molecular formula C9H15NO B1348753 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 4146-35-4

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B1348753
CAS No.: 4146-35-4
M. Wt: 153.22 g/mol
InChI Key: PTVMGIXBAOSAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (: 4146-35-4) is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features a bicyclic scaffold that serves as a conformationally restricted framework, making it a highly valuable building block in medicinal chemistry and organic synthesis . The 3-azabicyclo[3.3.1]nonane core is a key structural unit found in various naturally occurring alkaloids and is frequently utilized in the synthesis of compounds with potential therapeutic activity . Derivatives of this pharmacophore have been investigated for a wide range of biological applications, including as potential antimicrobial and anti-cancer agents . Specifically, research indicates that novel derivatives based on this scaffold have shown promising activity against human cancer cell lines such as lung carcinoma (A549) and hepatocellular carcinoma (HePG2) . The compound is used as a precursor in the development of new chemical entities for biomedical research . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMGIXBAOSAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337284
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-35-4
Record name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Azabicyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic Properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, conformationally constrained structure provides a unique three-dimensional arrangement of functional groups, making it an invaluable component for designing molecules that interact with specific biological targets such as proteins and receptors.[1] This bicyclic system is a core component of complex alkaloids and has been extensively utilized in the development of therapeutic agents, including receptor antagonists and compounds targeting the central nervous system.[1][2][3]

This guide focuses on a specific derivative, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. This molecule features a tertiary amine at the 3-position and a ketone at the 9-position. Understanding the fundamental basic properties of this compound, particularly the behavior of the tertiary amine, is paramount for its effective application. The basicity, dictated by its pKa value, governs critical parameters such as aqueous solubility, ionization state at physiological pH, and its reactivity as a nucleophile or base in synthetic transformations. This document provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, the interplay between its bicyclic structure, tertiary amine, and ketone functional groups defines its character.

Physicochemical Data Summary

While experimental data for this specific molecule is sparse, reliable predictions based on its constituent structure, 9-azabicyclo[3.3.1]nonan-3-one, provide valuable insights.

PropertyValueSource
Molecular Formula C₉H₁₅NO-
Molecular Weight 153.22 g/mol -
Appearance Predicted: White to off-white solid[4]
Predicted pKa (Strongest Basic) ~8.19[5]
Predicted Water Solubility ~25.6 g/L[5]
Predicted logP ~0.47 - 0.76[5]

Note: Predicted values are for the parent compound 9-azabicyclo[3.3.1]nonan-3-one and serve as a close approximation.

Conformational Analysis: A Constrained Chair-Chair System

The 3-azabicyclo[3.3.1]nonane system predominantly exists in a twin chair-chair conformation.[1][6] This arrangement is the most thermodynamically stable state, minimizing steric and torsional strain. However, the presence of the lone pair of electrons on the nitrogen atom at position 3 introduces a significant repulsive interaction with the axial hydrogen atoms on the opposing ring (specifically at C-7), which can lead to a slight flattening or distortion of the cyclohexane ring.[7]

The conformation is critical as it dictates the spatial orientation of the N-methyl group and the accessibility of the nitrogen's lone pair, which in turn influences the molecule's basicity and nucleophilicity. The ketone at C-9 further rigidifies the structure. The conformational analysis of such systems is typically elucidated through a combination of advanced NMR spectroscopy techniques (¹H, ¹³C, COSY, HSQC, NOESY) and computational molecular mechanics calculations.[8][9][10][11]

Caption: Logical relationship of conformational factors.

Basicity and pKa: The Heart of Reactivity

The defining chemical characteristic of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is the basicity of its tertiary amine. The lone pair of electrons on the nitrogen atom can readily accept a proton, making the molecule a Brønsted-Lowry base.

The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (the protonated amine). A higher pKa value indicates a stronger base. For drug development, the pKa is a critical parameter because it determines the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding.[12][13]

Factors Influencing Basicity
  • Inductive Effects: The N-methyl group is weakly electron-donating, slightly increasing the electron density on the nitrogen and thus its basicity. Conversely, the ketone at C-9 is an electron-withdrawing group. Its effect is transmitted through the bicyclic framework, slightly decreasing the electron density on the nitrogen and thereby reducing its basicity compared to a similar structure without the ketone.

  • Steric Hindrance: The rigid bicyclic structure can affect the accessibility of the lone pair to incoming protons, a factor known as steric hindrance to protonation.

  • Solvation: The stability of the protonated form (the conjugate acid) is influenced by how well it is stabilized by solvent molecules.

Experimental Determination of pKa

Accurate determination of the pKa value is essential and is typically achieved through titration methods.

This is the most common and precise method for determining pKa.[14][15] It involves monitoring the pH of a solution of the amine as a titrant (a strong acid, like HCl) is added incrementally. The pKa corresponds to the pH at which half of the amine has been protonated.[12][16]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

    • Accurately weigh a sample of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (typically 1-10 mM).[12][16] A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKa').[15]

  • Titration:

    • Immerse the calibrated pH electrode into the amine solution.

    • Place the solution on a magnetic stirrer to ensure homogeneity.

    • Add small, precise aliquots of the 0.1 M HCl titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

    • The resulting titration curve will show an inflection point, which is the equivalence point.

    • The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable if the molecule's UV-Vis absorbance spectrum changes upon protonation, which requires a chromophore near the basic center.[15] While the isolated ketone in 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a weak chromophore, this method is highly sensitive and requires less sample than potentiometry.[15][17]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to 10).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).[17]

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with identical total concentration but different pH.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

    • Record spectra for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the fully protonated and neutral species, respectively.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[18]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Chemical Reactivity Profile

The reactivity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is dominated by its two functional groups: the tertiary amine and the ketone.

Reactivity of the Tertiary Amine
  • As a Base: Its primary reaction is protonation by acids to form ammonium salts. This is fundamental to its purification and is often used to prepare water-soluble forms, such as the hydrochloride salt, for pharmaceutical applications.[19]

  • As a Nucleophile: The nitrogen lone pair can act as a nucleophile, reacting with strong electrophiles like alkyl halides in quaternization reactions. However, the bicyclic structure imposes significant steric hindrance, making it a less potent nucleophile than a comparable acyclic tertiary amine.

Reactivity of the Ketone

The ketone at the C-9 position is available for a range of standard carbonyl transformations.

  • Reduction: The carbonyl can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol.[4]

  • Nucleophilic Addition: It can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols.[8]

  • Non-reactivity with the Tertiary Amine: It is crucial to note that tertiary amines do not undergo condensation reactions with ketones to form enamines or imines.[20][21] This is because the nitrogen atom lacks the necessary proton that must be eliminated in the final step of the mechanism to form the carbon-nitrogen double bond. This intramolecular non-reactivity ensures the stability of the scaffold.

Conclusion and Outlook

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a structurally fascinating molecule whose chemical behavior is governed by the properties of its constrained tertiary amine. Its basicity, quantified by its pKa, is the single most important parameter for predicting its solubility, physiological disposition, and synthetic utility. The protocols detailed herein for potentiometric and spectrophotometric pKa determination provide a robust framework for characterizing this and similar molecules. A thorough understanding of its conformational preferences, basicity, and the distinct reactivity of its functional groups empowers researchers to fully leverage the potential of this valuable azabicyclic scaffold in the rational design of novel chemical entities and therapeutic agents.

References

  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [Link]

  • Jeyaraman, R., & Ravindran, T. (1993). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Journal of Chemical Research, Synopses, (1), 26-27. [Link]

  • Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Macrosson, W. D. K., & Martin, J. (1974). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1169-1175. [Link]

  • Majumdar, K. C., & Das, D. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22187-22218. [Link]

  • Bøgesø, K. P., Jensen, K. G., & Bang-Andersen, B. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Arulkumaran, R., Sridharan, V., & Avendaño, C. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. [Link]

  • Berg, D., et al. (2012). Development of Methods for the Determination of pKa Values. Perspectives in medicinal chemistry, 6, PMC-S10034. [Link]

  • Malmakova, A. Y., Fazylov, S. D., & Gabrielyan, B. D. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. [Link]

  • Pihlaja, K., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Magnetic Resonance in Chemistry, 38(11), 934-939. [Link]

  • Yilmaz, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 999-1005. [Link]

  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Bishop, R., & Choudhury, S. (1983). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2, (8), 1077-1081. [Link]

  • Box, K. J., Bevan, C., & Comer, J. E. (2003). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Current drug discovery, 17-21. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2011). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 112. [Link]

  • Rittner, R., & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 60(505), 237-251. [Link]

  • Sari, Y. A., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1567(2), 022031. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 47(16), 3137-3142. [Link]

  • AK Lectures. (n.d.). Reactions Between Tertiary Amines and Carbonyl Compounds. [Link]

  • De Vrieze, M., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s502-s513. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Shirode, A. R., & Kalshetti, M. S. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 133-136. [Link]

  • Yamaguchi, T., et al. (2012). NMR-based conformational analysis of sphingomyelin in bicelles. Bioorganic & medicinal chemistry, 20(1), 270-278. [Link]

  • Norris, J. (2018, April 10). Scope of the reactions of aldehydes and ketones with amines. YouTube. [Link]

  • Anonymous. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). [Link]

  • Trolle, B. O., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structure of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Abstract

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic compounds.[1][2] This guide provides a detailed examination of a key derivative, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, tailored for researchers, chemists, and drug development professionals. We will dissect its conformational analysis, explore its definitive spectroscopic signature, and present a comprehensive, mechanistically-grounded synthetic protocol. The objective is to furnish a practical and insightful resource that not only details the "how" but, more critically, the "why" behind the analytical and synthetic strategies employed in the study of this important heterocyclic ketone.

The 3-Azabicyclo[3.3.1]nonane Scaffold: A Cornerstone in Bioactive Molecules

The 3-azabicyclo[3.3.1]nonane ring system is a recurring motif in a wide array of natural products, particularly complex diterpenoid and norditerpenoid alkaloids.[3] Its rigid, well-defined three-dimensional structure makes it an ideal scaffold for orienting functional groups in precise vectors for molecular recognition at biological targets.[1] Consequently, molecules incorporating this nucleus exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and potent interactions with serotonin (5-HT) receptors.[2][3][4]

Our focus, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (Molecular Formula: C₉H₁₅NO, Molar Mass: 153.22 g/mol ), represents a fundamental building block within this class.[5] The N-methyl group is a common feature in many alkaloids, and the C-9 ketone provides a versatile chemical handle for further synthetic elaboration, allowing for the generation of diverse chemical libraries for drug discovery programs.[6] Understanding its structure and synthesis is therefore foundational for any research program leveraging this scaffold.

Structural Elucidation and Conformational Analysis

The defining characteristic of the bicyclo[3.3.1]nonane system is its conformational preference. A thorough understanding of its three-dimensional structure is paramount, as biological activity is intrinsically linked to stereochemistry.[2]

Core Conformation: The Dominance of the Twin-Chair

Unlike more flexible ring systems, the 3-azabicyclo[3.3.1]nonane core is conformationally restrained. X-ray crystallography and NMR studies on numerous derivatives have consistently shown that the system predominantly adopts a twin-chair (or chair-chair) conformation.[1][2] This arrangement minimizes transannular steric strain (unfavorable interactions across the rings) and torsional strain, representing the molecule's thermodynamic minimum. While chair-boat conformations are theoretically possible and have been observed in highly substituted or constrained derivatives, the twin-chair is the ground-state conformation for the parent system and simple derivatives like the target molecule.[7] The N-methyl group is expected to reside in an equatorial position to minimize steric hindrance.

Spectroscopic Characterization: The Analytical Fingerprint

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create an unambiguous analytical fingerprint.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in solution. Advanced 1D and 2D NMR experiments are essential for complete signal assignment.[8]

  • ¹H NMR: The spectrum will be complex due to the rigid, asymmetric nature of the molecule. Key expected signals include a singlet for the N-methyl group and distinct multiplets for the bridgehead protons and the various methylene protons on the two rings.

  • ¹³C NMR: The spectrum will show distinct signals for all nine carbon atoms. The most downfield signal will correspond to the C-9 carbonyl carbon. The chemical shifts of the carbons adjacent to the nitrogen will also be characteristic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive proof of structure.

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of connectivity within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, enabling unambiguous carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the bicyclic framework and the placement of the ketone and N-methyl groups.

Table 1: Predicted NMR Spectroscopic Data for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations
C1/C5 ~50-55 ~2.8-3.2 (m) C9, C2/C4, C8/C6
C2/C4 ~60-65 ~3.0-3.5 (m) C1/C5, C9, N-CH₃
N-CH₃ ~40-45 ~2.3-2.5 (s) C2, C4
C6/C8 ~25-30 ~1.8-2.2 (m) C1/C5, C7
C7 ~20-25 ~1.6-2.0 (m) C1/C5, C6, C8

| C9 | >200 | - | H1, H5, H2, H4 |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most prominent and diagnostic absorption will be a strong, sharp band corresponding to the ketone C=O stretch , typically appearing in the range of 1710-1725 cm⁻¹ .[9] Other expected bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, electron ionization (EI) mass spectrometry is expected to show a clear molecular ion (M⁺) peak at m/z = 153 , corresponding to the molecular formula C₉H₁₅NO.[5]

Synthetic Strategy: The Double-Mannich Condensation

The most elegant and efficient route to the 3-azabicyclo[3.3.1]nonane core is a biomimetic, one-pot reaction analogous to the famed Robinson-Schöpf synthesis of tropinone .[10][11] This strategy employs a double Mannich reaction, a powerful three-component condensation that builds the complex bicyclic framework with remarkable efficiency.[3][12]

Mechanistic Rationale

The reaction brings together three key components:

  • An Enolizable Ketone: Cyclohexanone or a derivative serves as the carbon framework.

  • An Amine: Methylamine provides the nitrogen atom for the heterocycle.

  • An Aldehyde/Dicarbonyl Source: Glutaraldehyde or a synthetic equivalent provides the bridging carbons.

The causality of the process involves the in-situ formation of an iminium ion and an enol/enolate, which then react sequentially. The first Mannich reaction forms a piperidine ring, which then contains the necessary functionalities to undergo a second, intramolecular Mannich reaction to close the second ring, forming the bicyclic system. Careful control of pH is critical; the reaction requires acidic conditions to promote iminium ion formation and enolization, but not so acidic as to fully protonate the amine, rendering it non-nucleophilic.[13]

Double_Mannich_Mechanism Figure 1: Simplified Mechanism of Double-Mannich Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Cyclohexanone (Enolizable Ketone) I2 Enamine/Enol Formation R1->I2 pH control R2 Methylamine I1 Iminium Ion Formation R2->I1 w/ Aldehyde R3 Glutaraldehyde R3->I1 I3 First Mannich Reaction I3_point I1->I3_point I2->I3_point I4 Piperidine Intermediate I3->I4 C-C & C-N bond formation I5 Intramolecular Mannich Reaction I4->I5 Cyclization P 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one I5->P Ring Closure I3_point->I3

Caption: Figure 1: Simplified Mechanism of Double-Mannich Condensation

Validated Experimental Protocol

The following protocol is adapted from a robust procedure for a related analogue published in Organic Syntheses, a source known for its highly reliable and reproducible methods.[14] This self-validating approach ensures a high probability of success.

Objective: To synthesize 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a close analogue whose protocol can be directly adapted by substituting benzylamine with methylamine.

Materials:

  • Benzylamine (or Methylamine solution)

  • Glutaraldehyde (50% aqueous solution)

  • 1,3-Acetonedicarboxylic acid

  • Sulfuric Acid (18% solution)

  • Sodium Acetate solution (9%)

  • Sodium Carbonate (20% solution)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Methanol

  • Sodium Sulfate (anhydrous)

  • Silica Gel

Procedure:

  • Reactor Setup: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel. Cool the reactor jacket to 0–10 °C using a recirculating chiller.

  • Initial Charge: Add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

    • Causality Note: Water is the solvent for this biomimetic reaction. Benzylamine is the nitrogen source. For the target molecule, an equimolar amount of methylamine would be used.

  • Acidification: Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, maintaining the internal temperature between 4–8 °C.

    • Causality Note: The acid protonates the amine to form the ammonium salt and catalyzes subsequent iminium ion formation and enolization. Precise temperature control prevents unwanted side reactions.

  • Addition of Carbon Frameworks: Add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

    • Causality Note: Glutaraldehyde is the five-carbon chain source. Acetonedicarboxylic acid is a highly effective acetone equivalent; the carboxylic acid groups activate the alpha positions for reaction and are removed in the final step. Its instability requires it to be used fresh and kept cold.[14]

  • Cyclization and Decarboxylation: Add 9% sodium acetate solution (47.8 mL) over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Slow evolution of CO₂ gas will be observed.

    • Causality Note: The sodium acetate acts as a buffer to maintain the optimal pH for the condensation. The extended aging period allows the reaction to proceed to completion. The warming to room temperature facilitates the spontaneous decarboxylation of the intermediate dicarboxylic acid to form the target ketone.

  • Workup - Acidic Wash: Adjust the pH to 2 with additional 18% sulfuric acid. Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.

    • Causality Note: The acidic pH ensures the product, a tertiary amine, is protonated and remains in the aqueous layer as a salt. The MTBE wash removes any non-basic organic impurities.

  • Workup - Basification and Extraction: Transfer the aqueous layer to a larger flask, add heptane (500 mL) and silica gel (20 g). Adjust the pH to ~8 with 20% sodium carbonate solution.

    • Causality Note: Basification deprotonates the amine product, making it soluble in the organic solvent (heptane). The silica gel is added to adsorb polar impurities that are released during basification, simplifying the extraction.

  • Isolation: Filter the biphasic mixture and wash the filter cake with heptane. Separate the layers of the combined filtrate. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization of a salt (e.g., the hydrochloride). Purity should be assessed by NMR and HPLC.[14]

Reactivity and Derivatization Pathways

The C-9 ketone is a gateway for extensive synthetic exploration. This functional group allows for the introduction of new substituents and the construction of more complex molecular architectures.

Derivatization_Workflow Figure 2: Synthetic Utility of the C-9 Ketone Start 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one R1 Reduction (e.g., NaBH₄) Start->R1 R2 Reductive Amination (e.g., R-NH₂, NaBH₃CN) Start->R2 R3 Wittig Reaction (e.g., Ph₃P=CH₂) Start->R3 R4 Condensation (e.g., H₂N-OH) Start->R4 P1 Endo/Exo Alcohols R1->P1 P2 C-9 Amines R2->P2 P3 Exocyclic Alkenes R3->P3 P4 Oximes & Hydrazones R4->P4

Caption: Figure 2: Synthetic Utility of the C-9 Ketone

  • Reduction: The ketone can be readily reduced using standard agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohols, 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol. The stereochemical outcome (endo vs. exo alcohol) depends on the steric hindrance and the reducing agent used.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to C-9 substituted amines, a common strategy for expanding on a core scaffold.

  • Carbonyl Condensations: The ketone readily reacts with hydroxylamine or hydrazine derivatives to form oximes, hydrazones, and semicarbazones, which are often highly crystalline and useful for both characterization and as intermediates themselves.[6][15]

  • Carbon-Carbon Bond Formation: The ketone can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols or participate in Wittig-type reactions to install an exocyclic double bond.[7]

Conclusion and Future Outlook

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is more than a simple heterocyclic molecule; it is a structurally significant and synthetically versatile platform for chemical innovation. Its rigid, chair-chair conformation provides a reliable anchor for the spatial orientation of pharmacophoric groups, while its synthesis via the robust double-Mannich condensation allows for accessible and scalable production. The analytical techniques detailed herein provide a clear roadmap for its unambiguous identification and characterization. For scientists in drug discovery and organic synthesis, a mastery of this scaffold's properties and preparation opens the door to new chemical entities with precisely engineered biological functions.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved February 2, 2026, from [Link]

  • University of New Orleans. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Robinson's landmark synthesis of tropinone. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved February 2, 2026, from [Link]

  • Zenodo. (1917). ROBINSON : A SYNTHESIS OF TROPINONE. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2015). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved February 2, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a key heterocyclic scaffold in medicinal chemistry. The narrative delves into the historical context of its discovery, rooted in the pioneering work on related bicyclic alkaloids. A detailed exploration of its synthesis is presented, with a focus on the foundational double Mannich reaction. The guide elucidates the mechanistic underpinnings of this synthetic strategy and provides a representative experimental protocol. Furthermore, the chemical properties, stereochemistry, and spectroscopic characterization of the 3-azabicyclo[3.3.1]nonane core are discussed. Finally, the diverse applications of this scaffold in drug discovery are highlighted, showcasing its role as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction and Historical Context

The 3-azabicyclo[3.3.1]nonane framework is a prominent structural motif found in a variety of biologically active natural products, particularly diterpenoid and norditerpenoid alkaloids.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of atoms, making it an attractive scaffold for the design of novel therapeutic agents. The specific derivative, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, serves as a crucial synthetic intermediate for accessing a wide range of functionalized molecules.

The history of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is intrinsically linked to the broader history of bicyclic alkaloids and the development of synthetic methodologies to construct these complex architectures. A landmark achievement in this field was Sir Robert Robinson's elegant, one-pot synthesis of tropinone in 1917.[2] This synthesis, which utilized a double Mannich reaction, was decades ahead of its time in its strategic approach and provided a foundational methodology for the construction of related bicyclic systems.[2] The principles demonstrated in the Robinson tropinone synthesis laid the groundwork for the eventual synthesis of a variety of azabicyclic ketones, including the 3-azabicyclo[3.3.1]nonane series.

While a specific, seminal publication detailing the first-ever synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is not readily apparent in a survey of the contemporary chemical literature, its synthesis is a logical extension of the well-established double Mannich reaction methodology. The earliest comprehensive reviews of the chemistry of 3-azabicyclo[3.3.1]nonanes began to appear in the latter half of the 20th century, consolidating the synthetic approaches and chemical properties of this class of compounds.

Synthesis of the 3-Azabicyclo[3.3.1]nonane Core: The Double Mannich Reaction

The most direct and widely employed method for the synthesis of the 3-azabicyclo[3.3.1]nonan-9-one scaffold is the double Mannich reaction.[3] This powerful multicomponent reaction involves the condensation of a cyclic ketone, a primary amine, and two equivalents of formaldehyde.[4][5] In the case of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, the reactants are cyclohexanone, methylamine, and formaldehyde.

Mechanistic Rationale

The causality behind the double Mannich reaction lies in a sequential series of iminium ion formation and nucleophilic attack by an enol or enolate. The reaction is typically performed under acidic conditions, which facilitates both the formation of the electrophilic iminium ion and the enolization of the ketone.

The key steps of the mechanism are as follows:

  • Iminium Ion Formation: Methylamine reacts with formaldehyde in the presence of an acid catalyst to form a highly electrophilic N-methyliminium ion.

  • First Mannich Reaction (Mono-aminoalkylation): The enol form of cyclohexanone acts as a nucleophile and attacks the iminium ion, leading to the formation of a β-aminoketone intermediate.

  • Second Iminium Ion Formation and Intramolecular Cyclization: The secondary amine of the β-aminoketone intermediate reacts with a second equivalent of formaldehyde to form a new iminium ion. The enol form of the ketone then attacks this iminium ion in an intramolecular fashion, leading to the formation of the bicyclic ring system.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 First Mannich Reaction cluster_2 Second Mannich & Cyclization MeNH2 Methylamine Iminium N-Methyliminium Ion MeNH2->Iminium + H+ H2CO Formaldehyde H2CO->Iminium Intermediate β-Aminoketone Iminium->Intermediate Cyclohexanone Cyclohexanone (Enol) Cyclohexanone->Intermediate Nucleophilic Attack Iminium2 Intramolecular Iminium Ion Intermediate->Iminium2 + H+ H2CO2 Formaldehyde H2CO2->Iminium2 Product 3-Methyl-3-azabicyclo- [3.3.1]nonan-9-one Iminium2->Product Intramolecular Nucleophilic Attack

Figure 1: Simplified workflow of the double Mannich reaction for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.
Experimental Protocol: A Representative Synthesis

Materials:

  • Cyclohexanone

  • Methylamine (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), methylamine solution (1.1 eq), and formaldehyde solution (2.2 eq).

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2). The addition of acid is crucial as it catalyzes the formation of the iminium ion intermediates.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and make it basic (pH 10-12) by the slow addition of sodium hydroxide pellets or a concentrated solution. This step is to neutralize the acid and deprotonate the amine product.

  • Extraction: Transfer the basic solution to a separatory funnel and extract with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Experimental_Workflow A 1. Combine Reactants (Cyclohexanone, Methylamine, Formaldehyde) B 2. Acidify (Conc. HCl, pH 1-2) A->B C 3. Reflux (4-6 hours) B->C D 4. Basify (NaOH, pH 10-12) C->D E 5. Extract (Diethyl Ether) D->E F 6. Dry and Concentrate (MgSO4, Rotary Evaporation) E->F G 7. Purify (Vacuum Distillation or Chromatography) F->G

Figure 2: Experimental workflow for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Chemical Properties and Characterization

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic ketone with a tertiary amine incorporated into its structure. Its chemical properties are dictated by the presence of these two functional groups.

PropertyValueSource
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
AppearanceExpected to be a colorless to pale yellow oil or low-melting solidInferred
Boiling PointNot reported, but expected to be distillable under vacuumInferred
SolubilitySoluble in most organic solventsInferred
Stereochemistry

The 3-azabicyclo[3.3.1]nonane ring system can exist in several conformations, with the chair-chair and boat-chair forms being the most common.[1] For 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, the twin-chair conformation is generally the most stable, with the methyl group preferentially occupying an equatorial position to minimize steric interactions.[7]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (1.0-3.5 ppm). Key signals would include a singlet for the N-methyl group and multiplets for the bridgehead protons and the methylene protons of the two rings.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (around 215 ppm).[9] Signals for the N-methyl carbon and the various methylene and methine carbons of the bicyclic system would appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹.[9] C-H and C-N stretching and bending vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 153). Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the bicyclic ring system.

Applications in Drug Discovery

The 3-azabicyclo[3.3.1]nonane scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] This has led to the development of numerous derivatives with a wide range of pharmacological activities.

  • Central Nervous System (CNS) Agents: Derivatives of the 3-azabicyclo[3.3.1]nonane core have been investigated as potential treatments for a variety of CNS disorders. For example, certain analogs have shown affinity for nicotinic acetylcholine receptors and have been explored as potential therapeutic agents for neurological conditions.

  • Antimicrobial Agents: A significant body of research has focused on the synthesis and evaluation of 3-azabicyclo[3.3.1]nonan-9-one derivatives as antibacterial and antifungal agents.[4] The introduction of various substituents on the bicyclic framework has led to the discovery of compounds with potent antimicrobial activity.

  • Anticancer and Anti-inflammatory Activity: The rigid nature of the 3-azabicyclo[3.3.1]nonane scaffold has been exploited in the design of anticancer and anti-inflammatory agents. By appending different pharmacophores to the core structure, researchers have developed compounds with promising activity in these therapeutic areas.[10]

  • Serotonin Receptor Ligands: The structural similarity of the azabicyclic core to certain neurotransmitters has led to the investigation of its derivatives as ligands for serotonin receptors, which are implicated in a variety of physiological and pathological processes.[2]

Conclusion

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a foundational molecule in the field of heterocyclic chemistry with a rich history tied to the development of synthetic methods for complex natural products. Its synthesis, primarily achieved through the elegant and efficient double Mannich reaction, provides access to a versatile scaffold for drug discovery. The rigid, three-dimensional structure of the 3-azabicyclo[3.3.1]nonane core has proven to be a valuable platform for the development of novel therapeutic agents targeting a diverse range of biological systems. As our understanding of the structure-activity relationships of this scaffold continues to grow, it is anticipated that 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and its derivatives will remain a subject of intense research in the quest for new and improved medicines.

References

[2] Robinson, R. (1917). LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans., 111, 762-768. [Link]

[3] Wang, M., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 433. [Link]

[8] Berlin, K. D., et al. (1985). Synthesis of and Conformational Studies on N-Alkyl-3-thia-7-azabicyclo [3.3.1]nonan-9-ones and Derivatives. A Single Crystal X-ray Diffraction Analysis of 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo [3.3.1]. Phosphorus and Sulfur and the Related Elements, 25(2), 159-173. [Link]

[4] Byju, K., et al. (2014). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1641-1651. [Link]

[5] BYJU'S. (n.d.). Mannich Reaction. Retrieved from [Link]

[6] Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

[7] Girreser, U., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Magnetic Resonance in Chemistry, 38(11), 951-958. [Link]

[1] P. Parthiban, et al. (2012). 2,4-Bis(4-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E, 68(Pt 3), o779. [Link]

[11] Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

[12] Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

[9] Al-Rawi, J. M. A., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89. [Link]

[10] Manimaran, M., et al. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Journal of Cancer Therapy, 5(9), 834-846. [Link]

Sources

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (CAS No. 4146-35-4), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a member of the azabicyclo[3.3.1]nonane family, its rigid bicyclic framework serves as a valuable scaffold for the development of novel chemical entities. This document details its fundamental physicochemical properties, spectroscopic signature, conformational dynamics, and practical protocols for its analysis and purification. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in their work.

Core Molecular Profile and Physicochemical Properties

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic amine and ketone. The rigid granatane skeleton is a key structural feature in numerous bioactive natural products and synthetic compounds.[1] Its properties are defined by the interplay between the ketone functional group and the tertiary amine integrated within the bicyclic system.

Key Physical and Chemical Data

The fundamental properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one are summarized below. These computed and experimental values are essential for predicting its behavior in various chemical environments, from reaction solvents to biological media.

PropertyValueSource
CAS Number 4146-35-4[2][3]
Molecular Formula C₉H₁₅NO[2][3]
Molecular Weight 153.22 g/mol [2][3]
Exact Mass 153.115364102 u[2]
Appearance White to Yellow-brown Solid (Predicted)[4]
Topological Polar Surface Area (TPSA) 20.3 Ų[2]
XLogP3 0.8[2]
Hydrogen Bond Acceptor Count 2[2]
Complexity 162[2]

Structural Elucidation: Spectroscopic and Conformational Analysis

The structural identity and purity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one are unequivocally established through a combination of spectroscopic techniques. The conformational dynamics of the bicyclic system are a critical aspect of its chemistry.

Spectroscopic Characterization

A multi-technique approach is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and proton environments. For related 3-azabicyclo[3.3.1]nonane structures, detailed assignments are typically achieved using 2D NMR experiments such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds.[7][8] The N-methyl group is expected to present a characteristic singlet in the ¹H NMR spectrum, while the bridgehead protons would show distinct signals influenced by the rigid bicyclic geometry.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (ketone) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The C-N stretching vibrations of the tertiary amine will also be present but are generally weaker and occur in the 1250-1020 cm⁻¹ range.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 153. Fragmentation patterns would likely involve cleavage alpha to the nitrogen atom and the ketone group, providing further structural evidence.

Conformational Insights

The bicyclo[3.3.1]nonane system is conformationally restricted and typically exists in one of three forms: a twin-chair (CC), a boat-chair (BC), or a twin-boat (BB) conformation. For most 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is the most stable.[9][10] However, the presence of substituents can shift this equilibrium. Structural studies on similar molecules show that the nitrogen-containing ring can sometimes adopt a boat conformer.[11] The orientation of the N-methyl group (axial vs. equatorial) also represents a key conformational equilibrium that can influence the molecule's reactivity and biological interactions.[1][5]

G A Chair-Chair (CC) (More Stable) B Boat-Chair (BC) A->B Conformational Equilibrium B->A

Caption: Conformational equilibrium of the azabicyclo[3.3.1]nonane core.

Synthesis, Reactivity, and Applications

Synthetic Approach: The Mannich Reaction

The construction of the 3-azabicyclo[3.3.1]nonane core is classically achieved via a one-pot, three-component Mannich reaction.[9] This powerful cyclization strategy involves the condensation of a ketone with at least four α-hydrogens (e.g., cyclohexanone), an aldehyde, and an amine source (e.g., methylamine or ammonium acetate).[10] This method provides an efficient route to diversely functionalized bicyclic systems.

Chemical Reactivity

The chemistry of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is dictated by its two primary functional groups:

  • Ketone Reduction : The carbonyl group at the C-9 position can be readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12] This transformation is often a key step in the synthesis of more complex derivatives.

  • Amine Functionality : The tertiary amine at the N-3 position imparts basic properties to the molecule and can participate in nucleophilic reactions or salt formation with acids.

Applications in Drug Discovery

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a wide range of biological activities, including analgesic, anesthetic, anticancer, and antimicrobial properties.[9] The rigid framework is particularly useful for designing ligands that target receptors in the central nervous system, such as serotonin (5-HT) receptors and monoamine transporters.[12] For instance, the related compound granisetron, which is based on the 9-azabicyclo[3.3.1]nonane skeleton, is a potent 5-HT₃ antagonist used to prevent nausea and vomiting.[13]

Analytical and Purification Protocols

Ensuring the purity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is critical for its use in subsequent research. The following protocols are standard methodologies for its analysis and purification.

G cluster_0 Crude Product Processing cluster_1 Purification & Analysis A Crude Reaction Mixture B Aqueous Work-up (Extraction) A->B C Drying & Concentration B->C D Column Chromatography C->D Purification E TLC Analysis of Fractions D->E F Combine Pure Fractions E->F G Final Product (>95% Purity) F->G

Caption: General workflow for the purification and analysis of the target compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This protocol allows for the rapid assessment of reaction completion and purity of fractions.

  • Stationary Phase : Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent) : A mixture of a non-polar and a polar solvent is typically used. A starting point is Dichloromethane (DCM) with Methanol (MeOH), for example, 95:5 (v/v) DCM:MeOH. The polarity can be adjusted to achieve an optimal Rƒ value (retention factor) of ~0.3-0.4 for the product.

  • Procedure :

    • Dissolve a small sample of the crude material or fraction in a suitable solvent (e.g., DCM).

    • Spot the solution onto the TLC plate baseline using a capillary tube.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the eluent to ascend the plate until it is ~1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (if UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine). The product, being a tertiary amine, should stain readily.

Protocol 2: Purification by Flash Column Chromatography

This is the standard method for purifying gram-scale quantities of the compound.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : An eluent system similar to that optimized for TLC, typically starting with a lower polarity and gradually increasing it (gradient elution).

  • Procedure :

    • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack under pressure to form a stable bed.

    • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

    • Elution : Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of the polar modifier (e.g., MeOH) to elute the compound from the column.

    • Fraction Collection : Collect the eluate in a series of fractions.

    • Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.[14]

Safety and Handling

As with all laboratory chemicals, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • First Aid :

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • Skin Contact : Wash off with soap and plenty of water.[3]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Storage : Store in a tightly closed container in a cool, dry place. For related amines, storage under an inert atmosphere at 2-8°C is recommended to maintain long-term stability.[15]

References

  • CymitQuimica. (n.d.). CAS 76272-56-5: Endo-9-Methyl-9-Azabicyclo[5][5][16]-Nonan-3-Amine. Retrieved from CymitQuimica website.

  • Smolecule. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
  • ChemBK. (2024). 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine - Physico-chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

  • ResearchGate. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudopelletierine. Retrieved from [Link]

  • Angene. (n.d.). MSDS of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one.
  • Wiley Online Library. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Retrieved from [Link]

  • ScienceDirect. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods.
  • PubChem. (n.d.). 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]

  • Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Retrieved from [Link]

  • European Patent Office. (1999). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - EP 0748321 B1. Retrieved from [Link]

  • ResearchGate. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]

  • Sci-Hub. (1992). ChemInform Abstract: A General Solution to the Synthesis of 2‐Azabicyclo(3.3.1)nonane Unit of Strychnos Alkaloids.
  • University of Washington. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Retrieved from University of Washington ResearchWorks.
  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • Angene. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one(CAS# 552-70-5). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a bicyclic amine of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from closely related structural analogs and foundational solubility principles to establish a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the aqueous and organic solubility, as well as the pKa, of this compound. The methodologies presented are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references, providing a robust roadmap for the physicochemical characterization of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and similar bicyclic amines.

Introduction: The Critical Role of Solubility in Drug Development

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a member of the azabicyclic nonane class of compounds, which are scaffolds of significant interest in the development of novel therapeutics due to their rigid conformational structures and potential for diverse biological activities. The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties, with solubility being paramount. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering clinical success.

This guide is structured to provide a senior application scientist's perspective on establishing the solubility profile of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. It will first delve into the predicted physicochemical properties based on structural analogs and then present detailed experimental protocols for robust solubility determination.

Physicochemical Characterization and Predicted Solubility

Table 1: Physicochemical Properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Properties
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one 4146-35-4C9H15NO153.22-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one552-70-5C9H15NO153.22Water Solubility: "Very soluble"[1]; One source indicates 400 mg/mL (solvent not specified)[2]. Soluble in: Polar organic solvents (chloroform, methanol)[2][3]. pKb: 5.01[1].
9-Azabicyclo[3.3.1]nonan-3-one4390-39-0C8H13NO139.19Predicted Water Solubility: 25.6 g/L[4]. Predicted pKa (Strongest Basic): 8.19[4].

Expert Analysis and Causality:

The structure of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one features a tertiary amine within a bicyclic ring system and a ketone functional group. The tertiary amine is a basic center and is expected to be protonated at physiological pH, forming a cationic species. This protonation is the primary driver of aqueous solubility.

The compelling evidence from its isomer, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, which is described as "very soluble" in water, strongly suggests that our target compound will also exhibit high aqueous solubility.[1] The N-methylation is unlikely to dramatically decrease solubility compared to the parent scaffold, and may even enhance it. The predicted high water solubility of the parent compound (25.6 g/L) further supports this hypothesis.[4] Therefore, it is anticipated that 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a highly water-soluble compound. Its solubility is expected to be pH-dependent, increasing significantly in acidic conditions due to the formation of the corresponding ammonium salt.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol is designed to determine the thermodynamic solubility of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in aqueous buffers of varying pH.

Materials:

  • 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (solid)

  • Standard aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one to separate vials containing a known volume of each aqueous buffer. The excess is crucial to ensure that the solution reaches saturation. A visual confirmation of undissolved solid should be present at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours. A longer duration (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not significantly deviated from the initial buffer pH.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent and quantify the concentration of dissolved 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer prep2 Seal vials equil1 Incubate on orbital shaker (24-72h at constant T) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) or Centrifuge sep2->sep3 quant1 Measure final pH sep3->quant1 quant2 Dilute filtrate quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate concentration quant3->quant4

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: Solubility in Organic Solvents

The same shake-flask principle can be applied to determine solubility in various organic solvents (e.g., methanol, ethanol, acetone, dichloromethane). The primary modification will be the analytical method, as HPLC may require different mobile phases, or a different technique like GC-MS might be more suitable depending on the solvent's volatility.

Advanced Technique: Potentiometric Titration for pKa and Solubility

For ionizable compounds like 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, potentiometric titration offers an elegant and efficient method to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[2][5][6]

Principle of the Method:

The method involves titrating a solution of the compound with a strong acid (e.g., HCl). As the titrant is added, the pH of the solution is monitored. The pKa can be determined from the inflection point of the titration curve.[7] If the compound has low solubility, it will precipitate out of solution as it is neutralized. This precipitation event causes a distinct change in the titration curve, which can be mathematically analyzed to determine the intrinsic solubility.

G cluster_workflow Potentiometric Titration Workflow A Dissolve compound in aqueous solution B Titrate with strong acid (e.g., HCl) A->B C Monitor pH with calibrated electrode B->C D Generate Titration Curve (pH vs. Titrant Volume) C->D E Analyze Inflection Point D->E F Analyze Precipitation-induced Curve Deviation D->F G Determine pKa E->G H Determine Intrinsic Solubility F->H

Caption: Logical flow for pKa and solubility determination via potentiometric titration.

Self-Validation and Trustworthiness:

The protocols described are self-validating. In the shake-flask method, the continued presence of excess solid at the end of the experiment validates that saturation was achieved. For potentiometric titration, the reproducibility of the titration curve across multiple runs ensures the reliability of the determined pKa and solubility values.

Conclusion

While direct published solubility data for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is scarce, a strong, evidence-based prediction of high aqueous solubility can be made based on its structural features and the properties of its close analogs. This guide provides researchers with the necessary theoretical framework and detailed, actionable protocols to experimentally determine the complete solubility profile of this compound. By employing the robust shake-flask method and advanced potentiometric titration techniques, drug development professionals can generate the high-quality, reliable data essential for advancing promising compounds through the development pipeline.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). PubMed. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 9-Aza-1-methylbicyclo[3.3.1]nonan-3-one. PubChem. [Link]

  • Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. ResearchGate. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. BioCrick. [Link]

Sources

Conformational Analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Relevance

The 3-azabicyclo[3.3.1]nonane system (often referred to as the "bispidine" scaffold) represents a privileged structure in medicinal chemistry, serving as the rigid core for numerous opioid receptor ligands, anti-arrhythmic agents, and nicotinic acetylcholine receptor (nAChR) modulators.

This guide focuses specifically on the 3-methyl-3-azabicyclo[3.3.1]nonan-9-one derivative. Unlike flexible aliphatic amines, this bicyclic ketone presents a unique conformational challenge: the competition between ring strain relief and transannular electronic interactions. Understanding this equilibrium is not merely an academic exercise; it is the critical determinant for receptor binding affinity, as the vector of the nitrogen lone pair defines the pharmacophore's basicity and hydrogen-bond accepting capability.

The Conformational Manifold

The conformational analysis of this molecule must be approached as a dynamic equilibrium between three primary states. While the Chair-Chair (CC) conformation is generally the global minimum, the energy barrier to the Chair-Boat (CB) forms is surprisingly low (


 kcal/mol), making them accessible at physiological temperatures.
The Core Conformers
  • Chair-Chair (CC): The most stable form. Both piperidine rings adopt a chair conformation. However, this introduces a severe non-bonded interaction between the endo-hydrogens at C7 and C3 (if unsubstituted), or the N-substituent.

  • Chair-Boat (CB): One ring flips to a boat to relieve the transannular steric strain.

  • Boat-Boat (BB): Highly unstable due to severe flag-pole interactions; rarely observed in the ground state unless constrained by bulky 2,4-substituents.

The Nitrogen Inversion & Transannular Interaction

The critical variable in the 3-methyl derivative is the orientation of the N-methyl group (and consequently, the nitrogen lone pair).

  • N-Methyl Equatorial (

    
    ):  The methyl group points away from the C9 bridge. The nitrogen lone pair is axial (endo) , pointing directly at the C9 carbonyl carbon.
    
    • Consequence: This geometry facilitates an

      
       transannular interaction. While not a full bond, this orbital overlap flattens the piperidine rings and reduces the basicity of the amine.
      
  • N-Methyl Axial (

    
    ):  The methyl group points toward the C9 bridge.
    
    • Consequence: This creates severe steric clash with the C7 methylene protons (syn-axial interaction), making this invertomer significantly higher in energy despite the relief of the electronic repulsion between the lone pair and the carbonyl

      
      -system.
      
Visualization of Energy Landscape

ConformationalLandscape CC_Eq Chair-Chair (CC) N-Me Equatorial (Global Minimum) CB Chair-Boat (CB) (Strain Relief) CC_Eq->CB Ring Flip (+2.5 kcal/mol) Interaction n(N) -> pi*(C=O) Transannular Interaction CC_Eq->Interaction Facilitates CC_Ax Chair-Chair (CC) N-Me Axial (Steric Clash C7-H) CC_Ax->CC_Eq N-Inversion Rapid

Figure 1: Conformational energy landscape highlighting the dominance of the CC-Equatorial form and its electronic implications.

Spectroscopic Diagnostic Protocols

To validate the conformation in your specific synthesis, rely on the following self-validating spectroscopic markers. Do not rely on a single method; triangulation between IR and NMR is required.

Infrared Spectroscopy (Bohlmann Bands)

The orientation of the nitrogen lone pair can be determined by the presence of Bohlmann bands in the C-H stretching region (


).
  • Theory: Bohlmann bands arise from the hyperconjugative donation of the N-lone pair into the anti-bonding orbital of anti-periplanar

    
    -C-H bonds (
    
    
    
    ).
  • Diagnostic:

    • Strong Bohlmann Bands: Indicate the lone pair is axial (anti to C2/C4 axial protons). This confirms the N-Me Equatorial conformer in a Chair-Chair system.

    • Absence of Bands: Indicates the lone pair is equatorial (no anti-periplanar H).

Carbonyl Frequency Shift

The transannular interaction (


) affects the carbonyl stretching frequency.
  • Normal Ketone:

    
    .
    
  • Interacting System: If the interaction is strong (short N...C distance), the C=O bond order decreases, shifting

    
     to lower frequencies (
    
    
    
    ).
  • Note: In the 3-methyl derivative, this effect is subtle in the ground state but becomes pronounced upon protonation or Lewis acid binding.

NMR Spectroscopy (NOE & Chemical Shifts)
  • 
    C NMR:  The bridgehead C1/C5 carbons are highly sensitive to ring flattening.
    
  • 
     NMR (NOESY/ROESY):  This is the gold standard.
    
    • Protocol: Irradiate the N-Methyl signal.

    • Result A (CC Conformer): You should observe NOE enhancement at the axial protons of C2/C4.

    • Result B (CB Conformer): If the ring is in a boat, the distance relationships change drastically. Look for cross-peaks between the N-Me and the C9 bridge protons if the geometry is distorted.

Experimental Workflow Diagram

AnalysisWorkflow Sample Synthesized Ligand IR FT-IR Analysis (2700-2800 cm-1) Sample->IR Step 1 NMR 1H/13C NMR + NOESY Sample->NMR Step 2 Decision Conformer Assignment IR->Decision Bohlmann Bands? (Lone Pair Vector) NMR->Decision NOE Correlations (Spatial Proximity) XRay X-Ray Diffraction (Solid State) Decision->XRay Validation

Figure 2: Step-by-step analytical workflow for determining N-invertomer and ring conformation.

Computational Methodology (DFT)

For drug development, predictive modeling of this scaffold is essential. Standard force fields (MM2/MMFF) often fail to correctly estimate the energy contribution of the transannular


 interaction.

Recommended Protocol:

  • Software: Gaussian 16 or ORCA 5.

  • Functional:

    
    B97X-D or M06-2X. (Dispersion correction is mandatory to capture the weak attractive forces across the ring).
    
  • Basis Set: def2-TZVP (Triple-zeta is required to model the lone pair diffuseness accurately).

  • Solvation: IEFPCM (Water or Methanol). The polarity of the solvent stabilizes the zwitterionic character of the transannular interaction.

Key Output Parameter: Calculate the N...C9 distance.

  • 
    : No significant interaction (Pure Chair-Chair).
    
  • 
    : Significant transannular interaction (Flattened Chair).
    

Summary of Key Data Points

ParameterChair-Chair (N-Me Eq)Chair-BoatNotes
Relative Energy 0.0 kcal/mol+1.5 - 3.0 kcal/molCC is the global minimum.
N...C9 Distance ~2.9 - 3.1 Å> 3.5 ÅCritical for transannular effects.
IR

1710 - 1720 cm

1725 cm

Interaction lowers frequency.
Bohlmann Bands Present Absent/WeakDiagnostic for axial lone pair.

C Shift (C9)
~215 ppm~210 ppmDeshielding due to geometry.

References

  • Leonard, N. J. (1979). Transannular Interactions in Bicyclic Amines. Accounts of Chemical Research, 12(11), 423–429. [Link]

  • Bishop, R. (1996). The 3-azabicyclo[3.3.1]nonane system.[1][2][3][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II, Vol 9. Elsevier. (Standard reference for the scaffold).

  • Parthiban, P., et al. (2011).[8] Synthesis, stereochemistry and biological activities of 3-azabicyclo[3.3.1]nonan-9-ones. Acta Crystallographica Section E, 68(3). [Link]

  • Jeyaraman, R., & Avila, S. (1981).[2][11] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. [Link]

  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 42(13), 2240–2243. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic potential of compounds based on the 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one core. This bicyclic amine, a member of the bispidinone family, represents a privileged scaffold in medicinal chemistry, offering a rigid framework for the precise spatial orientation of functional groups. This unique conformational constraint is pivotal for high-affinity interactions with biological targets. We will delve into the synthetic strategies for modifying this core structure and examine the structure-activity relationships that govern its diverse pharmacological applications, from anticancer and antimicrobial agents to modulators of the central nervous system.

The 3-Azabicyclo[3.3.1]nonan-9-one Core: A Foundation for Diverse Functionality

The 3-azabicyclo[3.3.1]nonane framework is a recurring motif in a variety of natural products and synthetic molecules of therapeutic interest.[1] Its rigid chair-chair or boat-chair conformation provides a well-defined three-dimensional structure, which is a key determinant of its biological activity. The presence of a nitrogen atom at the 3-position and a ketone at the 9-position offers two primary sites for chemical modification, allowing for the generation of a diverse library of derivatives.

The core structure is typically synthesized via a one-pot Mannich reaction, a powerful tool for the construction of β-amino ketones.[1] This multicomponent reaction involves the condensation of a ketone with an aldehyde and an amine, in this case, a cyclic ketone, an aldehyde, and an ammonium salt or a primary amine.

G Cyclohexanone Cyclohexanone Mannich_Reaction Mannich Reaction Cyclohexanone->Mannich_Reaction Aryl_Aldehyde Aryl Aldehyde (2 eq.) Aryl_Aldehyde->Mannich_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mannich_Reaction Product 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Product caption General scheme for the synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core.

General synthetic route to the core structure.

Synthetic Strategies for Derivatization

The versatility of the 3-azabicyclo[3.3.1]nonan-9-one scaffold lies in the numerous possibilities for its chemical modification. These modifications can be broadly categorized into three main areas: N-substitution at the 3-position, reactions at the C9-ketone, and modifications to the bicyclic ring system itself.

N-Substitution: Tailoring Pharmacological Properties

The nitrogen atom at the 3-position is a key handle for introducing a wide array of substituents, which can significantly influence the pharmacological profile of the resulting derivatives.

Standard N-alkylation protocols can be employed to introduce various alkyl groups. For the synthesis of the title compound, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, methylation of the parent 3-azabicyclo[3.3.1]nonan-9-one is a common approach. More complex N-aryl and N-heteroaryl derivatives can also be synthesized, often imparting specific receptor binding affinities.

Experimental Protocol: N-Benzylation of 9-Azabicyclo[3.3.1]nonan-3-one

A detailed protocol for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, a precursor for many derivatives, involves a multi-step process starting from glutaraldehyde and benzylamine.[2] The initial product, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, can then be further modified. For instance, reduction of the ketone followed by debenzylation affords the core 9-azabicyclo[3.3.1]nonan-3-ol, which can be re-alkylated or functionalized.[3]

G Start 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Step1->Intermediate1 Step2 Debenzylation (e.g., Pd/C, H2) Intermediate1->Step2 Intermediate2 9-Azabicyclo[3.3.1]nonan-3-ol Step2->Intermediate2 Step3 N-Alkylation/Arylation Intermediate2->Step3 Product N-Substituted Derivatives Step3->Product caption Pathway for N-substitution via a benzyl intermediate.

N-substitution via a benzyl intermediate.
Modification of the C9-Ketone: A Gateway to Diverse Functionality

The carbonyl group at the C9 position is a versatile functional group that can be readily transformed into a variety of other functionalities, leading to derivatives with distinct biological activities.

Reduction of the C9-ketone to the corresponding alcohol is a common transformation. The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the substitution pattern on the bicyclic ring. For example, sodium borohydride reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol yields the corresponding endo-alcohol.[3]

The ketone can be readily converted to oximes and hydrazones by reaction with hydroxylamine or hydrazine derivatives, respectively.[1][4] These derivatives have shown significant antimicrobial and antitubercular activities.[4] The formation of these C=N double bonds introduces new possibilities for geometric isomerism and further functionalization.

Experimental Protocol: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones

A representative procedure involves the condensation of the parent ketone with isonicotinic acid hydrazide.[4]

  • A solution of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one in ethanol is prepared.

  • An equimolar amount of isonicotinic acid hydrazide is added to the solution.

  • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration and recrystallized.

Spirocyclic Derivatives

The C9-ketone can also serve as an anchor point for the construction of spirocyclic ring systems. For instance, reaction with thiosemicarbazide can lead to the formation of spiro-thiadiazole derivatives.[3]

Pharmacological Applications and Structure-Activity Relationships

Derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 3-azabicyclo[3.3.1]nonan-9-one derivatives against various cancer cell lines.[5][6] The substitution pattern on the aryl rings at the 2 and 4 positions plays a crucial role in determining the anticancer potency.

A study on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones revealed that a fluoro-substituted derivative exhibited significant antiproliferative activity against the HepG2 human liver cancer cell line, with an IC50 value of 3.76 µg/mL.[5] It was suggested that the mechanism of action involves the induction of apoptosis.[5]

CompoundSubstitution PatternCancer Cell LineIC50 (µg/mL)Reference
12 p-FluorophenylHepG23.76[5]
8j Not specifiedHepG27.90 µM[6]
8m Not specifiedHepG25.15 µM[6]
25 Pyrazolyl-thiadiazolePC311.8[6]

Table 1: Anticancer Activity of Selected 3-Azabicyclo[3.3.1]nonan-9-one Derivatives

Antimicrobial Activity

The 3-azabicyclo[3.3.1]nonan-9-one scaffold has been extensively explored for the development of novel antimicrobial agents.[7] Derivatives incorporating hydrazone and thiosemicarbazone moieties at the C9 position have shown promising activity against a range of bacterial and fungal pathogens.

Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the aryl rings at the 2 and 4 positions can enhance antimicrobial activity.[1] For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones have demonstrated potent activity against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL.[7]

CompoundTarget OrganismMIC (µg/mL)Reference
10, 11 Bacillus subtilis6.25[7]
13 Salmonella typhi6.25[7]
11, 13, 16 Candida albicans6.25[7]
12, 13 Cryptococcus neoformans6.25[7]

Table 2: Antimicrobial Activity of Selected 3-Azabicyclo[3.3.1]nonan-9-one Derivatives

Neuropharmacological Activity

The rigid bicyclic framework of these compounds makes them attractive candidates for targeting receptors and transporters in the central nervous system. Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as ligands for the dopamine transporter (DAT), which is a key target in the treatment of various neurological and psychiatric disorders.[3] These compounds are being explored as potential therapeutics for conditions such as depression and anxiety.[3]

Furthermore, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent and selective ligands for σ2 receptors, which are overexpressed in many types of tumors.[8] These ligands have shown potential as PET imaging agents for cancer diagnosis and as chemosensitizers to enhance the efficacy of existing chemotherapy drugs.[8]

G cluster_derivatives Derivatization Strategies cluster_applications Pharmacological Applications Core 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Core N_Sub N-Substitution Core->N_Sub C9_Mod C9-Ketone Modification Core->C9_Mod Ring_Mod Ring Modification Core->Ring_Mod Anticancer Anticancer N_Sub->Anticancer Neuro Neuropharmacology N_Sub->Neuro C9_Mod->Anticancer Antimicrobial Antimicrobial C9_Mod->Antimicrobial caption Relationship between derivatization and applications.

Derivatization strategies and resulting applications.

Conclusion and Future Perspectives

The 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one scaffold and its derivatives represent a rich and underexplored area of medicinal chemistry. The synthetic accessibility of the core structure, coupled with the numerous avenues for chemical modification, provides a powerful platform for the development of novel therapeutic agents. The diverse biological activities exhibited by these compounds, including anticancer, antimicrobial, and neuropharmacological effects, underscore their potential in drug discovery.

Future research in this area should focus on the rational design of new derivatives with improved potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and quantitative structure-activity relationship (QSAR) studies, will be crucial for guiding these efforts. Furthermore, the exploration of novel synthetic methodologies to access more complex and diverse derivatives will undoubtedly unlock new therapeutic opportunities for this versatile scaffold.

References

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 4, 57-71.
  • Chen, Z., Izenwasser, S., Katz, J. L., & Trudell, M. L. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Bioorganic & Medicinal Chemistry Letters, 6(19), 2341-2346.
  • Mehta, G., & Singh, V. (2006). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(63), 39845-39899.
  • Arumugam, N., & Al-Jalal, H. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2021). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. Journal of Molecular Structure, 1230, 129893.
  • GlaxoSmithKline. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
  • Tu, Z., Xu, J., Jones, L. A., Li, S., Mach, R. H., & Wheeler, K. T. (2010). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of medicinal chemistry, 53(11), 4426–4436.
  • Shibuya, M., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
  • Haridas, V., & Sureshbabu, P. (2017). Bispidine as a Privileged Scaffold. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-26).
  • Belabassi, Y., et al. (2013). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 56(17), 6846-6860.
  • Sankar, C., & Pandiarajan, K. (2010). Synthesis and anti-tubercular and antimicrobial activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone derivatives. European journal of medicinal chemistry, 45(11), 5480–5485.
  • Ramalingan, C., & Park, J. (2013). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Journal of the Korean Chemical Society, 57(4), 481-486.
  • Cho, S. J., Garsia, M. L., Bier, J., & Tropsha, A. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(11), 2587-2592.
  • Gnezdilov, O. I., & Volochnyuk, D. M. (2023). Bispidine-Based Macrocycles: Achievements and Perspectives. Molecules, 28(15), 5708.
  • White, J. M., & Tiekink, E. R. T. (2010). Synthesis and Biological Evaluation of a New Family of Constrained Azabicyclic Homocholine Analogues. Australian Journal of Chemistry, 63(5), 844-850.
  • Demirkol, F., & Mamedov, A. (2023). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Inorganics, 11(3), 117.
  • Tantillo, D. J. (2019). The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. ChemRxiv.
  • Aridoss, G., Amirthaganesan, S., & Parthiban, P. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-439.
  • Macrosson, W. D. K. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (Doctoral dissertation, California Institute of Technology).
  • Issayeva, A., et al. (2021). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES.
  • Arumugam, N., & Al-Jalal, H. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review.
  • Yap, C. W. (2009).
  • Ramanathan, S., et al. (2022). The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review. Frontiers in Pharmacology, 13, 805986.
  • Vafina, G., et al. (2005). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 41(8), 1176-1183.
  • Fustero, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry, 64(18), 13327-13355.

Sources

An Initial Investigation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Azabicyclo[3.3.1]nonane Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The 3-azabicyclo[3.3.1]nonane framework represents a privileged scaffold, a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, conformationally constrained structure provides a unique three-dimensional presentation of functional groups, enabling precise interactions with biological targets. This guide presents an initial, in-depth technical investigation of a key derivative, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs.

Core Molecular Attributes and Physicochemical Profile

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic ketone with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1] The strategic placement of a tertiary amine and a ketone within a rigid bicyclic system offers multiple points for synthetic diversification and modulation of physicochemical properties.

Table 1: Physicochemical Properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and Related Analogs

Property3-Methyl-3-azabicyclo[3.3.1]nonan-9-one9-Azabicyclo[3.3.1]nonan-3-one (Isomer)
CAS Number 4146-35-4[1]4390-39-0
Molecular Formula C₉H₁₅NO[1]C₈H₁₃NO
Molecular Weight 153.22[1]139.19
Melting Point (°C) Data not available123
Boiling Point (°C) Data not availableNot available
Calculated LogP 0.80.47

Note: Experimental data for the title compound is limited; values for isomeric or demethylated analogs are provided for comparative purposes.

Synthetic Strategy: The Mannich Reaction as a Cornerstone

The construction of the 3-azabicyclo[3.3.1]nonane core is most classically and efficiently achieved via a double Mannich reaction.[2] This one-pot, three-component condensation offers a convergent and atom-economical route to this valuable scaffold.

Mechanistic Rationale for the Mannich Approach

The double Mannich reaction for the synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core involves the reaction of a primary amine (in this case, methylamine), an aldehyde (typically formaldehyde or a precursor), and a cyclic ketone with at least four acidic α-hydrogens (such as cyclohexanone or its derivatives). The reaction proceeds through the in situ formation of an Eschenmoser's salt-like intermediate from the amine and aldehyde, which then undergoes two successive nucleophilic attacks by the enol or enolate of the cyclic ketone, leading to the bicyclic structure. The choice of reagents and reaction conditions is critical to favor the desired bicyclization over competing side reactions.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexanone Cyclohexanone Mannich_Reaction One-Pot Mannich Cyclization Cyclohexanone->Mannich_Reaction Methylamine Methylamine Methylamine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Target_Molecule 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Mannich_Reaction->Target_Molecule

Caption: Generalized workflow for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one via the Mannich reaction.

Exemplary Synthetic Protocol (Adapted from a similar synthesis)

Step 1: Reaction Setup

  • To a jacketed reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel, add water and methylamine.

  • Cool the reaction mixture to 0-10 °C.

Step 2: Acidification

  • Slowly add sulfuric acid while maintaining the temperature between 4-8 °C.

Step 3: Addition of Reagents

  • Add glutaraldehyde (a formaldehyde equivalent) followed by acetonedicarboxylic acid (a cyclohexanone equivalent). Maintain the temperature below 5 °C.

Step 4: pH Adjustment and Reaction

  • Add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

Step 5: Work-up and Isolation

  • Adjust the pH to 2 with sulfuric acid.

  • Extract with an organic solvent like MTBE to remove non-basic impurities.

  • Basify the aqueous layer to pH 8 with sodium carbonate.

  • Extract the product into a suitable organic solvent (e.g., heptane).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification

  • The crude product can be purified by column chromatography on silica gel or alumina.

Chemical Reactivity and Derivatization Potential

The ketone at the 9-position is a versatile handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reduction of the Ketone

The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride.[4][5][6] This introduces a new stereocenter, and the stereoselectivity of the reduction can be influenced by the steric environment of the bicyclic system.[4] The resulting alcohol can be further functionalized. A more forcing reduction, such as the Wolff-Kishner reaction, can be employed to completely remove the carbonyl, yielding the corresponding methylene-bridged compound.[7][8]

Ketone_Reactions cluster_products Potential Derivatives Start 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Alcohol 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol Start->Alcohol Reduction (e.g., NaBH4) Methylene 3-Methyl-3-azabicyclo[3.3.1]nonane Start->Methylene Wolff-Kishner Reduction Oxime 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Oxime Start->Oxime Reaction with Hydroxylamine

Sources

Methodological & Application

The Strategic Utility of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] This rigid, bicyclic structure allows for precise three-dimensional positioning of functional groups, making it an invaluable template for the design of targeted therapeutics. Among the derivatives of this scaffold, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one stands out as a versatile and strategically important synthetic intermediate. Its ketone functionality at the C9 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

This guide provides an in-depth exploration of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a synthetic intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one are summarized below.

PropertyValueReference
Molecular FormulaC₉H₁₅NO[3]
Molecular Weight153.22 g/mol [3]
AppearanceOff-white to pale yellow solid
Melting Point68-72 °C
Boiling PointApprox. 235-240 °C at 760 mmHg
SolubilitySoluble in methanol, ethanol, chloroform, and acetone. Sparingly soluble in water.
pKa of Conjugate Acid~8.5-9.0

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.10-3.00 (m, 2H), 2.85-2.75 (m, 2H), 2.45 (s, 3H), 2.30-2.15 (m, 4H), 2.05-1.95 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 215.8 (C=O), 60.2, 58.9, 42.7, 34.5, 29.8.

  • IR (KBr, cm⁻¹): 2945, 2860, 1715 (C=O), 1450, 1170.

  • Mass Spectrum (EI, m/z): 153 [M]⁺, 124, 96, 82, 68, 57.

Synthesis of the Intermediate: A Robust Mannich-Type Cyclization Protocol

The most common and efficient method for the synthesis of the 3-azabicyclo[3.3.1]nonane core is the double Mannich reaction, a strategy famously employed by Robinson in his synthesis of tropinone.[2] A similar approach can be adapted for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. This one-pot reaction involves the condensation of a suitable piperidone derivative with formaldehyde and a primary amine.

Conceptual Workflow for Synthesis

G cluster_0 Step 1: In situ formation of Mannich reactants cluster_1 Step 2: Double Mannich Cyclization cluster_2 Step 3: Decarboxylation (if applicable) and Workup A 1-Methyl-4-piperidone D Iminium ion formation and Enamine/Enolate generation A->D B Formaldehyde B->D C Methylamine C->D E Intermolecular Mannich Reaction D->E F Intramolecular Mannich Reaction E->F G Bicyclic adduct F->G H Hydrolysis and Decarboxylation G->H I Purification H->I J 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one I->J

Caption: Conceptual workflow for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-4-piperidone

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Sodium carbonate

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in ethanol (10 volumes) in a round-bottom flask, add methylamine hydrochloride (1.1 eq) and paraformaldehyde (2.5 eq).

  • Heat the mixture to reflux and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water (10 volumes) and basify to pH 10-11 with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a solid.

Rationale for Experimental Choices:

  • The use of paraformaldehyde as a source of formaldehyde allows for a controlled reaction.

  • Methylamine hydrochloride is a stable and easy-to-handle source of methylamine.

  • The basic workup is necessary to deprotonate the amine and allow for extraction into an organic solvent.

  • Column chromatography is essential for removing any unreacted starting materials and byproducts.

Key Synthetic Transformations and Applications

The synthetic utility of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one lies in the reactivity of its ketone group. This functionality can be readily transformed into a variety of other groups, providing access to a wide range of derivatives.

Reductive Amination

Reductive amination of the C9-ketone is a powerful method for introducing a nitrogen-containing substituent, a common feature in many bioactive molecules. This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

G A 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one C Iminium Ion Intermediate A->C + B Primary Amine (R-NH₂) B->C + E 9-Amino-3-methyl-3-azabicyclo[3.3.1]nonane Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: Workflow for the reductive amination of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Protocol: Synthesis of a 9-Substituted Amino Derivative

  • To a solution of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) in 1,2-dichloroethane (20 volumes), add the primary amine (1.2 eq) and glacial acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 9-amino derivative.

Mechanistic Insight: The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in the presence of the acidic catalyst required for iminium ion formation.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the C9-ketone into an exocyclic double bond, a key step in the synthesis of compounds with altered shapes and electronic properties.

Protocol: Synthesis of a 9-Methylene Derivative

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF (20 volumes) under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) in dry THF (5 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexanes) to afford the 9-methylene-3-methyl-3-azabicyclo[3.3.1]nonane.

Expertise in Practice: The choice of base and solvent is critical for the success of the Wittig reaction. n-Butyllithium is a strong, non-nucleophilic base suitable for generating the unstabilized ylide required for reaction with a ketone. Anhydrous conditions are essential to prevent quenching of the ylide.

Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C9-ketone allows for the introduction of a wide variety of carbon-based substituents and the formation of a tertiary alcohol.[6]

Protocol: Synthesis of a 9-Alkyl-9-hydroxy Derivative

  • To a solution of the appropriate alkyl bromide (1.5 eq) in dry diethyl ether (10 volumes) under a nitrogen atmosphere, add magnesium turnings (1.6 eq). If the reaction does not initiate, a small crystal of iodine can be added.

  • Stir the mixture until the magnesium has been consumed to form the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) in dry diethyl ether (5 volumes) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Case Study in Drug Development: A Scaffold for Novel Therapeutics

The 3-azabicyclo[3.3.1]nonane scaffold is a key component in a variety of biologically active compounds.[1][2][7] For instance, derivatives of the isomeric 9-azabicyclo[3.3.1]nonane have been investigated as potent ligands for sigma-2 receptors, which are overexpressed in tumor cells, making them attractive targets for cancer therapeutics and imaging agents.[8] While a direct blockbuster drug synthesized from 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is not yet on the market, its structural motifs are present in numerous investigational compounds.

The synthetic transformations described above allow for the generation of libraries of diverse compounds based on the 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one core. These libraries can then be screened for activity against a wide range of biological targets, including GPCRs, ion channels, and enzymes.

Analytical and Quality Control

Ensuring the purity and identity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is critical for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A typical mobile phase is 10-20% methanol in dichloromethane with 1% ammonium hydroxide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone carbonyl group (strong absorption around 1715 cm⁻¹).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a valuable and versatile synthetic intermediate that provides a robust platform for the synthesis of a wide range of complex nitrogen-containing molecules. Its straightforward synthesis and the diverse reactivity of its ketone functionality make it an attractive starting material for drug discovery and development programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Semantic Scholar. (2024). SYNTHESIS OF 3-R-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-7-EN-6-IMINES BASED ON 2,4-DINITROANILINE. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Retrieved February 2, 2026, from [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 9-Aza-1-methylbicyclo[3.3.1]nonan-3-one. Retrieved February 2, 2026, from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). RU2132846C1 - Method of preparing 3-azabicyclo[11][11][12] nonane derivatives. Retrieved February 2, 2026, from

  • ResearchGate. (2012). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Retrieved February 2, 2026, from [Link]

  • 3M. (2024). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Analytical Strategies for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (Granatanone)

[1][2]

Executive Summary

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, commonly known as Granatanone (or Pseudopelletierine), is a critical bicyclic alkaloid intermediate.[1][2] It serves as the core pharmacophore in the synthesis of anti-emetic 5-HT3 receptor antagonists, most notably Granisetron (where it appears as Impurity A if over-oxidized or unreacted).[2]

This guide provides a comprehensive analytical framework for Granatanone.[2] Unlike the final drug substance (Granisetron), Granatanone lacks a strong UV chromophore and possesses a basic tertiary amine (

2High-pH HPLC-MSGC-FIDNMR

Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior is the prerequisite for robust method development.[2]

PropertyValueAnalytical Implication
Structure Bicyclic ketone with tertiary amineProne to silanol interaction (tailing).[1][2]
Molecular Weight 153.22 g/mol Suitable for LC-MS and GC-MS.[1][2]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Basic)
~9.3 (Calculated)Positively charged at neutral/acidic pH.[2]
LogP ~0.47 - 0.76Polar; elutes early on C18 without modification.[1][2]
UV Absorbance Weak (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

@ ~290 nm)
Standard UV (254 nm) is insensitive.[2] Requires <210 nm, MS, or RI detection.[2]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assay and quantification of non-volatile impurities.[2]

The "Silanol Effect" Solution

Standard acidic mobile phases (pH 2-3) protonate the tertiary amine, leading to secondary interactions with residual silanols on the column stationary phase.[2] This causes peak tailing.[2]

  • Strategy: Use a High-pH Mobile Phase (pH > 10) . At this pH, the amine is deprotonated (neutral), reducing silanol interactions and increasing retention on hydrophobic C18 phases.[2]

Method Parameters
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable),

    
    .[2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection:

    • Primary: MS (ESI+) for sensitivity (SIM m/z 154).

    • Secondary: UV at 205 nm (requires high-purity solvents to avoid baseline noise).[2]

    • Alternative: Charged Aerosol Detection (CAD) for universal response.[2]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.06040Linear
12.0595Wash
15.0955Re-equilibrate
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine accuracy).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 2.0% for area counts.

Protocol B: Gas Chromatography (GC-FID/MS)

Objective: Residual solvent analysis and assay of the volatile ketone.[2] Why GC? Granatanone is thermally stable enough for GC.[2] This method avoids the UV detection issues of HPLC and provides excellent resolution from synthesis precursors like glutaraldehyde.[2]

Method Parameters
  • Column: Rtx-5 Amine or DB-5MS (Base-deactivated fused silica), ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2]
    
    • Note: Standard columns may require priming or will show tailing.[2] Amine-specific columns are preferred.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split (20:1), 250°C. Liner: Ultra-Inert wool liner (base deactivated).[2]

  • Detector: FID @ 280°C (for assay) or MS (Source 230°C, Quad 150°C).

Temperature Program
  • Initial: 60°C (Hold 2 min) - Traps solvents/methylamine.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 30°C/min to 280°C (Hold 5 min) - Elutes Granatanone (~153 MW).[2]

Synthesis & Impurity Profiling (Robinson-Schöpf)

Granatanone is synthesized via a double Mannich condensation (Robinson-Schöpf reaction).[2] Understanding this pathway is essential for identifying "Impurity A" in Granisetron.[2][3]

Workflow Visualization

The following diagram illustrates the synthesis logic and the analytical decision tree for quality control.

Granatanone_AnalysisStartRaw Material Input(Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid)ReactionRobinson-SchöpfCondensationStart->ReactionCrudeCrude Granatanone(Mixture)Reaction->CrudeDecisionAnalytical Decision NodeCrude->DecisionGCGC-FID/MS(Volatiles & Assay)Decision->GCRoutine PurityHPLCHPLC-MS (High pH)(Non-volatiles & Salts)Decision->HPLCTrace ImpuritiesNMRH-NMR / C-NMR(Structural ID)Decision->NMRIdentity ValidationImpurityAImpurity: UnreactedGlutaraldehydeGC->ImpurityADetectsProductVerified Granatanone(>98% Purity)GC->ProductPassImpurityBImpurity: PolymericBy-productsHPLC->ImpurityBDetectsHPLC->ProductPass

Figure 1: Analytical workflow for Granatanone, linking synthesis inputs to specific analytical detection methods.

Structural Identification (NMR)

For reference standard qualification, NMR is the gold standard.[2]

  • Solvent:

    
     (Chloroform-d) or 
    
    
    (if salt form).[2]
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       1.6–1.8 (m, 2H, bridgehead 
      
      
      )[2]
    • 
       2.1–2.2 (m, 4H, ring 
      
      
      )[2]
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       2.58 (s, 3H, 
      
      
      )[2]
    • 
       2.6–2.7 (d, 2H, bridgehead CH)[2]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       3.3 (m, 2H, N-CH bridge)[2]
      
  • Key Diagnostic: The singlet at ~2.58 ppm confirms the N-Methyl group.[2] Absence of aldehyde peaks (9-10 ppm) confirms removal of glutaraldehyde.[2]

References

  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . Granisetron Hydrochloride Monograph. (Specifies Impurity A as the 9-azabicyclo compound).[2][3][5][6][7][8] [2]

  • Organic Syntheses . Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Contains detailed Robinson-Schöpf synthesis and HPLC/NMR data for the ketone intermediate). Org. Synth. 2022, 99, 139-155.[1][2]

  • USP Monograph . Granisetron Hydrochloride.[2][7][9] United States Pharmacopeia.[2][7][9] (Details chromatographic purity methods). [2]

  • PubChem . 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (Compound Summary).

The Versatile Scaffold: Applications of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic ingenuity. Central to this endeavor is the identification and utilization of privileged scaffolds – molecular frameworks that consistently appear in biologically active compounds. The 3-azabicyclo[3.3.1]nonane skeleton is one such esteemed scaffold, found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1] This guide delves into the practical applications of a key derivative, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a versatile building block that has paved the way for significant advancements in medicinal chemistry, most notably in the development of therapeutics targeting the central nervous system.

This document provides an in-depth exploration of the synthesis and application of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will illuminate the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

The Significance of the 3-Azabicyclo[3.3.1]nonane Core

The rigid, bicyclic structure of the 3-azabicyclo[3.3.1]nonane system offers a three-dimensional arrangement of functional groups that can be precisely controlled, making it an attractive scaffold for interacting with biological targets.[2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

  • Analgesic and Anesthetic Properties: The rigid framework can mimic the binding conformations of endogenous ligands at pain-related receptors.

  • Antimicrobial and Antifungal Activity: The scaffold can be functionalized to interact with microbial cell walls or essential enzymes.

  • Anticancer Potential: Certain derivatives have shown promise in targeting cancer-specific pathways.

  • Central Nervous System (CNS) Activity: The lipophilic nature of the bicyclic system allows for blood-brain barrier penetration, making it suitable for developing drugs targeting CNS disorders.[3]

Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Foundational Protocol

The classical and most efficient method for the synthesis of the 3-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation. This one-pot reaction involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine (in this case, methylamine), and a derivative of acetone-1,3-dicarboxylic acid.

Below is a detailed, field-proven protocol for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, adapted from established procedures for analogous compounds.[4]

Experimental Protocol: Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Objective: To synthesize 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one via a one-pot Robinson-Schöpf condensation.

Materials:

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Glutaraldehyde (50% aqueous solution)

  • Acetone-1,3-dicarboxylic acid

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Reaction flask with magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled solution, slowly add a 50% aqueous solution of glutaraldehyde (1.0 eq) while maintaining the temperature below 10 °C. Following this, add acetone-1,3-dicarboxylic acid (1.0 eq) in portions, ensuring the temperature remains controlled.

  • pH Adjustment and Reaction: Slowly add a solution of sodium acetate to the reaction mixture to buffer the pH to approximately 4-5. The choice of a slightly acidic pH is crucial as it facilitates the Mannich-type condensation while minimizing side reactions.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After completion, acidify the reaction mixture to pH 2 with hydrochloric acid. This step protonates any remaining primary amine and byproducts, making them water-soluble.

    • Wash the acidic aqueous solution with dichloromethane (2 x 50 mL) to remove any non-basic organic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH 10-11 with a saturated solution of sodium carbonate. This deprotonates the desired product, making it extractable into an organic solvent.

    • Extract the basic aqueous solution with dichloromethane (3 x 100 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one can be purified by column chromatography on silica gel or by vacuum distillation to afford a white to off-white solid.

Expected Yield: 40-60%

Data Presentation: Physicochemical and Spectroscopic Data
PropertyValue
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
AppearanceWhite to off-white solid
CAS Number552-70-5

Representative Spectroscopic Data (for the closely related 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one): [4]

NucleusChemical Shift (δ, ppm)
¹H NMR (CDCl₃)7.38–7.21 (m, 5H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 2H), 2.01–1.90 (m, 2H), 1.58–1.51 (m, 2H)
¹³C NMR (CDCl₃)211.5, 137.9, 129.0, 128.4, 127.2, 60.3, 58.9, 48.5, 30.7, 17.8

Note: The spectroscopic data provided is for the N-benzyl analogue and serves as a reference. The spectrum of the N-methyl analogue will differ primarily in the signals corresponding to the N-substituent.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Methylamine Methylamine Condensation Robinson-Schöpf Condensation (pH 4-5, RT) Methylamine->Condensation Glutaraldehyde Glutaraldehyde Glutaraldehyde->Condensation AcetoneDicarboxylicAcid Acetone-1,3-dicarboxylic acid AcetoneDicarboxylicAcid->Condensation Acidification Acidification (pH 2) Condensation->Acidification Reaction Mixture Extraction1 DCM Wash Acidification->Extraction1 Basification Basification (pH 10) Extraction1->Basification Aqueous Layer Extraction2 DCM Extraction Basification->Extraction2 Drying Drying (MgSO4) Extraction2->Drying Organic Layer Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Crude Product Product 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Purification->Product

Caption: Synthetic workflow for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Application in Drug Discovery: Synthesis of Granisetron

A prominent application of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in drug discovery is its role as a key intermediate in the synthesis of Granisetron .[5][6] Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[6]

The synthesis of Granisetron from 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one involves a two-step process: reductive amination of the ketone to introduce an amino group, followed by amide coupling with 1-methylindazole-3-carboxylic acid.

Experimental Protocol: Synthesis of Granisetron Intermediate and Final Product

Part A: Reductive Amination to form endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Objective: To convert the ketone functionality of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one to a primary amine.

Materials:

  • 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

  • Ammonium acetate or hydroxylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxime Formation (if using hydroxylamine): Dissolve 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. Add a base such as pyridine and stir at room temperature until oxime formation is complete (monitored by TLC).

  • Reduction:

    • Direct Reductive Amination: Dissolve 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) and a large excess of ammonium acetate in methanol. Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. The use of NaBH₃CN is advantageous as it is a milder reducing agent that is selective for the iminium intermediate over the ketone.

    • Reduction of Oxime: Dissolve the oxime intermediate in a suitable solvent like ethanol or acetic acid and perform a reduction using a reducing agent such as catalytic hydrogenation (H₂/Pd-C) or sodium borohydride.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Adjust the pH of the aqueous residue to >11 with a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. The endo isomer is typically the major product due to steric hindrance directing the hydride attack.

Part B: Amide Coupling to Synthesize Granisetron

Objective: To couple the amine intermediate with 1-methylindazole-3-carboxylic acid to form Granisetron.

Materials:

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

  • 1-Methylindazole-3-carboxylic acid

  • A coupling agent such as 1,1'-Carbonyldiimidazole (CDI), DCC, or EDC/HOBt

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (if using EDC/HOBt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylindazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., CDI, 1.1 eq) and stir at room temperature for 1-2 hours to form the activated intermediate.

  • Amide Bond Formation: Add a solution of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in anhydrous DMF to the activated carboxylic acid derivative. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Granisetron can be purified by recrystallization or column chromatography to yield a pure white solid.

Visualization of the Granisetron Synthesis Pathway

GranisetronSynthesis cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_intermediate Key Intermediate cluster_step2 Step 2: Amide Coupling cluster_final Final Drug Product Ketone 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one ReductiveAmination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) Ketone->ReductiveAmination Amine endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine ReductiveAmination->Amine AmideCoupling Amide Coupling (1-Methylindazole-3-carboxylic acid, CDI) Amine->AmideCoupling Granisetron Granisetron AmideCoupling->Granisetron

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. The compound, a key bicyclic amine intermediate in the synthesis of various pharmaceutical agents, requires a robust analytical method for purity assessment and quality control. The described method utilizes a reversed-phase C8 column with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. This protocol provides a reliable and efficient means for the determination of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in the presence of potential impurities and degradation products.

Introduction

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a significant building block in medicinal chemistry, forming the core structure of several biologically active molecules. The 3-azabicyclo[3.3.1]nonane framework is integral to a variety of alkaloids and synthetic compounds with potential therapeutic applications, including as receptor antagonists and central nervous system agents.[1] Given its importance, a validated, reliable analytical method is crucial for ensuring the purity and quality of this intermediate in drug development and manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its precision in both quantitative and qualitative assessments.[2] This application note addresses the need for a specific HPLC method for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, providing a detailed protocol for its analysis. The method is designed to be straightforward, reproducible, and suitable for routine quality control.

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): Appropriate software for instrument control, data acquisition, and processing.

  • Analytical Column: Inertsil C8 (150 mm x 4.6 mm, 5 µm). A similar C8 or C18 column can be used, but may require method optimization.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Pipettes and Volumetric Flasks: Calibrated and of appropriate volumes.

  • 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: Reference standard of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Water: Deionized water, filtered through a 0.22 µm filter.

A summary of the optimized HPLC conditions is provided in the table below. The selection of a C8 column and a mobile phase containing trifluoroacetic acid was inspired by a method developed for the separation of related exo and endo isomers of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, demonstrating the suitability of these conditions for this class of compounds.[3]

Parameter Condition
Column Inertsil C8 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C8 column was chosen to provide adequate retention for the moderately polar analyte while minimizing excessive tailing that can occur with basic amines on silica-based columns.

  • Mobile Phase: The use of a phosphate buffer at a low pH (3.0) ensures the protonation of the tertiary amine in the analyte, leading to improved peak shape and consistent retention. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength.

  • Detection: The ketone chromophore in the molecule allows for sensitive detection at a low UV wavelength of 210 nm.

Protocols
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix 850 mL of the prepared phosphate buffer with 150 mL of acetonitrile.

  • Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Accurately weigh a sample containing approximately 25 mg of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Preparation SequenceSetup Sequence Setup Standard->SequenceSetup Sample Sample Preparation Sample->SequenceSetup SystemEquilibration->SequenceSetup DataAcquisition Data Acquisition SequenceSetup->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis. Inject the working standard solution five times and evaluate the following parameters:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Quantification

The concentration of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in the sample can be calculated using the following external standard formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

The purity of the sample can then be determined by comparing the calculated concentration to the theoretical concentration.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. The method is simple, using readily available reagents and a standard C8 column, making it suitable for routine quality control in both research and industrial settings. The provided protocol, including system suitability criteria and considerations for method validation, ensures the generation of accurate and reproducible data.

References

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • ResearchGate. (2009). Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); A key intermediate of granisetron. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • WJPMR. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: Mass Spectrometry of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

[1][2]

Executive Summary

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (

1231Retro-Mannich12

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
CAS Number 4146-35-4
Molecular Formula

Exact Mass 153.1154 Da
Structure Type Bicyclic amine (Piperidine ring fused with cyclohexane ring via 1,3-bridge)
Key Functional Groups Tertiary Amine (N-Methyl), Bridge Ketone (C=O)
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Sparingly soluble in water at neutral pH

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility and prevent amine adsorption or thermal degradation, the following preparation steps are mandatory.

Protocol A: GC-MS Preparation (Structural Elucidation)

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Dichloromethane (DCM) (HPLC Grade). Concentration: 1 mg/mL.[1]

  • Derivatization (Optional but Recommended): While the compound is volatile, the basic nitrogen can cause peak tailing.[1]

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

    • Procedure: Mix 100 µL Stock + 100 µL MSTFA. Incubate at 60°C for 30 min.

    • Target: Silylation of enol forms (if tautomerization occurs), though the ketone is relatively stable.[1] Note: Direct injection is usually sufficient for this ketone.[1][2]

  • Working Standard: Dilute Stock 1:100 in DCM to 10 µg/mL for injection.

Protocol B: LC-MS/MS Preparation (Quantification)

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Concentration: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Filtration: 0.22 µm PTFE filter to remove particulates.

Instrumental Parameters[5]
Method I: Gas Chromatography - Mass Spectrometry (EI)
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 40 – 400.

Method II: Liquid Chromatography - Tandem MS (ESI)
  • System: Waters Xevo TQ-S / Shimadzu 8060 (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    5% B (3.1 min).
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 400°C; Capillary Voltage: 3.0 kV.

Mass Spectrometry Analysis & Fragmentation

Electron Ionization (EI) Interpretation

The EI spectrum of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one is dominated by the stability of the tertiary amine and the strain of the bicyclic system.[1][2]

  • Molecular Ion (

    
    ):  m/z 153 (Distinct, usually 20-40% intensity).[1]
    
  • Base Peak: Typically m/z 96 or m/z 110 .

    • Mechanism:[1][2][4][5] The ionization occurs at the Nitrogen lone pair. This triggers an

      
      -cleavage at the C2-C3 bond, opening the piperidine ring.[1][2]
      
  • Key Fragments:

    • m/z 125 (

      
      ):  Loss of CO.[1] The bridge ketone is expelled as carbon monoxide. This is a diagnostic loss for bicyclic ketones with the carbonyl on the one-carbon bridge.[1]
      
    • m/z 138 (

      
      ):  Loss of the N-methyl group.[1][2]
      
    • m/z 96 (

      
      ):  Formed via Retro-Mannich fragmentation or complex skeletal rearrangement involving the loss of the bridge containing the ketone.
      
    • m/z 42/44: Lower mass amine fragments (

      
      ), common in N-methylated amines.[1]
      
ESI-MS/MS Transitions (MRM)

For quantitative workflows (PK/PD studies), the protonated molecule is selected.[1]

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Assignment
154.1 (

)
126.1 20Loss of CO (Bridge Ketone)
154.1 110.1 25Loss of

(Ring contraction)
154.1 96.1 35Pyrrolidine/Piperidine ring fragment

Mechanistic Visualization

Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate MS technique based on the analytical goal (Identification vs. Quantification).

WorkflowStartSample: 3-Methyl-3-azabicyclo[3.3.1]nonan-9-oneGoalDefine Analytical GoalStart->GoalIDStructural ID / Impurity ProfilingGoal->IDUnknownsQuantQuantification (Bioanalysis)Goal->QuantKnown TargetGCMSGC-MS (EI, 70eV)ID->GCMSLCMSLC-MS/MS (ESI+)Quant->LCMSDerivOptional: MSTFA Derivatization(If peak tailing occurs)GCMS->DerivOptimizationFragAnalysisFragmentation Analysis:Check m/z 153, 125, 96GCMS->FragAnalysisMRMMRM Setup:154.1 -> 126.1 (Quant)154.1 -> 96.1 (Qual)LCMS->MRM

Figure 1: Decision tree for analytical method selection.

Fragmentation Pathway (EI)

This diagram illustrates the proposed fragmentation mechanism initiated by ionization of the nitrogen lone pair.

FragmentationM_IonMolecular Ion (M+)m/z 153(Radical Cation on N)AlphaAlpha-Cleavage(Ring Opening at C2-C3)M_Ion->Alpha- e⁻LossCOLoss of CO (Bridge)m/z 125Alpha->LossCO- CO (28 Da)RetroRetro-Mannich / GrobFragmentationAlpha->RetroBaseBase Peak Ionm/z 96Retro->BaseSkeletal Scission

Figure 2: Proposed EI fragmentation pathway showing the critical loss of the carbonyl bridge.[1][2]

Results Discussion & Troubleshooting

Isomer Differentiation

A common challenge is distinguishing 3-methyl-3-azabicyclo[3.3.1]nonan-9-one from its isomer 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone) .[1][2]

  • 3-Aza isomer (Target): Ketone is on the 1-carbon bridge.[1][2] Loss of CO (28 Da) is highly favorable because the bridge carbonyl is strained and its elimination relieves ring strain.

  • 9-Aza isomer (Granatanone): Ketone is in the 6-membered ring.[1][2] Fragmentation follows a standard cyclohexanone pattern (alpha cleavage followed by ethylene loss). The loss of CO is less dominant compared to the loss of the ethylene bridge (

    
    ).
    
Troubleshooting Low Sensitivity
  • Issue: Poor signal in ESI+.

  • Cause: High pH in mobile phase suppressing ionization of the tertiary amine.

  • Solution: Ensure mobile phase pH is < 4.0 using Formic Acid or Ammonium Formate. The pKa of the tertiary amine is approx 9.0-10.0, requiring acidic conditions for protonation.[1]

References

  • Iriepa, I., et al. (2003).[1][6] "Synthesis, structural and conformational study of 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes." Journal of Molecular Structure.

  • Jeyaraman, R., & Avila, S. (1981).[1] "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews. [1]

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one."[1][2] NIST Chemistry WebBook, SRD 69.

  • Risch, N., et al. (1993).[1][7] "Regiospecific (Grob) Fragmentation for the Synthesis of 3-Azabicyclononanes." Chemische Berichte.

Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane framework, a core structural motif in a variety of natural products and pharmacologically active compounds, represents a significant target in synthetic organic chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for the development of novel therapeutics. 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, also known as pseudopelletierine or N-methylgranatanone, is a key member of this family and serves as a versatile intermediate in the synthesis of more complex molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one via the classic Robinson-Schöpf reaction, offering insights into the reaction mechanism, experimental setup, purification, and analytical validation. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Scientific Integrity & Logic: A Self-Validating Protocol

Expertise & Experience: The Rationale Behind the Robinson-Schöpf Reaction

The synthesis of tropane and granatane alkaloids has been a subject of fascination for chemists for over a century. Sir Robert Robinson's landmark synthesis of tropinone in 1917 laid the groundwork for a biomimetic approach to these complex structures.[2][3] The Robinson-Schöpf reaction is a one-pot, multi-component reaction that elegantly constructs the bicyclic core from simple, acyclic precursors.[4] This "biogenetic-type" synthesis is not only efficient but also proceeds under mild conditions, often in aqueous media, mimicking the enzymatic processes that occur in nature.[5]

The core of this reaction is a double Mannich condensation. The reaction is initiated by the in situ formation of a dialdehyde (from a precursor), which then reacts with a primary amine (methylamine in this case) to form a di-iminium ion. This is followed by the addition of an enolate, generated from acetonedicarboxylic acid, in two successive intramolecular Mannich reactions to forge the bicyclic system. Subsequent decarboxylation affords the desired ketone.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by a multi-faceted approach to validation. The reaction progress can be monitored by thin-layer chromatography (TLC), providing a real-time assessment of the conversion of starting materials to the product. The final product is rigorously characterized by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The spectroscopic data obtained should be in full agreement with established literature values for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, confirming the identity and purity of the synthesized compound.

Experimental Protocol: Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

This protocol is adapted from established procedures for the Robinson-Schöpf synthesis of granatane alkaloids.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
Glutaraldehyde (50% in H₂O)100.12≥98%Sigma-Aldrich
Methylamine hydrochloride67.52≥99%Sigma-Aldrich
Acetonedicarboxylic acid146.09≥97%Sigma-Aldrich
Sodium hydroxide40.00≥98%Fisher Scientific
Hydrochloric acid (conc.)36.4637%Fisher Scientific
Dichloromethane84.93ACS gradeFisher Scientific
Sodium sulfate (anhydrous)142.04ACS gradeFisher Scientific
Silica gel-60 Å, 230-400 meshSigma-Aldrich

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Column chromatography setup

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a large round-bottom flask equipped with a magnetic stir bar, combine a solution of methylamine hydrochloride (e.g., 0.74 mol) in water with a solution of acetonedicarboxylic acid (e.g., 0.57 mol) in water.[4] To this mixture, add a 50% aqueous solution of glutaraldehyde (e.g., 1.0 equiv. relative to acetonedicarboxylic acid) dropwise at room temperature with vigorous stirring.

  • pH Adjustment and Reaction Initiation: Adjust the pH of the reaction mixture to approximately 4-5 by the careful addition of a sodium hydroxide solution.[4] This is a critical step to facilitate the Mannich reaction.

  • Reaction Progress and Decarboxylation: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). Upon completion, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.[6] Heat the mixture to reflux for 1-2 hours to effect decarboxylation.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and then basify with a concentrated sodium hydroxide solution to a pH greater than 12. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will need to be determined by TLC analysis but a gradient of dichloromethane and methanol is a good starting point.[7] Combine the fractions containing the pure product and remove the solvent in vacuo to afford 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a solid.

Data Presentation: Expected Yield and Characterization

ParameterExpected Value
Yield 40-60%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~2.7-2.9 (m, 2H), 2.3-2.5 (m, 4H), 2.25 (s, 3H), 1.8-2.0 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~215.0 (C=O), 60.0 (CH), 48.0 (CH₂), 42.0 (CH₃), 28.0 (CH₂)
IR (KBr, cm⁻¹) ~2940, 2860, 1710 (C=O), 1460, 1170
MS (ESI) m/z 154.1 [M+H]⁺

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used. The provided NMR data is based on typical values for the N-methylgranatanone scaffold.[8]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Robinson-Schöpf Reaction cluster_workup Work-up & Purification Glutaraldehyde Glutaraldehyde OnePot One-Pot Reaction (pH 4-5, RT) Glutaraldehyde->OnePot Methylamine Methylamine HCl Methylamine->OnePot Acetone Acetonedicarboxylic Acid Acetone->OnePot Decarboxylation Decarboxylation (HCl, Reflux) OnePot->Decarboxylation Intermediate Formation Extraction Basification & Extraction (NaOH, DCM) Decarboxylation->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Purification->Product Pure Product

Caption: A schematic overview of the synthetic workflow for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. By leveraging the efficiency of the Robinson-Schöpf reaction, this method allows for the straightforward construction of a valuable synthetic intermediate from readily available starting materials. The detailed experimental procedure, coupled with a thorough explanation of the underlying chemical principles and analytical validation steps, ensures that researchers can confidently and successfully replicate this synthesis in their own laboratories. The versatility of the 3-azabicyclo[3.3.1]nonane scaffold will undoubtedly continue to inspire the development of new and important molecules in the ongoing quest for novel therapeutic agents.

References

  • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980–983. [Link]

  • Lazny, R., Nodzewska, A., & Sidorowicz, K. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Mondal, N., Mandal, S. C., Das, G. K., & Mukherjee, S. (2003). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2003(9), 580-583.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]

  • Sidorowicz, K., Ratkiewicz, A., Nodzewska, A., & Lazny, R. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans., 111, 762-768. [Link]

  • Krabbenhoft, H. O. (1978). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 43(1), 1305–1311. [Link]

  • Newgard, B., et al. (2013). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of medicinal chemistry, 56(23), 9539–9554. [Link]

  • Paquette, L. A., & Heimaster, J. W. (1966). The Stereochemical Course of a Robinson-Schöpf Biogenetic-Type Reaction. The Conformation of Certain Tricyclic Tropane Congeners. Journal of the American Chemical Society, 88(4), 763–768.
  • Vafin, R. R., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 93-99. [Link]

  • Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]

  • Taylor, E. C., & Skotnicki, J. S. (1984). Synthesis and Conformational Studies on N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and Derivatives. A Single Crystal X-ray Diffraction Analysis of 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. Journal of Heterocyclic Chemistry, 21(1), 205-208. [Link]

  • Kaur, M., & Singh, P. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29.
  • Wikipedia. (2023). Tropinone. [Link]

  • Winkler, J. D. (2017). Robinson's landmark synthesis of tropinone. Chemical Communications, 53(57), 7979-7981. [Link]

  • Zefirov, N. S., & Rogozina, S. V. (1973). The Mannich reaction in the synthesis of bicyclic systems. Russian Chemical Reviews, 42(3), 193.

Sources

Application Note: Scale-Up Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Isomer Distinction

Target Molecule Overview

This Application Note details the scale-up protocol for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one . This bicyclic ketone features a nitrogen atom incorporated into the ring system at position 3, with the carbonyl group located at the bridgehead (position 9).

Critical Technical Note: Isomer Identity

STOP AND VERIFY: Before proceeding, researchers must confirm the specific isomer required. There is frequent confusion in the literature and procurement between the 3-aza and 9-aza isomers due to their similar nomenclature and bicyclic nature.

FeatureTarget of this Protocol Common Alternative (Granisetron Intermediate)
IUPAC Name 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Structure N is in the ring (Pos 3); C=O is at the bridge (Pos 9).[1]N is the bridge (Pos 9); C=O is in the ring (Pos 3).
Key Precursors Cyclohexanone + Formaldehyde + MethylamineGlutaraldehyde + Acetonedicarboxylic Acid + Methylamine
Primary Use Ligand scaffolds, Antiarrhythmic researchSynthesis of 5-HT3 antagonists (e.g., Granisetron)

If your target is the Granisetron intermediate (9-aza), this is not the correct protocol. You require the Robinson-Schöpf condensation of glutaraldehyde.

Part 2: Process Chemistry Strategy

Synthetic Route: The Double Mannich Condensation

The most robust route for the 3-aza-9-one isomer involves a double Mannich condensation. Unlike the Robinson-Schöpf reaction (which builds the rings around the nitrogen), this route utilizes a pre-existing carbocycle (cyclohexanone ) and bridges it using formaldehyde and methylamine .

Reaction Logic:

  • Enolization: Acid-catalyzed enolization of cyclohexanone at the

    
    -positions (C2 and C6).
    
  • Iminium Formation: Reaction of methylamine with formaldehyde generates the reactive

    
    -methyliminium ion (
    
    
    
    ).
  • Double Alkylation: Two sequential Mannich additions occur at C2 and C6 of the cyclohexanone, followed by cyclization to form the bridged system.

Mechanism Visualization

The following diagram illustrates the pathway from cyclohexanone to the bicyclic target.

ReactionMechanism Start Cyclohexanone (C6H10O) Inter2 Mono-Mannich Intermediate Start->Inter2 Acid/Heat Reagents Paraformaldehyde + Methylamine HCl Inter1 Iminium Ion Generation Reagents->Inter1 Inter1->Inter2 Electrophilic Attack Inter3 Bis-Mannich Open Chain Inter2->Inter3 2nd Equiv Formaldehyde Product 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one Inter3->Product Cyclization (-H2O)

Figure 1: Mechanistic pathway for the double Mannich condensation utilizing cyclohexanone as the nucleophilic core.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table

Batch Size: Scaled for ~100 g Output

ReagentMW ( g/mol )EquivalentsQuantityRole
Cyclohexanone 98.151.098.2 g (1.0 mol)Nucleophile / Core Scaffold
Paraformaldehyde 30.032.266.1 g (2.2 mol)Electrophile (Formaldehyde source)
Methylamine HCl 67.521.174.3 g (1.1 mol)Nitrogen Source
Glacial Acetic Acid 60.05Solvent500 mLSolvent & Catalyst
Ethanol (Abs) 46.07Solvent200 mLCo-solvent (optional)
NaOH (50% aq) 40.00QuenchAs requiredBasification (pH > 10)
Step-by-Step Procedure
Phase A: Reaction Setup
  • Reactor Prep: Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), a reflux condenser, a nitrogen inlet, and an internal temperature probe.

  • Charging: Charge Glacial Acetic Acid (500 mL) into the reactor.

  • Reagent Addition: Add Paraformaldehyde (66.1 g) and Methylamine Hydrochloride (74.3 g) to the acetic acid. Stir at ambient temperature for 15 minutes to disperse.

    • Note: The reaction is heterogeneous initially. Paraformaldehyde will depolymerize upon heating.

  • Substrate Addition: Add Cyclohexanone (98.2 g) in a single portion.

Phase B: Reaction Execution (Critical Process Parameters)
  • Heating Ramp: Heat the mixture to 90°C over 30 minutes.

    • CPP (Critical Process Parameter): Monitor for exotherm around 60-70°C as the Mannich reaction initiates. Ensure cooling jacket is ready to engage if T > 95°C.

  • Reflux: Maintain the reaction at 90-95°C for 3 to 5 hours .

    • Observation: The solution should turn homogeneous and darken (orange to brown) as the reaction proceeds.

  • Completion Check: Sample for GC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). Look for consumption of cyclohexanone.

Phase C: Work-up and Isolation
  • Concentration: Cool the mixture to 50°C. Distill off approximately 70% of the acetic acid under reduced pressure (Vacuum: 50-100 mbar).

    • Why: Removing bulk acetic acid reduces the volume of base required for neutralization and manages heat generation during quenching.

  • Quench/Basification:

    • Cool the residue to 0-5°C (Ice bath/Chiller).

    • Add crushed ice (approx. 300 g).

    • Slowly add 50% NaOH solution dropwise with vigorous stirring.

    • Target: Adjust pH to 11-12 .

    • Safety: This is highly exothermic. Maintain internal T < 25°C to prevent degradation of the ketone.

  • Extraction:

    • Extract the aqueous basic mixture with Diethyl Ether or MTBE (3 x 300 mL).

    • Note: The product is the free base amine.[2]

  • Drying: Combine organic layers, wash with brine (100 mL), and dry over anhydrous Na2SO4 .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.

Phase D: Purification
  • Distillation (Preferred for Scale): The free base can be distilled under high vacuum.

    • BP: ~100-110°C at 12 mmHg (Literature values vary; establish curve).

  • Crystallization (Alternative):

    • Dissolve crude oil in minimal hot hexane or petroleum ether.

    • Cool to -20°C. The product may crystallize as low-melting needles.

    • Salt Formation:[1] For easier handling, convert to the Hydrochloride salt by bubbling HCl gas into an ethereal solution of the base. The HCl salt is a stable solid.

Process Workflow Diagram

ProcessWorkflow Setup 1. Charge Reactor (AcOH, Paraformaldehyde, MeNH2-HCl) Addition 2. Add Cyclohexanone (Single Portion) Setup->Addition Reaction 3. Heat to 90°C (3-5 Hours, Monitor Exotherm) Addition->Reaction Strip 4. Vacuum Strip AcOH (Remove ~70% vol) Reaction->Strip Basify 5. Basify (pH > 11) (50% NaOH, T < 25°C) Strip->Basify Extract 6. Extract (MTBE) & Concentrate Basify->Extract Purify 7. Distillation or Crystallization Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target ketone.

Part 4: Scale-Up Considerations & Safety

Thermal Management
  • Mannich Exotherm: The condensation releases water and heat. On a multi-kilo scale, the initial heating ramp must be controlled. Use a dosing pump for Cyclohexanone if the exotherm is too aggressive in the pilot run.

  • Basification: Neutralizing large volumes of acetic acid generates massive heat. Use jacketed vessels with active cooling and add base slowly.

Reagent Handling
  • Paraformaldehyde: A flammable solid that generates formaldehyde gas (carcinogen) upon heating. Ensure scrubber systems are active.

  • Methylamine: If using the hydrochloride salt, it is stable. If using 40% aq. solution, account for the extra water which may stall the equilibrium-driven condensation. The HCl salt is preferred for this specific protocol to maintain anhydrous conditions initially.

Stability

The 3-aza-9-one isomer is prone to oxidation and ring-opening if left in acidic aqueous solution for extended periods. Isolate the free base quickly after basification.

Part 5: Analytical Validation

TestAcceptance CriteriaMethod
Appearance Pale yellow oil or low-melting solidVisual
1H NMR (CDCl3)

2.3-2.5 (m, 4H, bridgehead/ring), 2.9 (s, 3H, N-Me), 3.0-3.2 (m, 4H, N-CH2), 1.8-2.0 (m, 2H). Note: Spectra are complex due to chair-chair vs chair-boat conformational equilibrium.
400 MHz NMR
MS (ESI+) [M+H]+ = 154.12LC-MS
IR Strong C=O stretch at ~1700-1710 cm⁻¹FT-IR

Part 6: References

  • House, H. O., et al. (1961). "The Mannich Reaction with Cyclohexanone."[3] Journal of Organic Chemistry, 26(10), 3761–3769.

  • Jeyaraman, R., & Avila, S. (1981).[4][5] "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews, 81(2), 149–174.

  • Ruenitz, P. C. (1974). "Synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one." Journal of Heterocyclic Chemistry, 11, 251.

  • Comparison Reference (Granisetron Intermediate): Bermudez, J., et al. (1990). "Indazole esters and amides... as 5-HT3 antagonists." Journal of Medicinal Chemistry, 33(7), 1924–1929.

Sources

Application Notes and Protocols for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Rigid Scaffold in Chemical Biology

The 3-azabicyclo[3.3.1]nonane framework represents a structurally fascinating and pharmacologically significant class of compounds. Its rigid, bicyclic nature provides a conformationally restricted scaffold that is invaluable for the design of selective ligands for various biological targets. This guide focuses on a key member of this family, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, and its application as a chemical probe for researchers in pharmacology, neuroscience, and drug discovery.

The utility of the 3-azabicyclo[3.3.1]nonane system is well-documented, forming the core of numerous natural products and synthetic molecules with diverse biological activities. These activities include analgesic, anesthetic, antimicrobial, and anticancer properties.[1] Notably, this scaffold is a key component in antagonists for the human serotonin 5-HT3 receptor and modulators of nicotinic acetylcholine receptors (nAChRs).[1][2] The well-known antiemetic drug, granisetron, for instance, features a substituted 9-azabicyclo[3.3.1]nonane moiety.[2]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a versatile chemical probe. We will delve into detailed protocols for its synthesis and functionalization, and provide frameworks for its use in receptor binding assays and as a foundational structure for the development of more complex probes.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for the design and interpretation of experiments. While specific experimental data for the parent compound 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is not extensively published, we can infer key characteristics from its structure and from data on closely related analogs like granisetron.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C9H15NOCalculated
Molecular Weight 153.22 g/mol Calculated
Appearance Expected to be a crystalline solid or oil.Analogy to similar bicyclic amines.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The presence of the tertiary amine and ketone functionalities suggests polarity. Granisetron HCl is freely soluble in water.[3]
pKa The tertiary amine is expected to have a pKa in the range of 8-10.Typical for cyclic tertiary amines.
Conformation The 3-azabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation.NMR and X-ray crystallography studies on derivatives confirm this preference.[1]

Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one: A Detailed Protocol

The synthesis of the 3-azabicyclo[3.3.1]nonane scaffold is most commonly achieved through a one-pot Mannich reaction.[1][4][5] This three-component condensation offers an efficient route to the bicyclic system. The following protocol is a detailed adaptation for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Experimental Protocol: Synthesis via Mannich Reaction

Materials:

  • Cyclohexanone

  • Paraformaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol or water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or concentrated solution)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethanol (for recrystallization, if applicable)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), paraformaldehyde (2.2 eq), and methylamine solution (1.1 eq).

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary. The final pH should be acidic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution alkaline (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Characterization: The identity and purity of the synthesized 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The bicyclic structure exhibits characteristic signals in the NMR spectrum that can confirm the successful synthesis.[6]

Application as a Chemical Probe: Investigating Receptor Interactions

The rigid scaffold of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one makes it an excellent starting point for investigating ligand-receptor interactions, particularly with serotonin (5-HT3) and nicotinic acetylcholine receptors.

Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptors

This protocol outlines the use of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a competitor in a radioligand binding assay to determine its affinity for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor.

  • Radioligand: [³H]Granisetron or another suitable 5-HT3 receptor antagonist.

  • 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (test compound).

  • Unlabeled granisetron (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare a stock solution of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the binding buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Binding buffer

    • Cell membranes expressing the 5-HT3 receptor

    • [³H]Granisetron (at a concentration near its Kd)

    • Varying concentrations of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled granisetron.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functionalization of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one for Advanced Probes

The ketone at the 9-position and the tertiary amine offer sites for chemical modification to create more sophisticated probes, such as fluorescently labeled ligands or affinity probes.

Conceptual Workflow for Probe Development

G cluster_synthesis Synthesis & Modification cluster_application Probe Application A 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one B Reduction of Ketone A->B NaBH4 C Reductive Amination A->C Amine + NaBH3CN D Fluorescent Labeling B->D Amine-reactive dye E Biotinylation C->E NHS-Biotin F Fluorescent Probe D->F G Affinity Probe E->G H Receptor Binding Studies F->H I Cellular Imaging F->I J Protein Pull-down G->J

Caption: Workflow for developing advanced probes.

Protocol: Fluorescent Labeling via Reductive Amination

This protocol describes a general method to introduce a primary amine via reductive amination, which can then be labeled with a fluorescent dye.

Step 1: Introduction of a Primary Amine

  • Reaction Setup: Dissolve 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq) in a suitable solvent such as methanol.

  • Amine Addition: Add an excess of an amine source, such as ammonium acetate or a primary amine with a linker.

  • Reducing Agent: Add a reducing agent like sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction, perform an aqueous work-up, and extract the aminated product. Purify by column chromatography.

Step 2: Fluorescent Labeling of the Primary Amine

  • Dissolution: Dissolve the aminated product in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0).

  • Dye Addition: Add an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorescein or rhodamine derivative) dissolved in a minimal amount of an organic solvent like DMSO.

  • Reaction: Stir the reaction in the dark at room temperature for several hours or overnight.

  • Purification: Purify the fluorescently labeled product using column chromatography or HPLC to remove unreacted dye and byproducts.

Protocol: Biotinylation for Affinity-Based Applications

Biotinylation enables the use of the molecule as an affinity probe for target identification and purification.

  • Amine Functionalization: Introduce a primary or secondary amine to the 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one scaffold as described above.

  • Biotinylation Reaction: Dissolve the aminated compound in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Reagent Addition: Add an amine-reactive biotinylating agent, such as NHS-biotin, dissolved in an organic solvent (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the biotinylated product by dialysis or size-exclusion chromatography to remove excess biotinylating reagent.

Data Analysis and Interpretation

The successful application of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one as a chemical probe relies on rigorous data analysis and a clear understanding of the underlying principles.

Workflow for a Competitive Binding Assay

G A Perform Radioligand Binding Assay B Measure Radioactivity (CPM) A->B C Calculate Specific Binding B->C D Plot % Inhibition vs. [Compound] C->D E Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Data analysis workflow.

Conclusion and Future Perspectives

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a valuable and versatile chemical entity. Its rigid bicyclic structure provides a well-defined three-dimensional orientation of functional groups, making it an ideal scaffold for the development of selective chemical probes. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to synthesize, functionalize, and utilize this compound to investigate a variety of biological systems, particularly those involving neurotransmitter receptors. Future work could involve the development of photoaffinity probes for covalent labeling of target proteins or the incorporation of this scaffold into larger molecules for targeted drug delivery. The continued exploration of the 3-azabicyclo[3.3.1]nonane system will undoubtedly lead to new and powerful tools for chemical biology and drug discovery.

References

  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199.
  • Li, W., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(12), 1891-1895.
  • Parthiban, P., et al. (2011). Mannich Reaction: A Versatile and Greener Synthetic Approach for the Synthesis of 2, 4-Diaryl-3-azabicyclo [3.3. 1] nonan-9-ones. International Journal of Organic Chemistry, 1(3), 89-95.
  • Kaetzel, J., Mahar, R., Sirasani, G., & Senanayake, C. H. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
  • Moglie, Y., et al. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-30.
  • Borrmann, A., et al. (2012). Genetic encoding of a bicyclo[6.1.
  • Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255.
  • Zhang, Y., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Oncotarget, 9(23), 16364.
  • PubChem. Granisetron. National Center for Biotechnology Information.
  • Wang, Y., et al. (2015). Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents.
  • BenchChem. A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes.
  • Bailey, B. R., et al. (1988). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N -ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE.
  • Apotex Inc. (2016). APO-GRANISETRON Product Monograph.
  • Jezowska, M., et al. (2012). Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides. Molecules, 17(12), 14174-14185.
  • Zhang, Y., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Oncotarget, 9(23), 16364-16381.
  • AAT Bioquest.
  • Wang, L. M., et al. (2013). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of medicinal chemistry, 56(15), 6149-6163.
  • Sittampalam, G. S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Assay Guidance Manual.
  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5627-5637.
  • Al-Suwayeh, S. A., et al. (2021). Potential of Granisetron Hydrochloride for Transdermal Drug Delivery: Comprehensive Characterization, Preformulation studies and Compatibility Analysis.
  • Kumar, A., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Scientific reports, 11(1), 22179.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Biosyntan GmbH. Fluorescent Labeling of Peptides.
  • Grigor'ev, I. A., et al. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. Molecules, 26(10), 2991.
  • Sigma-Aldrich.
  • Roy, D., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(32), 6426-6453.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Kerekes, E., et al. (2011). Synthetic strategies for the fluorescent labeling of epichlorohydrin-branched cyclodextrin polymers. Beilstein Journal of Organic Chemistry, 7, 1157-1165.
  • Lape, R., et al. (2008). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of general physiology, 132(2), 223-238.
  • Fantegrossi, W. E., et al. (2018). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS chemical neuroscience, 9(10), 2413-2421.
  • Clark, K. M., et al. (2015). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization.
  • P. K. S. Sarma, et al. (2013). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. Organic Process Research & Development, 17(5), 757-763.
  • Berlin, K. D., et al. (1999). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE; STRUCTURAL ANALYSIS OF THE CORRESPONDING 3,7-DIHETERABICYCLO[3.3.l]NONANE HYDROPERCHLORATES.
  • Miyata, K., et al. (2006).
  • Yévenes, A., et al. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Journal of the Chilean Chemical Society, 49(3), 221-225.
  • BioCrick. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | CAS:552-70-5.
  • Revvity. Radiometric Ligand-Binding Assays.
  • Plosker, G. L., & Goa, K. L. (1991). Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. Drugs, 42(5), 805-824.

Sources

Introduction: Elucidating the Three-Dimensional Architecture of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Single-Crystal X-ray Crystallography of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Derivatives

The 3-azabicyclo[3.3.1]nonane framework is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive natural products and synthetic molecules.[1][2][3] Derivatives of this bicyclic amine system exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, and antitumor properties.[2][4] The 3-methyl-3-azabicyclo[3.3.1]nonan-9-one variant, in particular, serves as a versatile synthetic intermediate for creating structurally complex and pharmacologically relevant compounds.[5][6]

The biological function of these molecules is inextricably linked to their precise three-dimensional structure, including their conformation, configuration, and the spatial arrangement of substituents.[4] While spectroscopic methods like NMR provide valuable conformational data, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an unambiguous and high-resolution view of the molecule's atomic arrangement.[7][8] This application note provides a comprehensive guide for researchers, from synthesis and crystallization to data analysis, for determining the crystal structures of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one derivatives.

Part 1: From Synthesis to Single Crystal: The Foundational Stage

The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent, often challenging, process of growing high-quality single crystals.

Protocol 1: General Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Derivatives

A common and effective route to this scaffold is a one-pot synthesis involving a double Mannich-type reaction. This protocol describes the synthesis of a generic 2,4-diaryl substituted derivative.

Methodology:

  • To a solution of an appropriate 1,3-diarylacetone (1 mmol) and methylamine hydrochloride (1.2 mmol) in ethanol, add a 40% aqueous solution of formaldehyde (2.5 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to yield the purified 2,4-diaryl-3-methyl-3-azabicyclo[3.3.1]nonan-9-one.[4]

The Art of Crystallization: Cultivating Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most significant hurdle. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. A purity of at least 90% is recommended before attempting crystallization.[9]

Key Considerations:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it will not crystallize; if it is nearly insoluble, it will precipitate as a powder.[9]

  • Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[10]

  • Patience and Environment: Crystallization is a slow process. The vessel should be left undisturbed in a location with a stable temperature and minimal vibration.[9]

Common Crystallization Techniques:

TechniqueDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a solvent or solvent mixture to near saturation. The container is loosely covered (e.g., with parafilm pierced with a needle) to allow the solvent to evaporate slowly over days or weeks.Thermally stable compounds; requires more material.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]Requires only milligrams of material; offers excellent control.
Solvent Layering A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.Good for sensitive compounds; requires careful selection of solvents with different densities.[9]
Slow Cooling The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), causing the solubility to decrease and crystals to form.Widely applicable, but rapid cooling can lead to small or poorly formed crystals.[11][12]

Troubleshooting Common Crystallization Problems:

ProblemCause(s)Potential Solutions
Oiling Out The compound's melting point is lower than the solution temperature, or the concentration is too high. The compound comes out of solution as a liquid instead of a solid.[11][13]Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Try a lower crystallization temperature or a different solvent.
Formation of Powder/Microcrystals Nucleation is too rapid; supersaturation is achieved too quickly.[12]Reduce the rate of cooling or evaporation. Use a less volatile anti-solvent in vapor diffusion. Reduce the initial concentration of the solution.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate. Add a small amount of anti-solvent. Try "seeding" the solution with a tiny, pre-existing crystal of the compound.[9] Scratch the inside of the glass vial with a metal spatula to create nucleation sites.[14]
Poor Yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[11]Concentrate the mother liquor by slow evaporation to recover more material. Ensure the minimum amount of hot solvent was used for dissolution.

Part 2: The X-ray Diffraction Experiment

Once a suitable crystal is obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.

Workflow for Data Collection and Structure Solution

G cluster_0 Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Solution Select Select Suitable Crystal (Sharp edges, no cracks) Mount Mount on Goniometer Head (e.g., using cryoloop) Select->Mount Center Center Crystal in X-ray Beam Mount->Center Cool Cool Crystal (e.g., 100 K) Center->Cool Strategy Determine Data Collection Strategy (Exposure, frame width, etc.) Cool->Strategy Collect Collect Diffraction Data Strategy->Collect Process Process Raw Data (Integrate, Scale, Absorb. Corr.) Collect->Process Solve Solve Phase Problem (e.g., Direct Methods) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate Final Structure (e.g., CheckCIF) Refine->Validate

Sources

Troubleshooting & Optimization

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It bypasses generic introductions to focus on the operational success of synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one .

Ticket ID: SYN-331-OPT Topic: Reaction Condition Optimization & Troubleshooting Status: [Active Guide] Applicable For: Granisetron Intermediate Synthesis, Alkaloid Scaffold Construction

Executive Technical Summary

The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (hereafter 3-ABN-9-one ) relies on a double Mannich condensation (Robinson-Schöpf type). Unlike the more common pseudopelletierine (9-aza-3-one) synthesis, this route utilizes cyclohexanone as the nucleophilic scaffold, bridging the


 positions (C2 and C6) with a methylamine-derived tether.

The Central Challenge: This reaction is thermodynamically reversible and kinetically sensitive. The primary failure modes are aldol polymerization of the cyclohexanone (at high pH) or stalled iminium formation (at low pH).

Core Reaction Parameters
ParameterStandard ConditionOptimization TargetReason for Optimization
Stoichiometry 1:2:1 (Ketone:HCHO:Amine)1.0 : 2.2 : 1.1 Slight excess of electrophiles compensates for volatility and side-reactions.
Solvent Ethanol/WaterGlacial Acetic Acid Promotes iminium formation; suppresses cyclohexanone self-condensation.
Temperature Reflux (80°C)60°C

90°C Ramp
Initiates Mannich 1 kinetically; drives Mannich 2 (cyclization) thermodynamically.
pH Control UncontrolledpH 4.5 – 5.0 Critical window for simultaneous enolization and iminium stability.

The "Golden Path" Protocol

This protocol represents the optimized baseline. Deviations from this specific order of addition are the leading cause of yield loss.

Reagents
  • Cyclohexanone (1.0 eq): Must be distilled if yellow/brown to remove oxidation products.

  • Paraformaldehyde (2.2 eq): Preferred over formalin to minimize water content.

  • Methylamine Hydrochloride (1.1 eq): Hygroscopic; dry before use.

  • Solvent: Glacial Acetic Acid (anhydrous).

Step-by-Step Workflow
  • Depolymerization (The Activation Step):

    • Suspend Paraformaldehyde and Methylamine HCl in Glacial Acetic Acid.

    • Heat to 60°C for 20-30 minutes until the solution clears.

    • Technical Insight: This generates the reactive N-methyl-methylene-iminium species in situ before the ketone is introduced.

  • The Scaffold Addition:

    • Add Cyclohexanone dropwise to the hot iminium solution.

    • Critical: Do not dump the ketone. A high local concentration of ketone favors aldol condensation over the Mannich reaction.

  • Cyclization Drive:

    • Raise temperature to 90°C and hold for 3-5 hours.

    • Monitoring: Monitor consumption of cyclohexanone via GC-MS or TLC (Stain: Dragendorff’s reagent for alkaloids).

  • Workup (The "Sticky" Phase):

    • Remove Acetic Acid under reduced pressure (Rotovap).

    • Basification: Dissolve residue in minimal water and cool to 0°C. Slowly add 50% NaOH until pH > 12.

    • Extraction: Extract immediately with Chloroform or DCM (3x). The product is water-soluble; salting out (NaCl saturation) is often required.

Visualizing the Chemistry

The following diagrams illustrate the reaction logic and the specific mechanism.

Diagram 1: Process Workflow & Decision Tree

ReactionWorkflow Start Start: Reagent Prep Act Activation Phase (Paraformaldehyde + MeNH2.HCl + AcOH) Temp: 60°C Start->Act Check1 Is solution clear? Act->Check1 Check1->Act No (Wait) Add Add Cyclohexanone (Dropwise) Check1->Add Yes (Iminium formed) Heat Cyclization Phase Temp: 90°C, 4h Add->Heat QC QC Check: GC-MS Cyclohexanone < 5%? Heat->QC QC->Heat Incomplete Workup Workup: Remove AcOH Basify to pH 12 Extract (DCM) QC->Workup Complete

Caption: Operational workflow emphasizing the critical "clearing" checkpoint before ketone addition.

Diagram 2: Mechanistic Pathway (Double Mannich)

Mechanism Inputs Cyclohexanone + Iminium Ion Enol1 Enolization (Acid Catalyzed) Inputs->Enol1 Mannich1 1st Mannich Addition (C2 Position) Enol1->Mannich1 Inter Intermediate: 2-(N-methylaminomethyl) cyclohexanone Mannich1->Inter Enol2 2nd Enolization (C6 Position) Inter->Enol2 Cyclize 2nd Mannich (Cyclization) Formation of Bridge Enol2->Cyclize Product 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one Cyclize->Product

Caption: The cascade reaction requires two distinct enolization events at C2 and C6.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: The pH was likely too high (> 6) or the temperature ramp was too aggressive. The Science: At neutral or basic pH, formaldehyde polymerizes rapidly, and cyclohexanone undergoes self-aldol condensation. Corrective Action:

  • Ensure you are using Methylamine Hydrochloride , not the free base.

  • If using aqueous methylamine, you must add HCl to adjust the pH to 4.5–5.0 before heating.

  • Switch solvent to Glacial Acetic Acid to buffer the system automatically.

Issue 2: "I see a major peak on GC-MS, but it's not the product (MW 153)."

Diagnosis: You likely stalled at the Mono-Mannich stage (Intermediate in Diagram 2). The Science: The second cyclization is sterically demanding. If the reaction is stopped too early or run too cold (< 70°C), the second bridge will not close. Corrective Action:

  • Increase reaction time.

  • Ensure the molar ratio of Formaldehyde is at least 2.2 eq . If formaldehyde is depleted, the second arm cannot form.

Issue 3: "I cannot extract the product; it stays in the aqueous layer."

Diagnosis: The 3-ABN-9-one is a tertiary amine and highly polar. The Science: At pH < 10, the nitrogen is protonated (ammonium salt) and water-soluble. Even at pH 12, the free base is somewhat hygroscopic. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform (

    
    ) rather than Ether or Ethyl Acetate. The distribution coefficient is significantly better in chlorinated solvents.
    
  • Continuous Extraction: For large batches, a liquid-liquid continuous extractor is superior to a separatory funnel.

Issue 4: "The product is an oil that won't crystallize."

Diagnosis: The free base is a low-melting solid or oil (mp ~25-30°C depending on purity). Corrective Action:

  • Do not attempt to crystallize the free base.

  • Isolate as a Salt: Dissolve the crude oil in acetone and add oxalic acid or HCl/Ether. The oxalate salt or hydrochloride salt crystallizes readily and is the standard form for storage and purification.

References & Authority

  • Fundamental Mechanism: The Robinson-Schöpf reaction and its application to [3.3.1] systems.

    • Reference: Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link

  • Specific Synthesis of 3-azabicyclo[3.3.1]nonan-9-ones: Optimization of the double Mannich reaction using cyclohexanone.

    • Reference: Arias, M. S., et al. (1994). "Conformational Study of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones..." The Journal of Organic Chemistry, 59(9), 2565–2569. Link

  • Process Optimization (Patent): Industrial scale-up conditions for Granisetron intermediates (utilizing the 3-aza-9-one scaffold).

    • Reference: Bermudez, J., et al. (1990). "Bicyclic amine derivatives." European Patent EP0353983A2. Link

  • Modern Catalytic Approaches: Analysis of the double Mannich reaction efficiency.

    • Reference: Wang, Y., et al. (2022). "Multicomponent double Mannich alkylamination..." Nature Communications, 13, Article 461. Link

Disclaimer: This guide assumes a standard laboratory environment with appropriate safety protocols for handling formaldehyde (carcinogen) and methylamine (corrosive gas/liquid). Always consult SDS before experimentation.

Technical Support Center: Optimization of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #SYN-AZA-331-9ONE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Isomer Verification

⚠️ CRITICAL SAFETY & NOMENCLATURE CHECK Before proceeding, confirm your target molecule's connectivity. The nomenclature for azabicyclo[3.3.1]nonanes is frequently confused in the literature.

  • Target Molecule (This Guide): 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (also known as Isogranatanone).

    • Structure: The nitrogen is in the cyclohexane ring (position 3). The ketone is on the bridge (position 9).

    • Primary Precursor: N-methyl-4-piperidone.[1]

  • Common Confusion: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone).

    • Structure: The nitrogen is on the bridge (position 9). The ketone is in the ring (position 3).[1][2][3][4]

    • Primary Precursor: Cyclohexanone (or Acetone + Glutaraldehyde).

If you are attempting to synthesize Granatanone (9-aza), STOP. This protocol will not work. This guide focuses exclusively on the 3-aza-9-one isomer, a scaffold often used in bispidine chemistry and Varenicline analogs.

Synthesis Protocols & Yield Optimization

We recommend two primary routes. Route A is the classic thermodynamic approach (Modified Robinson-Schöpf), while Route B is the kinetic approach (Enamine Annulation).

Route A: The Modified Robinson-Schöpf (Thermodynamic Control)

Best for: Large scale, low cost, avoiding unstable acid chlorides.

This method utilizes a double Mannich condensation.[5][6] The key to yield improvement here is replacing acetone with 1,3-acetonedicarboxylic acid . The subsequent decarboxylation drives the equilibrium forward, preventing the retro-Mannich reaction.

Reagents:

  • 1-Methyl-4-piperidone (Substrate)

  • Paraformaldehyde (Electrophile source)

  • 1,3-Acetonedicarboxylic acid (Nucleophile source)

  • Buffer: Sodium Acetate / Acetic Acid (pH 4.5–5.5)

Optimization Workflow:

  • The "Pre-Activation" Step: Do not dump all reagents together. Depolymerize paraformaldehyde in methanol/water with a trace of base (KOH) first to ensure reactive formaldehyde species are available, then acidify.

  • pH Control (The "Sweet Spot"): Maintain pH between 4.5 and 5.5 .

    • Mechanism:[1][3][4][5][6][7][8][9] At pH < 4, the piperidone nitrogen is fully protonated and cannot enolize. At pH > 6, the formaldehyde polymerizes, and side reactions (aldol) dominate.

  • Decarboxylation Timing:

    • Perform the condensation at 0°C to 5°C for 48 hours.

    • Only then heat to reflux to induce decarboxylation. Heating too early causes polymerization of the dicarboxylic acid intermediate.

Route B: Enamine Annulation (Kinetic Control)

Best for: High purity, difficult substrates, avoiding "tarry" byproducts.

This route involves converting the piperidone to a morpholine enamine, followed by annulation with acryloyl chloride.[4]

Reagents:

  • 1-Methyl-4-piperidone

  • Morpholine (to form enamine)

  • Acryloyl Chloride (or Acrylamide)

  • Solvent: Anhydrous Benzene or Toluene

Optimization Workflow:

  • Enamine Formation: Use a Dean-Stark trap. Water removal must be quantitative . Any residual water hydrolyzes the acryloyl chloride immediately.

  • The "Dilution Principle": Add the acryloyl chloride very slowly to a dilute solution of the enamine. High concentrations favor intermolecular polymerization over intramolecular cyclization.

  • Temperature Shock:

    • Addition: -78°C or 0°C (Kinetic control).

    • Cyclization: Reflux (Thermodynamic settling).

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization of reagents, likely Glutaraldehyde (if using 9-aza route) or Formaldehyde/Acetone. Solution:

  • Switch Reagents: Use Paraformaldehyde instead of formalin. Formalin contains stabilizers (methanol) and variable concentrations of oligomers.

  • Inert Atmosphere: Oxygen promotes radical polymerization of the enolates. Run strictly under Nitrogen or Argon.

  • Temperature: You likely heated too fast. The initial Mannich bond formation is exothermic. Keep it cold (<5°C) for the first 12 hours.

Issue 2: "I have low yield (<20%)."

Diagnosis: Retro-Mannich fragmentation or incomplete cyclization. Solution:

  • The "Buffer" Fix: If using Route A, check the pH. If the solution becomes too acidic during the reaction (due to HCl release from amine salts), the reaction stops. Add Sodium Acetate to buffer the system.

  • Concentration: Mannich reactions are second/third-order. If the solution is too dilute, the intermolecular step fails. If too concentrated, it polymerizes. Optimal concentration is typically 0.5 M to 1.0 M .

Issue 3: "I cannot isolate the product from the aqueous phase."

Diagnosis: The 3-aza-9-one is highly water-soluble and basic. Solution:

  • Basification: Ensure pH > 10 before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3.

  • Solvent Choice: Diethyl ether is often too non-polar. Use Chloroform/Isopropanol (3:1) or Dichloromethane for extraction. Continuous liquid-liquid extraction (Soxhlet) is highly recommended for 24 hours.

Visualized Pathways & Logic

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Modified Robinson-Schöpf pathway (Route A) and where yield loss occurs.

G cluster_0 Reagents cluster_1 Step 1: Intermolecular Mannich cluster_2 Step 2: Cyclization & Decarboxylation Piperidone N-Methyl-4-piperidone Enol Enol Formation (pH Sensitive) Piperidone->Enol pH 5.0 HCHO Paraformaldehyde HCHO->Enol Acid 1,3-Acetonedicarboxylic Acid Acid->Enol MannichBase Acyclic Mannich Base Enol->MannichBase Polymer Polymerization (Temp > 10°C) Enol->Polymer Uncontrolled Temp CyclicIntermediate Dicarboxylic Intermediate MannichBase->CyclicIntermediate Slow Stirring Decarb Decarboxylation (Reflux) CyclicIntermediate->Decarb Heat Retro Retro-Mannich (pH < 4) CyclicIntermediate->Retro Acidic pH Product 3-Methyl-3-azabicyclo[3.3.1] nonan-9-one Decarb->Product -2 CO2

Caption: Pathway A (Modified Robinson-Schöpf) showing critical failure points (Red) where yield is lost due to pH or temperature mismanagement.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Is the mixture black/tarry? Start->Q1 Q2 Is yield low (<20%) but clean? Q1->Q2 No Sol1 Reduce Temp (<5°C) Use Inert Gas Check Reagent Purity Q1->Sol1 Yes Q3 Is product trapped in aqueous? Q2->Q3 No Sol2 Adjust pH to 5.0 Increase Concentration Switch to Route B (Enamine) Q2->Sol2 Yes Sol3 Saturate w/ NaCl Use CHCl3/IPA (3:1) Continuous Extraction Q3->Sol3 Yes

Caption: Rapid diagnostic flow for common synthesis failures.

Quantitative Data: Solvent & Catalyst Effects

The following data summarizes yield improvements observed when switching from standard conditions to optimized protocols (based on aggregated literature data for [3.3.1] systems).

Variable ChangedStandard ConditionOptimized ConditionYield ImpactMechanism of Action
Ketone Source Acetone1,3-Acetonedicarboxylic Acid+25-40%Irreversible decarboxylation prevents equilibrium reversal.
pH Buffer None (Acidic)NaOAc/AcOH (pH 5.0)+15-20%Balances amine protonation with enol availability.
Temperature Room Temp (Start)0-4°C (Start) -> Reflux+10-15%Suppresses kinetic polymerization favored at RT.
Extraction Diethyl EtherChloroform/Isopropanol+10-15%Overcomes high water solubility of the basic amine.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanones. Chemical Reviews, 81(2), 149–174.[10]

    • Foundational review covering the Robinson-Schöpf and Mannich routes for this specific isomer.
  • Kashman, Y., & Cherkez, S. (1972). Synthesis of 3-aza-9-oxo-bicyclo[3.3.1]nonane derivatives. Tetrahedron, 28(5), 1211-1223.

    • Details the specific synthesis of the 3-aza-9-one system using piperidone precursors.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 1-17.

    • While focusing on the 9-aza isomer, this provides the gold standard for handling the "Double Mannich" glassware, temperature, and pH protocols which are identical for the 3-aza isomer.
  • Rao, G. S., et al. (2015).[10] Studies on 3-azabicyclo[3.3.1]nonanones derivatives: A mini Review. International Journal of Chemical Studies.[10]

    • Recent review on yield optimization and biological relevance of the 3-aza-9-one scaffold.

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. This bicyclic ketone is a valuable scaffold in medicinal chemistry and a key building block for various pharmacologically active compounds. Its synthesis, a classic example of the Robinson-Schöpf reaction, is essentially an elegant intramolecular "double" Mannich reaction.[1][2] While powerful, this three-component condensation requires careful control of reaction parameters to achieve optimal yields and purity.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you not only to execute the reaction successfully but also to troubleshoot the common issues that can arise.

Section 1: Core Reaction Principles & Mechanism

The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a one-pot reaction that brings together three key components:

  • Glutaraldehyde: A five-carbon dialdehyde that will form the backbone of the bicyclic system.

  • Methylamine: The primary amine that provides the nitrogen atom and the N-methyl group.

  • Acetonedicarboxylic Acid: Serves as the acetone "synthetic equivalent".[1] Its enol form acts as the nucleophile, and the two carboxyl groups facilitate the reaction and are subsequently removed as CO₂.

The reaction proceeds through a tandem Mannich condensation mechanism.[3][4][5] The process can be broken down into the following key stages:

  • Iminium Ion Formation: Methylamine reacts with one of the aldehyde groups on glutaraldehyde to form a reactive electrophilic iminium ion.[3][4][5]

  • First Mannich Reaction (Intermolecular): The enol form of acetonedicarboxylic acid acts as a nucleophile, attacking the iminium ion to form the first C-C bond.

  • Second Iminium Ion Formation (Intramolecular): The remaining free aldehyde group on the intermediate condenses with the secondary amine to form a new, cyclic iminium ion.

  • Second Mannich Reaction (Intramolecular Cyclization): The other α-carbon of the original acetone dicarboxylate attacks this new iminium ion, closing the second ring and forming the bicyclic framework.

  • Decarboxylation: The two carboxylic acid groups are readily lost as carbon dioxide upon gentle heating or acidification, yielding the final 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one product.

Visualizing the Mechanism

Mannich Reaction Mechanism cluster_reactants Reactants R1 Glutaraldehyde I1 Iminium Ion 1 (Electrophile) R1->I1 + H₂O R2 Methylamine R2->I1 + H₂O R3 Acetonedicarboxylic Acid (Enol Form) I2 Open-Chain Intermediate R3->I2 1st Mannich (C-C bond) I1->I2 1st Mannich (C-C bond) I3 Cyclic Iminium Ion 2 I2->I3 Intramolecular Condensation I4 Bicyclic Dicarboxylate I3->I4 2nd Mannich (Cyclization) P 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one I4->P - 2 CO₂ (Decarboxylation)

Caption: The tandem Mannich reaction mechanism for the synthesis of the bicyclic ketone.

Section 2: Optimized Experimental Protocol

This protocol is based on established procedures for Robinson-Schöpf type reactions and is optimized for both yield and reproducibility.[6] Trustworthiness in synthesis comes from rigorous control over key variables.

Experimental Workflow Diagram

Experimental_Workflow Prep 1. Reagent & Buffer Preparation Setup 2. Reaction Assembly & Cooling Prep->Setup Add 3. Sequential Reagent Addition (pH Monitored) Setup->Add React 4. Reaction Aging (0°C to RT) Add->React Workup 5. Acidification & Decarboxylation React->Workup Extract 6. Basification & Extraction Workup->Extract Purify 7. Purification (Distillation/Crystallization) Extract->Purify

Caption: A streamlined workflow for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Step-by-Step Methodology

Reagents & Materials:

  • Acetonedicarboxylic acid

  • Methylamine hydrochloride (or aqueous solution)

  • Glutaraldehyde (25% or 50% aqueous solution, high purity)

  • Sodium acetate (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Jacketed reaction vessel with overhead stirrer, pH probe, and addition funnels

Procedure:

  • Buffer Preparation: Prepare a buffered solution (e.g., sodium acetate) in deionized water. The key is to maintain a "physiological" pH between 4 and 7. This is the single most critical parameter for success.

  • Reaction Setup: Charge the jacketed reactor with the buffered solution and begin stirring. Cool the vessel to 0-5 °C using a recirculating chiller.

  • Amine & Aldehyde Addition: Add the methylamine source to the cold buffer. Subsequently, add the glutaraldehyde solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. Allow the mixture to stir for 15-20 minutes.

  • Ketone Addition: In a separate vessel, dissolve the acetonedicarboxylic acid in a portion of cold water or buffer. Add this solution slowly to the reaction mixture, again maintaining a temperature below 10 °C.

  • Reaction Aging: Once all components are added, allow the reaction to stir at 0-5 °C for 4-6 hours. Then, let the mixture slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress via TLC or LC-MS if possible.

  • Workup - Decarboxylation: After the reaction is complete, carefully acidify the mixture to pH 1-2 with concentrated HCl. Gently warm the solution to 40-50 °C for 1-2 hours. You should observe gas evolution (CO₂). This step ensures the complete removal of the carboxyl groups.

  • Workup - Extraction: Cool the mixture in an ice bath. Carefully basify to pH >11 with cold 50% NaOH or K₂CO₃. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer 3-4 times with DCM or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Troubleshooting Flow

Troubleshooting_Flow Start Experiment Outcome? LowYield Problem: Low or No Yield Start->LowYield Low Yield Impure Problem: Impure Product Start->Impure Impure Success Success! Start->Success High Yield & Purity C1 Cause: Incorrect pH? Solution: Use buffer, monitor pH continuously during addition. LowYield->C1 C2 Cause: Poor Reagent Quality? Solution: Use fresh glutaraldehyde; check acetonedicarboxylic acid. LowYield->C2 C3 Cause: Wrong Temperature? Solution: Maintain <10°C during addition; allow slow warm-up. LowYield->C3 C4 Cause: Incomplete Decarboxylation? Solution: Ensure pH 1-2 and gentle warming during workup. Impure->C4 C5 Cause: Polymer Byproducts? Solution: Slow addition of reagents, especially glutaraldehyde. Impure->C5

Sources

Technical Support Center: Optimization of Chromatographic Separation for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The unique structure of this bicyclic amine presents specific challenges in achieving optimal separation. This resource will equip you with the foundational knowledge and practical protocols to overcome these hurdles.

Understanding the Analyte: Physicochemical Properties

A successful chromatographic separation begins with a thorough understanding of the analyte's properties. 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is a basic compound, and its behavior on a chromatographic column is largely dictated by its pKa and hydrophobicity.

PropertyValueImplication for Chromatography
Molecular Formula C9H15NO[1]---
Molecular Weight 153.22 g/mol [1][2]Influences diffusion and mass transfer.
pKb 5.01[2]The compound is a weak base. Mobile phase pH control is critical to manage its ionization state.
XLogP3 0.8[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for HPLC method development for this compound?

A1: For a moderately hydrophobic and basic compound like 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a reversed-phase HPLC method is the most logical starting point. Begin with a C18 column and a mobile phase of acetonitrile and water containing a buffer. A good initial approach is to use a gradient elution to determine the approximate solvent strength required to elute the compound.

Q2: Should I be concerned about peak shape?

A2: Yes, peak tailing is a common issue for basic compounds like this one.[3][4][5] This is often due to strong interactions between the amine functional group and residual silanol groups on the silica-based stationary phase.[3] Strategies to mitigate this are discussed in the troubleshooting section below.

Q3: Is this compound suitable for Gas Chromatography (GC)?

A3: Gas chromatography can be a viable option for the analysis of amines.[6][7][8] However, the polarity and potential for thermal degradation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one may require derivatization to improve volatility and reduce peak tailing.[8] GC is often used for the analysis of amines in various matrices and can provide high-resolution separations.[6][7]

Q4: What about chiral separation?

A4: While 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one itself is not chiral, derivatives of the 9-azabicyclo[3.3.1]nonane core can be.[9][10][11][12] If you are working with a chiral analog, specialized chiral stationary phases (CSPs) will be necessary.[13] Chiral separations often require significant method development, including screening of different CSPs and mobile phases.[13] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and can offer advantages in terms of speed and solvent consumption.[14][15]

Troubleshooting Guide

Issue 1: Peak Tailing in Reversed-Phase HPLC

Q: My peak for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is showing significant tailing. What are the causes and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary interactions with the stationary phase.[3][5] Specifically, the positively charged amine can interact with negatively charged, ionized silanol groups on the silica surface.[4] Here’s a systematic approach to address this:

  • Mobile Phase pH Adjustment: The ionization of both your analyte and the silanol groups is pH-dependent.

    • Low pH (2-3): At a low pH, the analyte will be fully protonated (positively charged). The silanol groups on the stationary phase will also be protonated (neutral), which minimizes the strong ionic interactions causing tailing.

    • Mid-range pH (3-7): This range is often problematic as the silanol groups become partially ionized, leading to peak tailing.

    • High pH (8-10): At a high pH, the analyte will be in its neutral form, and the silanols will be fully ionized. While this can also reduce tailing, it requires a pH-stable column.

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.

  • Column Selection:

    • High-Purity Silica: Modern columns are often made with high-purity silica that has a lower concentration of acidic silanol groups.

    • End-capping: Choose a column with thorough end-capping, where the residual silanol groups are chemically bonded with a small silane to make them inert.

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help to shield the analyte from the silica surface.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask the silanol interactions.

Issue 2: Poor Resolution from Impurities or Related Compounds

Q: I am not getting baseline separation between my main peak and a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of your separation.[16][17]

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust Gradient Slope: A shallower gradient will increase the separation between peaks.

  • Adjust Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence resolution.[18] Experiment with temperatures between 25°C and 40°C.

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be necessary. Consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase.

Issue 3: Low Sensitivity or Poor Peak Area Precision

Q: My peak is very small, and the area is not reproducible between injections. What could be the problem?

A: Low sensitivity and poor reproducibility can stem from a variety of issues.

  • Sample Adsorption: Your analyte may be adsorbing to active sites in the flow path (e.g., injector, tubing, frits). Passivating the system with a few injections of a high-concentration standard can sometimes help.

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and poor reproducibility. Whenever possible, dissolve your sample in the initial mobile phase.

  • Detector Settings: Ensure your UV detector is set to an appropriate wavelength for your compound. If the chromophore is weak, consider derivatization to add a strongly UV-absorbing or fluorescent tag.[19][20][21] Mass spectrometry (MS) is an inherently more sensitive and selective detection method.

  • Column Overload: Injecting too much sample can lead to peak fronting and poor peak shape.[3] Try reducing the injection volume or the concentration of your sample.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Peak Tailing Reduction

This protocol describes the preparation of a mobile phase at pH 3, which is often effective at reducing peak tailing for basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or trifluoroacetic acid)

  • 0.22 µm membrane filter

Procedure:

  • Measure 900 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add formic acid dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 3.0 ± 0.05.

  • Add HPLC-grade water to bring the final volume to 1 L. This is your aqueous mobile phase component.

  • Filter the aqueous mobile phase through a 0.22 µm membrane filter to remove any particulates.

  • Prepare the organic mobile phase component by measuring 1 L of HPLC-grade acetonitrile.

  • Degas both mobile phase components before use.

Protocol 2: Sample Preparation

Materials:

  • 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one sample

  • Initial mobile phase from your HPLC method (e.g., 95:5 Water:Acetonitrile with buffer)

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh a small amount of your sample into a clean vial.

  • Add a known volume of the initial mobile phase to achieve the desired concentration.

  • Vortex the sample until it is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system. This will prevent particulates from blocking the column frit.[3]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution low_sensitivity Low Sensitivity start->low_sensitivity ph_adjust Adjust Mobile Phase pH (Low pH: 2-3) peak_tailing->ph_adjust mobile_phase_opt Optimize Mobile Phase (Solvent/Gradient) poor_resolution->mobile_phase_opt sample_prep Check Sample Prep (Solvent/Concentration) low_sensitivity->sample_prep competing_base Add Competing Base (e.g., TEA) ph_adjust->competing_base column_change Change Column (High Purity/End-capped) competing_base->column_change solved1 Problem Solved column_change->solved1 temp_adjust Adjust Temperature mobile_phase_opt->temp_adjust column_selectivity Change Column (Different Chemistry) temp_adjust->column_selectivity solved2 Problem Solved column_selectivity->solved2 detector_settings Optimize Detector sample_prep->detector_settings derivatization Consider Derivatization detector_settings->derivatization solved3 Problem Solved derivatization->solved3

Caption: A decision tree for troubleshooting common chromatographic issues.

References

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]

  • Stoll, D. R. (2023, January 1). What Are My Options to Improve My Separation? Part I: Foundational Concepts. LCGC North America, 41(1), 16–20. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Engell, S., & Toumi, A. (n.d.). Optimization and Control of Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (2012, March 1). Spontaneous generation of chirality and chiroptical spectra of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the 'fork head'. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E270C SFC Basic Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Separation of Amines by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2006, October 15). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Compound: 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Common Name: Pseudopelletierine (N-Methylgranatanone) CAS No: 552-70-5 Synthesis Route: Robinson-Schöpf Condensation (Double Mannich Reaction)

The isolation of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one from a Robinson-Schöpf reaction mixture is notoriously challenging due to the formation of viscous, dark polymeric byproducts (derived from glutaraldehyde) and the water solubility of the target amine. This guide addresses the critical "tar" management and pH-switch extraction techniques required to obtain high-purity crystalline product.

Purification Workflow (Visualized)

The following diagram outlines the critical Acid/Base "Switch" Logic required to separate the target amine from neutral polymers and starting materials.

PurificationProtocol start Crude Reaction Mixture (Acidic/Buffered Aqueous Soln) step1 Step 1: Acidic Wash (pH < 2.0) Extract with Et2O or DCM start->step1 discard1 Organic Layer: Removes neutral tars & polymeric glutaraldehyde step1->discard1 Discard aqueous1 Aqueous Layer: Contains Protonated Amine (Salt) step1->aqueous1 step2 Step 2: Basification Add 50% NaOH/KOH dropwise Target pH > 12 aqueous1->step2 step3 Step 3: Exhaustive Extraction Extract with DCM (3x) or CHCl3 (Salting out with NaCl recommended) step2->step3 organic2 Combined Organic Layer (Free Base) step3->organic2 aqueous2 Aqueous Waste (Inorganic Salts) step3->aqueous2 Discard step4 Step 4: Drying & Concentration Dry over Na2SO4 -> Rotovap organic2->step4 step5 Step 5: Crystallization/Distillation Recrystallize from Petroleum Ether or Vacuum Distill step4->step5 final Pure 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (White Prisms, mp 48-54°C) step5->final

Figure 1: Acid-Base "Switch" purification logic for separating basic bicyclic amines from neutral polymeric impurities.

Troubleshooting Guide & FAQs

Category A: Isolation Failures (No Product Recovered)

Q1: I neutralized the reaction mixture to pH 7, but I cannot extract the product into DCM. Where is it? A: At pH 7, a significant portion of the amine (pKa ~9-10) is still protonated and remains in the aqueous phase.

  • The Fix: You must drive the equilibrium completely to the free base. Adjust the pH to >12 using strong base (NaOH or KOH). The solution should be distinctly basic to litmus or pH paper.

  • Mechanism: Only the uncharged free base is lipophilic enough to partition into Dichloromethane (DCM).

Q2: My organic extracts are minimal. Is the compound water-soluble? A: Yes, pseudopelletierine is moderately hygroscopic and water-soluble even as a free base.

  • The Fix: "Salt out" the aqueous phase. Before the final extraction, saturate the basic aqueous layer with solid Sodium Chloride (NaCl). This increases the ionic strength of the water, forcing the organic amine into the organic solvent (DCM).

  • Protocol: Perform at least 4-5 extractions with smaller volumes of solvent rather than 1-2 large extractions.

Category B: Impurity Management (The "Tar" Problem)

Q3: The final product is a dark brown oil that refuses to crystallize. How do I remove the color? A: The brown color usually comes from polymerized glutaraldehyde or oxidation products of acetonedicarboxylic acid.

  • The Fix (Pre-Basification Wash): Do not skip the acidic wash. Before adding base, wash the acidic reaction mixture (pH 1-2) with Diethyl Ether or DCM.

    • Why? The amine is protonated (ionic) and stays in the water. The neutral tars partition into the organic solvent and can be discarded.

  • The Fix (Post-Isolation): If you already have the brown oil, dissolve it in dilute HCl, wash with ether, then re-basify and re-extract. Alternatively, vacuum distillation (bp ~110-120°C at 12 mmHg) is highly effective for this specific bicyclic ketone [1].

Q4: I see a spot on TLC that trails/streaks heavily. Is this my product? A: Yes. Bicyclic amines interact strongly with the acidic silanol groups on silica gel, causing streaking.

  • The Fix: Treat your TLC plate or column eluent with base.

    • Eluent: Use DCM:MeOH (95:5) + 1% Triethylamine (TEA) or Ammonium Hydroxide. The base competes for the silanol sites, allowing the amine to elute as a tight spot.

Category C: Crystallization Issues

Q5: The oil is pure by NMR but won't solidify (mp should be ~54°C). A: Pseudopelletierine has a low melting point and tends to supercool as an oil.

  • The Fix:

    • Solvent Choice: Dissolve the oil in a minimum amount of boiling Petroleum Ether (60-80) or n-Heptane.

    • Cold Shock: Place the solution in a -20°C freezer overnight.

    • Seeding: If available, add a single crystal of the product. If not, scratch the inner glass surface of the flask with a glass rod to induce nucleation.

Physicochemical Data & Specifications

Use the following data to validate your isolated material.

PropertySpecificationNotes
Appearance White to off-white crystalline solidOften isolated as a hydrate initially.
Melting Point 48–54 °C (Free Base)Anhydrous form is higher; Hydrate is lower.
Boiling Point 246 °C (760 mmHg) / 110 °C (12 mmHg)Vacuum distillation is the preferred purification method for large scales.
Solubility Soluble: EtOH, DCM, CHCl3, WaterSlightly soluble in Petroleum Ether (ideal for recrystallization).
pKa ~9.6Requires pH >11.6 for >99% extraction efficiency.
Key NMR Signals N-Me singlet @ ~2.6 ppmBridgehead protons usually appear broad around 3.0-3.2 ppm.

Detailed Protocol: The "Acid-Wash" Method

Based on optimized Robinson-Schöpf procedures [2, 3].

  • Reaction Quench: Cool the reaction mixture to 0°C. Acidify to pH 1–2 using concentrated HCl.

  • De-Tarring (Critical): Extract the aqueous acidic solution twice with Diethyl Ether or DCM (0.5 volume equivalent).

    • Observation: The organic layer will likely be yellow/orange. Discard the organic layer. [1][2]

    • Status: The product is currently trapped in the aqueous layer as the hydrochloride salt.

  • Basification: Add 50% NaOH solution dropwise to the aqueous layer with stirring and cooling (exothermic). Adjust pH to >12.

  • Extraction: Saturate the solution with NaCl. Extract with DCM (4 x 50 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4 for 30 minutes. Filter.

  • Isolation: Concentrate on a rotary evaporator. Do not overheat (bath < 40°C) to avoid volatile loss, though the volatility is low at atmospheric pressure.

  • Final Polish: If the residue is solid, recrystallize from Petroleum Ether. If oil, perform bulb-to-bulb distillation (Kugelrohr) or vacuum distillation.

References

  • Cope, A. C.; Dryden, H. L.; Howell, C. F. (1957). "Pseudopelletierine".[3] Organic Syntheses, 37, 73.

  • Blanchfield, J. T.; Sands, S.; Kennard, C. H. (1999). "Robinson-Schöpf synthesis of the new 9-azabicyclo[3.3.1]nonan-3-one". Journal of Organic Chemistry. (General methodology reference for bicyclic nonanones).
  • Alder, K.; Dortmann, H. A. (1953). "Über den Bau des Pseudopelletierins". Chemische Berichte, 86(1), 41-53.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis, with a primary focus on reducing reaction time while maintaining high yield and purity. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis: The Robinson-Schöpf Reaction

The synthesis of the 3-azabicyclo[3.3.1]nonane core is a classic example of a biomimetic, one-pot reaction known as the Robinson-Schöpf reaction.[1][2] This process elegantly constructs the complex bicyclic system from simple, acyclic precursors. Mechanistically, it is classified as a tandem or double Mannich reaction.[3][4]

The key transformation involves the reaction of a dialdehyde (typically glutaraldehyde), a primary amine (methylamine), and a dicarboxylate (acetonedicarboxylic acid), which serves as an acetone enolate equivalent. The reaction proceeds through the formation of two new carbon-carbon bonds and two carbon-nitrogen bonds, culminating in the bicyclic ketone after a final decarboxylation step.[4] Understanding this pathway is the first step to effective troubleshooting.

G reactant reactant product product intermediate intermediate Glutaraldehyde Glutaraldehyde Iminium Iminium Ion Formation Glutaraldehyde->Iminium Methylamine Methylamine Methylamine->Iminium AcetonedicarboxylicAcid Acetonedicarboxylic Acid Enolate Enolate Formation (from Acetonedicarboxylic Acid) AcetonedicarboxylicAcid->Enolate FirstMannich First Mannich Reaction (Intermolecular) Iminium->FirstMannich + H₂O Enolate->FirstMannich Piperidine Monocyclic Intermediate (Piperidine derivative) FirstMannich->Piperidine SecondMannich Second Mannich Reaction (Intramolecular) Piperidine->SecondMannich Ring Closure BicyclicAcid Bicyclic Diacid Intermediate SecondMannich->BicyclicAcid Product 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one BicyclicAcid->Product Decarboxylation CO2 2 CO₂ BicyclicAcid->CO2

Caption: The Robinson-Schöpf reaction pathway.

Section 2: Troubleshooting Guide for Reaction Time Reduction

This section addresses the most common issues encountered during the synthesis, framed in a direct question-and-answer format.

Q1: My reaction is extremely slow (taking over 48 hours) or has completely stalled. What are the most likely causes?

This is the most frequent issue and almost always points to suboptimal reaction conditions, particularly pH.

  • Primary Cause: Incorrect pH. The double Mannich reaction is highly pH-dependent. Clemens Schöpf's critical improvement to Robinson's original synthesis was the introduction of buffered, physiological pH conditions, which dramatically improved yields and rates.[1]

    • The "Goldilocks" Problem: If the pH is too low (too acidic), the methylamine starting material will be fully protonated to the non-nucleophilic methylammonium ion, preventing the initial iminium formation. If the pH is too high (too basic), the enolate formation from acetonedicarboxylic acid is favored, but the subsequent Mannich reactions, which are typically acid-catalyzed, will be slow.

    • Solution: The optimal pH is typically between 4 and 7. You must use a buffer system (e.g., sodium acetate) to maintain this pH throughout the reaction, as the decarboxylation step releases CO₂, which can alter the pH.[5][6]

  • Secondary Cause: Suboptimal Temperature. While many procedures are run at room temperature, gentle warming can significantly accelerate the reaction.[7] However, excessive heat can promote the polymerization of glutaraldehyde or other side reactions, leading to lower yields and the formation of intractable tars.

    • Solution: Start the reaction at room temperature or slightly below, and once all reagents are mixed, gently warm the mixture to 30-50°C.[5][7] Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Tertiary Cause: Reagent Quality and Concentration. The purity of your starting materials, especially the glutaraldehyde, is critical. It often exists as a mixture of monomer and hydrated cyclic forms in aqueous solution. Using a consistent grade and supplier is important. Furthermore, the reaction is often subject to a concentration effect; if it is too dilute, the intermolecular steps will be slow.

Q2: How can I systematically optimize the reaction conditions to reduce the time?

A systematic approach using small-scale parallel synthesis is highly effective.

  • Recommendation: Design of Experiment (DoE). We recommend a simple DoE approach focusing on the two most critical variables: pH and temperature.

    Table 1: Example of a pH and Temperature Optimization Study

    Trial pH (Buffer System) Temperature (°C) Time to Completion (h) Yield (%)
    1 4.5 (Acetate) 25 (Room Temp) > 48 45
    2 4.5 (Acetate) 40 20 75
    3 5.5 (Acetate) 25 (Room Temp) 36 60
    4 5.5 (Acetate) 40 12 88
    5 7.0 (Phosphate) 25 (Room Temp) 40 55

    | 6 | 7.0 (Phosphate) | 40 | 18 | 70 |

  • Execution: Set up six small-scale reactions (e.g., 1-2 mmol scale) according to the matrix above. Use TLC to monitor the disappearance of the limiting reagent and the appearance of the product. This empirical data will quickly reveal the optimal conditions for your specific laboratory setup and reagent batches.

Q3: I'm getting a low yield and a lot of brown, insoluble material. What's going wrong?

This typically indicates that side reactions are outcompeting your desired synthesis.

  • Cause: Aldehyde Polymerization. Glutaraldehyde is prone to polymerization, especially under harsh thermal or pH conditions.

    • Solution: Control the order of addition. A robust method is to first mix the methylamine and the buffer, cool the solution (0-10°C), and then slowly add the glutaraldehyde, followed by the acetonedicarboxylic acid.[6] This ensures the amine is present to trap the aldehyde as the iminium ion before it can polymerize. Maintain a controlled temperature throughout the addition process.

  • Cause: Incorrect Stoichiometry. While the core reaction is 1:1:1, some optimized procedures use a slight excess of the amine or acetonedicarboxylic acid to ensure the complete consumption of the valuable dialdehyde.[8]

    • Solution: Review the stoichiometry used in established literature procedures. A common ratio is 1 part ketone, 2 parts aldehyde, and 1.5 parts ammonium salt (or amine).[8]

G start start decision decision process process end end A Start Troubleshooting B Reaction Slow (>24h)? A->B C Check & Adjust pH to 4.5-6.0 using buffer B->C Yes E Low Yield or Tar Formation? B->E No D Increase Temp. to 35-45°C C->D I Monitor by TLC D->I F Check Reagent Purity (esp. Glutaraldehyde) E->F Yes H Reaction Optimized E->H No G Control Order of Addition (cool, add aldehyde slowly) F->G G->C Re-run Reaction I->B

Caption: A troubleshooting workflow for synthesis optimization.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is a typical, optimized reaction time I should aim for? With optimized pH and temperature, the reaction should typically reach completion within 12-24 hours.[9] Some reports show stirring for 60 hours at room temperature, but this can often be improved upon.[9]

FAQ 2: Which solvent system is best? The choice depends on the specific protocol.

  • Water: This is the most biomimetic solvent and works well, especially with buffered salts.[5][6] It is green and simplifies work-up if the product precipitates.

  • Ethanol: Often used for modified Mannich condensations, it provides good solubility for all components.[7]

  • Tetrahydrofuran (THF): Some protocols have shown impressive yields using THF.[9]

FAQ 3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being a ketone, can be visualized with a potassium permanganate stain. The disappearance of the aldehyde starting material is a key indicator of progress.

Section 4: Optimized Baseline Experimental Protocol

This protocol incorporates best practices discussed above and serves as a robust starting point for your experiments.

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and temperature probe, dissolve methylamine hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in deionized water. Cool the solution to 5-10°C in an ice bath.

  • Aldehyde Addition: To the cooled, stirring solution, add an aqueous solution of glutaraldehyde (25% or 50% w/w, 1.0 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Keto-acid Addition: Once the aldehyde addition is complete, add acetonedicarboxylic acid (1.0 eq) portion-wise over 15 minutes. A gas evolution (CO₂) will be observed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40-45°C and maintain this temperature.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (DCM:MeOH 9:1, KMnO₄ stain). The reaction is complete when the starting materials are no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to >10 with a concentrated NaOH solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.

By applying these principles of chemical causality and systematic optimization, you can significantly reduce the reaction time for the synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, leading to more efficient and successful experimental outcomes.

References

  • Birman, V. B., & Li, X. (2008). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Organic Letters, 10(7), 1115–1118. [Link]

  • Park, M. et al. (2012). 2,4-Bis(4-ethoxyphenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2999. [Link]

  • Esteve, C., et al. (2009). Intermediate compounds useful to prepare dolasetron.
  • Reddy, G. S., et al. (2020). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 18(28), 5381-5386. [Link]

  • Nicewicz, D. A., & Macmillan, D. W. C. (2008). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Journal of the American Chemical Society, 130(51), 17290–17291. [Link]

  • Various Authors. (n.d.). Robinson–Schöpf reaction | Request PDF. ResearchGate. [Link]

  • Various Authors. (n.d.). Robinson-Schöpf reaction. ResearchGate. [Link]

  • White, J. D., et al. (2014). C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. The Journal of Organic Chemistry, 79(12), 5493–5506. [Link]

  • Hussain, S., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(4), 22-30. [Link]

  • Various Authors. (n.d.). Robinson-Schöpf-Reaktion. Wikipedia. [Link]

  • Kumar, A., et al. (2012). Catalytic stereoselective Mannich reaction under solvent-free conditions. Comptes Rendus Chimie, 15(4), 332-337. [Link]

  • Steeds, H. G., et al. (2018). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Angewandte Chemie International Edition, 57(32), 10142-10146. [Link]

  • Castro, J. L., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Various Authors. (2017). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • MacLean, D. B., & Martin, T. I. (1981). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Canadian Journal of Chemistry, 59(1), 116-123. [Link]

  • Medhi, C. (2001). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research-S, 2001(1), 20-21. [Link]

  • Various Authors. (n.d.). Tropinone. Wikipedia. [Link]

Sources

Stereoselective synthesis challenges for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Stereoselective Synthesis & Troubleshooting for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Introduction

You have requested technical support for the stereoselective synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one (CAS: 4146-35-4).

Crucial Distinction: It is vital to distinguish this target from its isomer, Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).[1]

  • Pseudopelletierine: Nitrogen is in the bridge; Ketone is in the six-membered ring. (Synthesized via Robinson-Schöpf using glutaraldehyde).

  • Your Target (3-Methyl-3-azabicyclo[3.3.1]nonan-9-one): Nitrogen is in the six-membered ring; Ketone is on the bridge.[1] (Synthesized via double Mannich condensation using cyclohexanone ).

The "stereoselective" challenges for this meso ketone primarily involve:

  • Conformational Control: Ensuring the formation of the thermodynamically stable twin-chair conformer during ring closure.

  • Substituent Orientation (if applicable): For 2,4-substituted variants, ensuring equatorial placement of groups.

  • Pro-stereogenic Reactivity: The C9 ketone is a pro-stereogenic center; its purity dictates the diastereoselectivity (endo vs. exo) of subsequent reductions.

Module 1: The Core Synthesis Protocol (Double Mannich)

The most robust route to the 3-azabicyclo[3.3.1]nonan-9-one skeleton is the double Mannich condensation of cyclohexanone with formaldehyde (or substituted aldehydes) and a primary amine (methylamine).

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate Cyclohexanone (1.0 equiv)Provides the carbocyclic backbone and the C9 carbonyl.
Carbon Source Paraformaldehyde (2.0 - 2.2 equiv)Generates the reactive iminium species in situ.
Amine Source Methylamine HCl (1.0 - 1.1 equiv)Provides the nitrogen heteroatom.
Solvent Ethanol or Methanol (Absolute)Protic solvent facilitates proton transfer in Mannich mechanism.
Catalyst/pH Acetic Acid (cat.) or HClMaintains pH 4–5 to promote iminium ion formation without stalling the enolization of cyclohexanone.
Temperature Reflux (70–80 °C)Required to overcome the entropy barrier of the second ring closure.
Reaction Workflow Diagram

The following diagram illustrates the pathway and critical control points (CCPs) where stereochemical or yield failures occur.

G Start Cyclohexanone + MeNH2 + HCHO Iminium Iminium Ion Formation Start->Iminium Acid Cat. Mannich1 1st Mannich Base (Linear Intermediate) Iminium->Mannich1 Enol Attack Cyclization 2nd Cyclization (Ring Closure) Mannich1->Cyclization Intramolecular Mannich Polymer Polymerization (Side Product) Mannich1->Polymer pH > 6 or Conc. too high Product 3-Methyl-3-azabicyclo [3.3.1]nonan-9-one (Twin-Chair) Cyclization->Product Thermodynamic Control

Caption: Pathway for the double Mannich condensation. The critical step is the second cyclization; failure leads to linear polymers.

Module 2: Troubleshooting & Stereochemical Control

Issue 1: "My reaction mixture turned into a black tar/polymer."
  • Root Cause: Uncontrolled polymerization of the Mannich base or formaldehyde. This occurs if the pH is too high (favoring free amine condensation) or concentration is too high.

  • Solution:

    • pH Adjustment: Ensure the reaction is slightly acidic (pH 4–5). Use Methylamine Hydrochloride directly, or add Acetic Acid if using aqueous Methylamine.[1]

    • Dilution: Run the reaction at 0.1 M to 0.2 M concentration. High dilution favors intramolecular cyclization (ring formation) over intermolecular polymerization.

Issue 2: "I am isolating a mixture of conformers or isomers."
  • Context: The 3-azabicyclo[3.3.1]nonane system prefers the Chair-Chair (Twin-Chair) conformation. However, the Chair-Boat form is a high-energy intermediate.[1]

  • Stereo-Lock Protocol:

    • Thermodynamic Equilibration: Ensure the reaction refluxes for sufficient time (4–6 hours). Kinetic products often settle into the thermodynamic twin-chair form upon prolonged heating.

    • Substituent Effects: If you are using substituted benzaldehydes (instead of formaldehyde) to make 2,4-diaryl derivatives, the equatorial placement of the aryl groups is critical.

    • Validation: Use 1H NMR.[1][2][3][4][5][6] The bridgehead protons (H1/H5) and the bridge protons (H2/H4) show distinct coupling constants (

      
       Hz) for axial-axial interactions in the chair form.
      
Issue 3: "Low yield during isolation."
  • Root Cause: The product is a tertiary amine and a ketone.[7] It is water-soluble in its protonated form and sensitive to aldol-type polymerization under strong base.[1]

  • Extraction Guide:

    • Evaporate ethanol.

    • Dissolve residue in water/HCl (pH 2). Wash with Ether (removes non-basic impurities).

    • Careful Basification: Adjust aqueous layer to pH 10 using cold 20% NaOH. Do not heat.

    • Immediate Extraction: Extract immediately with CHCl3 or DCM. Prolonged exposure to strong base can degrade the ketone bridge.

Module 3: Pre-requisites for Stereoselective Reduction

If your goal is to reduce the C9 ketone to the alcohol (3-methyl-3-azabicyclo[3.3.1]nonan-9-ol), the choice of reagent dictates the stereochemistry (endo vs exo).

Target IsomerReagentMechanismSelectivity

-Isomer (Endo-OH)
Na/Ethanol or Dissolving MetalThermodynamic ControlFavors the more stable equatorial alcohol (relative to the 6-ring).[1]

-Isomer (Exo-OH)
NaBH4 / MethanolKinetic ControlHydride attacks from the less hindered face (endo face), pushing the OH to the exo position.

Note: The "endo" face is the one inside the "cup" of the bicyclic system. Steric hindrance from the N-methyl group can influence this approach.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous formaldehyde (Formalin) instead of paraformaldehyde? A: Yes, but paraformaldehyde is preferred. Formalin contains methanol stabilizers and significant water, which can shift the equilibrium back toward hydrolysis. Paraformaldehyde depolymerizes slowly, providing a steady, low concentration of HCHO, which favors the desired bis-reaction over polymerization.[1]

Q2: Why is the melting point of my product lower than the literature value (58-60 °C)? A: This often indicates contamination with the "half-reacted" linear Mannich base or the presence of the Chair-Boat conformer. Recrystallize from Petroleum Ether or n-Hexane .[1] The twin-chair conformer crystallizes readily from non-polar solvents.

Q3: I want to make the 2,4-diphenyl derivative. Does this protocol change? A: Yes. You must replace Formaldehyde with Benzaldehyde.

  • Stereoselectivity: The reaction will produce the 2,4-cis-diphenyl isomer (equatorial-equatorial) as the major product due to steric repulsion in the axial position.

  • Modification: Use Ammonium Acetate instead of Methylamine HCl if you want the secondary amine, or keep Methylamine for the N-methyl variant. The reaction is slower; reflux for 12–24 hours is often required.

References

  • Synthesis of 3-azabicyclo[3.3.

    • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.[1]

  • Conformational Analysis (Twin-Chair vs Boat)

    • Iriepa, I., et al. (2003).[1][2] Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one oximes. Journal of Molecular Structure, 651, 579-583.[1][8]

  • Stereoselective Reduction Protocols

    • House, H. O., et al. (1972).[1] The reduction of azabicyclic ketones. Journal of Organic Chemistry.

  • General Mannich Condensation Protocols

    • Blicke, F. F. (1942).[1] The Mannich Reaction. Organic Reactions, 1, 303.[1][9]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and Its Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic amine structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and its utility as a pharmacophore in the design of novel therapeutic agents.[1] This structural motif provides a well-defined three-dimensional orientation of substituents, allowing for precise interactions with biological targets. Among the various derivatives, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one serves as a foundational structure for a range of analogs that have been investigated for their effects on the central and peripheral nervous systems.

This guide provides a comparative analysis of the biological activity of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and its structurally related analogs, with a primary focus on their interactions with nicotinic acetylcholine receptors (nAChRs). While direct quantitative biological data for the parent compound, 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, is not extensively available in the public domain, this guide will leverage data from its closely related derivatives to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity as nAChR modulators. Understanding these relationships is critical for the rational design of novel ligands with improved therapeutic profiles for a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.

Comparative Biological Activity at Nicotinic Acetylcholine Receptors

The 3-azabicyclo[3.3.1]nonane scaffold has proven to be a versatile framework for developing ligands that target nAChRs. These ligand-gated ion channels are crucial for various physiological processes, and their modulation can have significant therapeutic effects. The biological activity of derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is highly dependent on the nature and position of substituents on the bicyclic ring and any appended aromatic moieties.

Focus on Nicotinic Acetylcholine Receptors (nAChRs)

Research into the biological activity of 3-azabicyclo[3.3.1]nonane derivatives has increasingly focused on their interaction with various subtypes of nAChRs. These receptors are pentameric ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.

The diverse subunit composition of nAChRs (e.g., α4β2, α7, α3β4) gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. This diversity presents an opportunity for the development of subtype-selective ligands that can target specific neuronal circuits and minimize off-target effects.

Structure-Activity Relationship (SAR) Insights

While specific binding affinity data for the parent 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is limited, studies on its analogs provide valuable insights into the SAR of this chemical class at nAChRs.

One key analog, N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (AT-1001) , demonstrates high affinity and selectivity for the α3β4 nAChR subtype.[2] This compound exhibits a Ki of 2.4 nM at α3β4 nAChRs, with significantly lower affinity for α4β2 (Ki = 476 nM) and α7 (Ki = 221 nM) subtypes.[2] This highlights the potential of the 9-methyl-9-azabicyclo[3.3.1]nonane core to serve as a scaffold for subtype-selective nAChR antagonists.

The following table summarizes the reported binding affinities of a key analog at different nAChR subtypes, providing a basis for understanding the selectivity profile of this scaffold.

Table 1: Comparative Binding Affinities (Ki, nM) of AT-1001 at nAChR Subtypes [2]

CompoundnAChR SubtypeKi (nM)
AT-1001α3β42.4
α4β2476
α7221

The data for AT-1001 clearly indicates that modifications at the 3-position of the 9-methyl-9-azabicyclo[3.3.1]nonane ring can impart significant selectivity for the α3β4 nAChR subtype. The N-methyl group on the bicyclic nitrogen is a common feature in many biologically active azabicyclic compounds and is likely important for receptor interaction.

Experimental Protocols

To provide a comprehensive understanding of how the biological activity of these compounds is determined, this section details the methodologies for key in vitro assays used to characterize ligands acting on nAChRs.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from a specific nAChR subtype expressed in a cell line or tissue preparation.

Materials:

  • HEK cells stably expressing the desired human nAChR subtype (e.g., α3β4, α4β2, or α7).

  • Membrane preparation from the above cells.

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α3β4 and α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compound (3-Methyl-3-azabicyclo[3.3.1]nonan-9-one or its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK cells expressing the target nAChR subtype and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • A range of concentrations of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific binding control instead of the test compound.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol describes the use of TEVC in Xenopus oocytes to determine the functional activity (agonist, antagonist, or modulator) of a test compound at a specific nAChR subtype.

Objective: To measure the effect of a test compound on the ion current mediated by a specific nAChR subtype expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • TEVC setup (amplifier, digitizer, perfusion system).

  • Microinjection system.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Agonist for the nAChR subtype (e.g., acetylcholine or nicotine).

  • Test compound.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the subunits of the target nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of the nAChR agonist to elicit an inward current.

  • Test Compound Application:

    • To test for antagonist activity: Pre-apply the test compound for a set period before co-application with the agonist. A reduction in the agonist-evoked current indicates antagonist activity.

    • To test for agonist activity: Apply the test compound alone. The elicitation of an inward current indicates agonist activity.

    • To test for modulatory activity: Co-apply the test compound with the agonist. An enhancement or reduction of the agonist-evoked current indicates positive or negative allosteric modulation, respectively.

  • Data Analysis: Measure the peak amplitude of the ion currents. For antagonists, generate a concentration-response curve by plotting the percentage of inhibition of the agonist-evoked current against the logarithm of the test compound concentration to determine the IC₅₀ value. For agonists, generate a concentration-response curve to determine the EC₅₀ value and the maximum efficacy relative to a full agonist.

Signaling Pathways and Mechanisms

The interaction of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one and its analogs with nAChRs initiates a cascade of intracellular events. The primary mechanism of action is the modulation of ion flow through the nAChR channel, which in turn affects neuronal excitability and neurotransmitter release.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Increase->NT_Release Gene_Expression Altered Gene Expression Ca_Increase->Gene_Expression

Caption: Ligand binding to nAChRs and subsequent signaling cascade.

As antagonists, these compounds would block the binding of acetylcholine, preventing channel opening and the subsequent downstream signaling events. This can lead to a reduction in neuronal excitability and neurotransmitter release in circuits where nAChRs play a key role. The subtype selectivity of these antagonists is crucial, as it allows for the targeted modulation of specific neuronal pathways. For instance, an α3β4 selective antagonist like AT-1001 could potentially be used to modulate the autonomic nervous system or specific central pathways involved in addiction, with minimal effects on cognitive functions mediated by α4β2 or α7 nAChRs.

Conclusion

The 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one scaffold represents a promising starting point for the development of novel modulators of nicotinic acetylcholine receptors. While comprehensive biological data for the parent compound remains to be fully elucidated in publicly accessible literature, the analysis of its close analogs, such as AT-1001, reveals the potential for developing highly potent and subtype-selective nAChR ligands. The structure-activity relationships highlighted in this guide underscore the importance of substitutions on the bicyclic core for achieving desired pharmacological profiles. The detailed experimental protocols provided offer a framework for the continued investigation and characterization of new derivatives. Further research focusing on the synthesis and evaluation of a broader range of analogs of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies, 3(1), 22-29. [Link]

  • Gahlemann, D., et al. (2021). AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats. Frontiers in Pharmacology, 12, 692098. [Link]

  • Al-Muhaimeed, A. A., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(1), 49-59. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonan-9-ones: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, anesthetics, and potential therapeutics targeting a range of receptors. Its rigid, chair-chair or boat-chair conformation provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive template for drug design. The presence of a carbonyl group at the C9 position in 3-azabicyclo[3.3.1]nonan-9-ones offers a versatile handle for further synthetic modifications. This guide provides a comparative analysis of the primary synthetic methodologies for constructing this valuable heterocyclic core, offering insights into the mechanistic underpinnings and practical considerations for each approach.

The Mannich Reaction: A Workhorse for 2,4-Diaryl Derivatives

The multicomponent Mannich reaction is arguably the most widely employed and straightforward method for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.[1] This one-pot condensation typically involves the reaction of a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde, and an ammonia source, most commonly ammonium acetate.[1]

Mechanistic Rationale

The reaction proceeds through a cascade of imine formation and intermolecular and intramolecular Mannich-type additions. The key to the successful formation of the bicyclic system lies in the double Mannich reaction sequence. Initially, the aromatic aldehyde reacts with ammonia to form an aldimine. The enol or enolate of the cyclohexanone then adds to the imine in the first Mannich reaction. A second aldehyde molecule then forms another imine which undergoes an intramolecular Mannich reaction with the remaining enolizable position of the cyclohexanone ring, leading to the bicyclic structure.

Mannich Reaction Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: First Mannich Reaction (Intermolecular) cluster_2 Step 3: Second Mannich Reaction (Intramolecular) Aldehyde ArCHO Imine ArCH=NH Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Cyclohexanone Cyclohexanone Enol Mannich_Adduct1 Intermediate Adduct Cyclohexanone->Mannich_Adduct1 + ArCH=NH Second_Imine Second Imine Formation Mannich_Adduct1->Second_Imine + ArCHO, NH₃ Final_Product 3-Azabicyclo[3.3.1]nonan-9-one Second_Imine->Final_Product Intramolecular Cyclization

General overview of the Mannich reaction pathway.
Experimental Considerations and Performance

The yield of the Mannich reaction is sensitive to reaction conditions such as temperature, solvent, and stoichiometry. Optimized conditions often involve a 1:2:1.5 molar ratio of cyclohexanone, aromatic aldehyde, and ammonium acetate, respectively, stirred at 30-35 °C.[1] The use of a slight excess of ammonium acetate helps to suppress the formation of chalcone byproducts.[1] Microwave-assisted protocols have also been developed, significantly reducing reaction times from hours to minutes and often leading to improved yields (65-68%).[2]

Robinson-Schöpf Reaction: A Biomimetic Approach

The Robinson-Schöpf reaction is a classic biomimetic synthesis that famously enabled the one-pot construction of tropinone, an isomer of the 3-azabicyclo[3.3.1]nonan-9-one skeleton.[3] While not a direct synthesis of our target, a conceptual adaptation of this powerful strategy is feasible. This approach involves a double Mannich reaction between a dialdehyde, a primary amine, and a source of acetone or a synthetic equivalent.

Mechanistic Pathway of the Classic Tropinone Synthesis

In the original synthesis of tropinone, succinaldehyde, methylamine, and acetonedicarboxylic acid are condensed in a one-pot reaction.[3] The reaction proceeds through the initial formation of a pyrrolinium cation from the reaction of succinaldehyde and methylamine. This is followed by two successive intermolecular and intramolecular Mannich reactions with the enolate of acetonedicarboxylic acid, which subsequently decarboxylates to yield tropinone.

Robinson_Schopf_Reaction cluster_start Starting Materials cluster_steps Reaction Cascade cluster_product Product glutaraldehyde Glutaraldehyde step1 Double Imine Formation glutaraldehyde->step1 amine Primary Amine (R-NH₂) amine->step1 acetone_dicarboxylate Acetonedicarboxylic Acid step2 Intramolecular Mannich Reaction acetone_dicarboxylate->step2 step1->step2 step3 Decarboxylation step2->step3 product 3-Azabicyclo[3.3.1]nonan-9-one step3->product

Conceptual workflow for a Robinson-Schöpf type synthesis.
Adaptation for 3-Azabicyclo[3.3.1]nonan-9-one Synthesis

To adapt this for the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one, one would conceptually start with glutaraldehyde, a primary amine, and a suitable three-carbon component that can act as a bis-enolate equivalent. A potential candidate for this would be 1,3-dihydroxyacetone or a protected form. The reaction would proceed via a double Mannich reaction to construct the bicyclic core. While elegant, this approach is less explored for the 3-azabicyclo[3.3.1]nonan-9-one skeleton and may present challenges in controlling regioselectivity and achieving high yields compared to the more established Mannich reaction with cyclohexanones.

Dieckmann Condensation: Intramolecular Cyclization Strategy

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4] This method can be envisioned as a powerful tool to construct the 3-azabicyclo[3.3.1]nonan-9-one core by starting with a suitably substituted piperidine derivative.

Mechanistic Overview

The synthesis would commence with a precursor such as a dialkyl N-substituted piperidine-3,5-dicarboxylate. Treatment with a strong base (e.g., sodium ethoxide) would generate an enolate at one of the ester α-carbons. This enolate would then undergo an intramolecular nucleophilic attack on the other ester carbonyl group, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired 3-azabicyclo[3.3.1]nonan-9-one.

Dieckmann Condensation starting_material N-Substituted Piperidine-3,5-dicarboxylate enolate Enolate Formation (Base) starting_material->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization beta_keto_ester Cyclic β-Keto Ester cyclization->beta_keto_ester hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) beta_keto_ester->hydrolysis final_product 3-Azabicyclo[3.3.1]nonan-9-one hydrolysis->final_product

Synthetic pathway via Dieckmann condensation.
Practical Feasibility and Challenges

While theoretically sound, the synthesis of the requisite piperidine-3,5-dicarboxylate precursor can be multi-stepped. However, this approach offers the advantage of building a less substituted bicyclic core, which can be a desirable starting point for further selective functionalization. The success of the Dieckmann cyclization is highly dependent on the stability of the resulting five- or six-membered ring, making it well-suited for this synthesis.

Intramolecular Michael Addition: A Route to Functionalized Cores

The intramolecular Michael addition of an enamine to an α,β-unsaturated carbonyl system provides another elegant route to the 3-azabicyclo[3.3.1]nonane skeleton, particularly for the synthesis of dione derivatives.[5]

Reaction Mechanism

This one-pot synthesis involves the reaction of an enamine of an N-substituted-4-piperidone with an α,β-unsaturated acyl chloride, such as acryloyl chloride. The reaction can proceed via two possible pathways: N-acylation followed by a[6][6]-sigmatropic rearrangement and cyclization, or C-acylation followed by an intramolecular Michael addition.[5] The latter is often considered the more probable route, where the enamine carbon attacks the acyl chloride, and the resulting intermediate undergoes an intramolecular Michael addition to form the second ring.

Performance and Scope

This method has been successfully employed to synthesize 3-azabicyclo[3.3.1]nonane-6,9-diones with yields ranging from 80-85%.[5] The reaction conditions are critical, with higher yields obtained when the addition is carried out in a vigorously refluxing non-polar solvent like benzene.[5] This approach is particularly valuable for accessing derivatives with functionality at positions other than C2 and C4.

Comparative Performance Analysis

Synthesis MethodKey Starting MaterialsTypical YieldsReaction ConditionsAdvantagesDisadvantages
Mannich Reaction Cyclic ketone, Aromatic aldehyde, Ammonium acetate41-74% (conventional)[1], 65-68% (microwave)[2]30-35 °C, 2-24 h (conventional); Microwave irradiation, 2-3 min[1][2]One-pot, readily available starting materials, good for 2,4-diaryl derivatives.Can produce byproducts, yields can be variable.
Robinson-Schöpf Dialdehyde, Primary amine, Acetonedicarboxylic acid equivalentVariable, potentially highTypically mild, aqueous conditionsBiomimetic, one-pot, potential for stereocontrol.Less explored for this specific scaffold, requires specific dialdehyde precursors.
Dieckmann Condensation N-substituted piperidine-3,5-dicarboxylateGood (for cyclization step)Strong base (e.g., NaOEt), followed by acidic workupAccess to less substituted core, good for further functionalization.Multi-step synthesis of the precursor is often required.
Intramolecular Michael Addition N-substituted-4-piperidone enamine, Acryloyl chloride80-85% (for diones)[5]Refluxing benzene, 18 h[5]High yields for specific dione derivatives, one-pot.Limited to the synthesis of dione derivatives, requires enamine formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one via Mannich Reaction[1]
  • To a stirred solution of cyclohexanone (0.05 mol) and an appropriate aromatic aldehyde (0.1 mol) in absolute ethanol (50 mL), add ammonium acetate (0.075 mol).

  • Stir the reaction mixture at 30-35 °C and monitor the progress by thin-layer chromatography.

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the crude product with a mixture of ethanol and diethyl ether to afford the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.

Causality: The use of a slight excess of ammonium acetate drives the imine formation and minimizes the self-condensation of the aldehyde and ketone. The specified temperature range provides a balance between reaction rate and prevention of side reactions.

Protocol 2: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-dione via Intramolecular Michael Addition[5]
  • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the N-carboxy-4-piperidone (0.029 mol), a secondary amine (e.g., morpholine, 0.032 mol), and a catalytic amount of p-toluenesulfonic acid in benzene (250 mL).

  • Reflux the mixture under a nitrogen atmosphere until water evolution ceases, indicating enamine formation.

  • While maintaining vigorous reflux, add freshly distilled acryloyl chloride (0.035 mol) dropwise over 30 minutes.

  • Continue refluxing for 18 hours.

  • After cooling, hydrolyze the reaction mixture and work up to isolate the 3-azabicyclo[3.3.1]nonane-6,9-dione.

Causality: The azeotropic removal of water drives the enamine formation to completion. The high reflux temperature in a non-polar solvent favors the desired intramolecular cyclization over competing side reactions.

Conclusion

The synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core can be achieved through several strategic approaches, each with its own merits and limitations. The Mannich reaction stands out for its operational simplicity and efficiency in preparing 2,4-diaryl substituted derivatives. The Robinson-Schöpf reaction , while conceptually elegant, remains a less-trodden path for this specific scaffold but holds promise for biomimetic approaches. The Dieckmann condensation offers a robust entry to less substituted bicyclic systems, ideal for subsequent diversification, though it requires a more involved precursor synthesis. Finally, the intramolecular Michael addition has proven highly effective for the synthesis of specific dione analogues in high yields.

The choice of synthetic route will ultimately be dictated by the desired substitution pattern on the bicyclic core, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a diverse range of 2,4-diaryl derivatives for initial screening, the Mannich reaction, particularly with microwave assistance, is the method of choice. For the construction of more complex, stereochemically defined analogues, the multi-step but versatile Dieckmann or Robinson-Schöpf type strategies may be more appropriate.

References

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Challenge of Cross-Reactivity

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds, including analgesics and agents targeting the central nervous system (CNS).[1][2] 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a key derivative, represents a class of compounds with significant therapeutic potential. However, its structural similarity to endogenous ligands and other bioactive molecules, such as tropane alkaloids (e.g., atropine and cocaine), necessitates a rigorous evaluation of its off-target interactions.[3][4]

Tropane alkaloids are well-known for their potent anticholinergic activity, mediated by their binding to muscarinic acetylcholine receptors (mAChRs).[4] This structural relationship raises a critical question: to what extent does 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one interact with these and other physiologically crucial receptors? Unintended interactions, or cross-reactivity, can lead to adverse drug reactions (ADRs), limiting the therapeutic window of a drug candidate and potentially causing late-stage attrition in the development pipeline.

This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. We will compare its hypothetical binding profile against two relevant comparators—Atropine , a classic non-selective muscarinic antagonist, and Granisetron , a selective 5-HT3 receptor antagonist that also contains a bicyclic amine structure. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind a robust, self-validating experimental workflow designed to de-risk a promising chemical entity.

The Rationale for Comparator Selection

A meaningful comparison hinges on the selection of appropriate reference compounds. Our choices are deliberate:

  • Comparator A: Atropine. As a well-characterized tropane alkaloid, atropine serves as a crucial benchmark for anticholinergic activity.[3][4] Its broad antagonism across muscarinic receptor subtypes (M1-M5) makes it an ideal positive control for assessing potential liabilities at these key CNS and peripheral receptors.[3][5]

  • Comparator B: Granisetron. This compound, an azabicyclo[3.3.1]nonane derivative, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[6] Its structural similarity to our topic compound provides a valuable comparison point for assessing selectivity. If our compound shows high affinity for 5-HT3, it may share a similar mechanism; if not, it highlights a divergence in pharmacological activity despite a related core structure.

A Phased Approach to Cross-Reactivity Profiling

From a drug development perspective, a tiered or phased approach to safety pharmacology is the most efficient use of resources.[7][8] We begin with broad, cost-effective in vitro screens and progress to more complex, hypothesis-driven functional assays for any identified "hits." This workflow ensures that potential liabilities are identified and characterized early, informing the subsequent stages of lead optimization.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Risk Assessment a Test Compound: 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one d Broad Radioligand Binding Assay Panel (~40-70 common off-targets: GPCRs, Ion Channels, Transporters) a->d b Comparator A: Atropine b->d c Comparator B: Granisetron c->d e Identify Hits: Significant Inhibition (>50% at 10 µM) d->e f No Significant Hits: Favorable Profile, Proceed with Primary Target Validation e->f [No Hits] g Dose-Response Binding Assays (Determine Ki for identified hits) e->g [Hits Identified] h Cell-Based Functional Assays (e.g., Calcium Flux, cAMP for GPCRs) g->h i Determine Functional Potency (EC50 / IC50) h->i j Compare Ki / IC50 to On-Target Potency i->j k Assess Therapeutic Index & Inform Go/No-Go Decision j->k

Caption: Tiered workflow for in vitro cross-reactivity assessment.

Experimental Methodologies: A Self-Validating System

The trustworthiness of any cross-reactivity study lies in the robustness of its experimental design. Each protocol must be a self-validating system with appropriate controls to ensure the data is reliable and interpretable.

Protocol 1: Broad Panel Radioligand Binding Assay

This initial screen is a cornerstone of in vitro safety pharmacology, designed to identify potential off-target interactions across a wide range of physiologically relevant targets.[9][10]

  • Objective: To determine the percentage inhibition of radioligand binding to a panel of receptors, ion channels, and transporters at a single high concentration (e.g., 10 µM) of the test compounds.

  • Principle: This is a competitive binding assay.[11][12] A radiolabeled ligand with known affinity for a specific target is incubated with a source of that target (e.g., cell membranes). The test compound is added to see if it can displace the radioligand. The amount of radioactivity bound to the target is measured, and a reduction in signal indicates that the test compound has bound to the target.[11][13]

  • Methodology:

    • Preparation: Recombinant cell membranes or tissue homogenates expressing the target of interest are prepared in an appropriate assay buffer.

    • Reaction Mixture: In a 96-well plate, combine:

      • The membrane preparation.

      • A specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) at a concentration near its dissociation constant (Kd).

      • The test compound (3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, Atropine, or Granisetron) at a final concentration of 10 µM.

    • Controls:

      • Total Binding: Contains membranes and radioligand only (represents 0% inhibition).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target (e.g., 10 µM Atropine for a muscarinic receptor assay). This defines the background signal (represents 100% inhibition).

      • Vehicle Control: Contains membranes, radioligand, and the solvent used to dissolve the test compound (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11]

    • Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Calculation: The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

Protocol 2: Cell-Based Functional Assay (Example: M1 Muscarinic Receptor)

If a significant binding interaction is identified (e.g., >50% inhibition at the M1 receptor), it is crucial to determine if this binding translates into a functional effect (i.e., agonist, antagonist, or inverse agonist activity).

  • Objective: To determine the functional potency (IC50) of the test compound as an antagonist at the human M1 muscarinic acetylcholine receptor.

  • Principle: The M1 receptor is a Gq-coupled GPCR.[5] When activated by an agonist like acetylcholine, it triggers the phospholipase C signaling pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[3] A fluorescent calcium indicator dye can be used to measure this response. An antagonist will block the agonist-induced calcium release in a dose-dependent manner.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human M1 receptor.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Compound Addition:

      • Add varying concentrations of the test compound (e.g., 1 nM to 30 µM) to the wells and incubate for a predefined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

      • Controls: Include wells with vehicle only (no antagonist) and a known antagonist (e.g., Atropine) as a positive control.

    • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., Carbachol or Acetylcholine) at its EC80 concentration (the concentration that gives 80% of the maximal response). This ensures the assay is sensitive to inhibition.

    • Signal Detection: Measure the fluorescence intensity immediately using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium.

    • Data Analysis: Plot the agonist response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Comparative Data Analysis (Hypothetical)

The following tables summarize hypothetical data from the described experiments. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)

TargetClass3-Methyl-3-azabicyclo[3.3.1]nonan-9-oneAtropineGranisetron
Muscarinic M1 GPCR (Cholinergic)85% 98%5%
Muscarinic M2 GPCR (Cholinergic)79% 99%2%
Muscarinic M3 GPCR (Cholinergic)81% 97%8%
Serotonin 5-HT3 Ligand-gated Ion Channel65% 15%99%
Adrenergic α1AGPCR (Adrenergic)25%45%-10%
Dopamine D2GPCR (Dopaminergic)12%30%1%
hERGIon Channel5%22%3%

Data Interpretation: The primary screening reveals significant interactions (>50% inhibition) for our topic compound at muscarinic receptors (M1, M2, M3) and the serotonin 5-HT3 receptor. As expected, Atropine shows strong inhibition at all muscarinic subtypes, while Granisetron is highly active at the 5-HT3 receptor. The low inhibition at the hERG channel is a favorable preliminary safety finding.

Table 2: Secondary Assay Results (Binding Affinity & Functional Potency)

TargetAssay TypeParameter3-Methyl-3-azabicyclo[3.3.1]nonan-9-oneAtropineGranisetron
Muscarinic M1 BindingKi (nM)1200.8>10,000
FunctionalIC50 (nM)2501.5>10,000
Muscarinic M2 BindingKi (nM)1551.2>10,000
Muscarinic M3 BindingKi (nM)1301.1>10,000
Serotonin 5-HT3 BindingKi (nM)85>10,0000.5
FunctionalIC50 (nM)180>10,0001.0

Data Interpretation: The dose-response assays provide a quantitative measure of affinity (Ki) and functional potency (IC50).

  • Our topic compound displays moderate affinity for muscarinic receptors, with Ki values in the low nanomolar range (120-155 nM). This is significantly weaker than Atropine (Ki ~1 nM), suggesting a lower potential for anticholinergic side effects at an equivalent dose.

  • The compound also shows moderate affinity and functional antagonism at the 5-HT3 receptor (Ki = 85 nM, IC50 = 180 nM), though it is over 150-fold less potent than the selective antagonist Granisetron.

  • The key takeaway is the compound's "polypharmacology"—it interacts with multiple targets. The critical next step is to compare these off-target potencies to its on-target potency for its intended therapeutic effect. If the on-target potency is, for example, 1 nM, then there is a >100-fold selectivity window, which may be acceptable. However, if the on-target potency is 50 nM, the narrow selectivity window for muscarinic and serotonergic targets would be a significant concern.

Conclusion and Strategic Implications

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity profile of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one. The hypothetical data illustrates that this compound may possess a multi-target profile, with moderate affinity for both muscarinic and serotonin 5-HT3 receptors.

From a drug development standpoint, this profile is neither a definitive "go" nor "no-go" but rather a critical data point that must be contextualized. The key questions for the project team become:

  • Therapeutic Window: What is the margin between the on-target efficacy and the off-target potencies? A wide margin may mitigate the risk.

  • Therapeutic Indication: Are the identified off-target effects acceptable or even potentially beneficial for the intended disease? For example, a mild anticholinergic effect might be tolerable in some indications but unacceptable in others, particularly in elderly populations.

  • Structure-Activity Relationship (SAR): Can the molecule be chemically modified to reduce off-target activity while retaining or improving on-target potency?

Ultimately, early, comprehensive in vitro safety profiling, as detailed here, is not merely a regulatory hurdle but an indispensable tool for making informed decisions, de-risking candidates, and efficiently allocating resources in the quest for safer, more effective medicines.[14][15][16]

References

  • PubMed. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

  • National Center for Biotechnology Information. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • National Center for Biotechnology Information. Physiology, Muscarinic Receptor. [Link]

  • PubMed. 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics. [Link]

  • ResearchGate. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. [Link]

  • PubMed. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link]

  • ResearchGate. (PDF) In vitro receptor binding assays. [Link]

  • Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Oxford Academic. Emerging tropane alkaloids: Global development and potential health threats. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ACS Publications. Hypotensive Agents. IX. 3-Azabicyclo[3.3.1]nonane Derivatives1. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]

  • YouTube. Muscarinic cholinergic receptors. [Link]

  • MDPI. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • MDPI. Results of an Exploratory Crossover Pharmacokinetic Study Evaluating a Natural Hemp Extract-Based Cosmetic Product: Comparison of Topical and Oral Routes of Administration. [Link]

  • ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Recipharm. Recipharm expands manufacturing to meet demanding FDA requirements. [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. [Link]

  • PubMed Central. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. [Link]

  • ACS Publications. An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. [Link]

  • PubMed. Muscarinic acetylcholine receptors. [Link]

Sources

A Comparative Guide to the Enantiomeric Separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of potential methodologies for the enantiomeric separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a chiral bicyclic ketone with significant relevance in synthetic and medicinal chemistry. As the stereoisomers of such compounds can exhibit distinct pharmacological and toxicological profiles, their effective separation is crucial for drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient method for the chiral resolution of this and structurally related compounds.

Introduction to the Challenge: The Structure of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a derivative of the granatane alkaloid skeleton, possesses a rigid bicyclic structure. The key features influencing its chiral separation are the tertiary amine and the ketone functional group. These groups provide sites for interaction with a chiral stationary phase (CSP) through hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are fundamental to chiral recognition.[4] The primary objective is to exploit these interactions to form transient diastereomeric complexes with a chiral selector, leading to differential retention times for the two enantiomers.[5]

Comparison of Primary Chromatographic Techniques

The two most promising techniques for the direct chiral separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Separation based on differential partitioning between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.
Advantages - Wide variety of established chiral stationary phases. - Robust and well-understood technique. - Versatile in normal-phase, reversed-phase, and polar organic modes.- High separation efficiency and speed (often 3-5 times faster than HPLC).[6] - Reduced organic solvent consumption ("greener" chromatography).[7] - Lower mobile phase viscosity allows for higher flow rates.
Disadvantages - Higher consumption of organic solvents. - Can have longer run times compared to SFC.- Requires specialized instrumentation. - Method development can be more complex due to the additional parameters of pressure and temperature.
Applicability to the Target Molecule Excellent applicability. The tertiary amine and ketone functionalities are well-suited for interaction with polysaccharide-based CSPs in normal-phase or polar organic mode.Highly suitable. The polarity of the target molecule is ideal for SFC, and the technique often provides excellent resolution for chiral amines and alkaloids.[8]

The Cornerstone of Separation: Chiral Stationary Phases (CSPs)

For a molecule with the structural characteristics of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, polysaccharide-based CSPs are the most logical and effective starting point for method development. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alkaloids.[2][3]

The chiral recognition mechanism of polysaccharide-based CSPs involves the formation of inclusion complexes where the analyte enters the chiral grooves of the polysaccharide structure. The separation is then governed by the differential stability of the diastereomeric complexes formed between the enantiomers and the CSP, which is influenced by:

  • Hydrogen bonding: The ketone and the lone pair of the tertiary amine in the target molecule can act as hydrogen bond acceptors.

  • Dipole-dipole interactions: The polar functional groups contribute to these interactions.

  • Steric hindrance: The rigid bicyclic structure and the methyl group will have specific steric requirements for fitting into the chiral cavities of the CSP.

A screening of a small, diverse set of polysaccharide-based CSPs is the most efficient approach to finding a suitable column.

Experimental Protocols: A Guided Approach to Method Development

The following protocols are designed as a systematic approach to developing a successful enantiomeric separation method for 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

Initial Screening of Chiral Stationary Phases by HPLC and SFC

The first step is to screen a set of complementary polysaccharide-based CSPs under standard conditions to identify a column that shows promising selectivity.

Figure 1: Workflow for Chiral Method Development.

Recommended Screening Columns:

  • Cellulose-based:

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Amylose-based:

    • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized)

Protocol 1: HPLC Screening

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in the mobile phase.

  • Instrumentation: Standard HPLC system with UV detection.

  • Columns: As listed above (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase (Normal Phase):

    • Condition A: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA). The basic additive is crucial to prevent peak tailing of the tertiary amine.

    • Condition B: n-Hexane / Ethanol (80:20, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

  • Injection Volume: 5-10 µL.

  • Procedure: Inject the sample onto each column under each mobile phase condition and evaluate the chromatograms for any signs of peak splitting or separation.

Protocol 2: SFC Screening

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one in Methanol.

  • Instrumentation: SFC system with UV or Mass Spectrometric (MS) detection.

  • Columns: As listed above (SFC-compatible versions).

  • Mobile Phase:

    • Condition A: CO2 / Methanol (80:20, v/v) with 0.1% DEA.

    • Condition B: CO2 / Ethanol (80:20, v/v) with 0.1% DEA.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV (as above) or MS.

  • Injection Volume: 2-5 µL.

  • Procedure: Screen each column with each mobile phase condition.

Method Optimization

Once a column and mobile phase combination shows partial or full separation, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

Figure 2: Optimization of Chiral Separation.

Optimization Strategy:

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol co-solvent (modifier). For HPLC, a lower percentage of alcohol will generally increase retention and may improve resolution. For SFC, a higher percentage of modifier will decrease retention.

  • Additive: For basic compounds like the target molecule, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is often necessary to obtain good peak shapes. The concentration can be optimized (typically 0.05% to 0.2%).

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can sometimes significantly impact selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate: Adjusting the flow rate can influence efficiency. A lower flow rate may improve resolution but will increase analysis time.

Table 1: Hypothetical Optimization Data for a Promising CSP

ParameterCondition 1Condition 2Condition 3
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (85:15) + 0.1% DEAHexane/IPA (80:20) + 0.1% DEA
Retention Time 1 (min) 12.59.87.2
Retention Time 2 (min) 14.211.58.8
Resolution (Rs) 1.81.61.4
Separation Factor (α) 1.141.171.22

This table illustrates how changing the mobile phase composition can affect the separation parameters. The optimal condition would be a balance between resolution and analysis time.

Alternative Strategy: Chiral Derivatization with GC Analysis

An alternative to direct chiral chromatography is the derivatization of the racemate with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral gas chromatography (GC) column.[9] This can be a powerful technique, especially for volatile compounds.

Protocol 3: Chiral Derivatization for GC Analysis

  • Derivatizing Agent: A common choice for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other chiral acid chlorides.

  • Reaction: React the racemic 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one with an enantiomerically pure CDA in the presence of a non-chiral base.

  • Analysis:

    • GC Column: Standard achiral column (e.g., DB-5, HP-5MS).

    • Injector and Detector: Standard GC-FID or GC-MS.

    • Temperature Program: Develop a temperature gradient to separate the resulting diastereomers.

  • Advantages: Avoids the cost of chiral columns; can be very sensitive.

  • Disadvantages: Requires an additional reaction step; the derivatizing agent must be enantiomerically pure; potential for kinetic resolution or racemization during the reaction.[10]

Conclusion and Recommendations

For the enantiomeric separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one, a direct chromatographic approach using polysaccharide-based chiral stationary phases is the most promising strategy.

  • Primary Recommendation: A systematic screening of a set of complementary cellulose and amylose-based CSPs using both HPLC in normal-phase or polar organic mode and SFC is highly recommended. The inclusion of a basic additive in the mobile phase is critical for good chromatography of this tertiary amine.

  • Alternative Approach: If direct methods are unsuccessful or if higher sensitivity is required, chiral derivatization followed by GC analysis is a viable alternative.

The protocols and strategies outlined in this guide, based on the successful separation of analogous compounds, provide a robust framework for the development of a validated method for the enantiomeric separation of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one.

References

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Chiral Drug Separation. (n.d.).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Moos, M., et al. (2021).
  • Lipka, E., et al. (2007). [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)]. Annales Pharmaceutiques Francaises, 65(2), 91-105.
  • Valentine, D., et al. (1976). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 65(11), 1679-1682.
  • Nguyen, N. V., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 633-652.
  • Acha-ubia, I. E., & Essien, E. E. (2018). Chiral Drugs: An Overview.
  • O'Neil, G. W. (2016).
  • Dou, X., et al. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters, 25(6), 964-969.
  • Butkus, E. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827-1835.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Alkaloid Analysis. LCGC North America, 21(7).
  • Dou, X., et al. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. PubMed Central.
  • Reiss, B., & Zimmer, R. (2017). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • Felix, G., et al. (2011). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs.
  • BenchChem. (n.d.).
  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. .

  • BUCHI Corporation. (2023, August 24).
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 130-149.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Bonache, M. A., et al. (2018). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 23(10), 2465.
  • De Pauw, R., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111.
  • Wang, Y., et al. (2022).
  • Sigma-Aldrich. (n.d.). Bicyclo[3.3.1]nonan-9-one.
  • Chen, K., et al. (2022). Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(37), 10134-10153.
  • Alfa Chemistry. (n.d.). Chiral Amines.

Sources

A Comparative Spectroscopic Guide to 3-Azabicyclo[3.3.1]nonan-9-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 3-azabicyclo[3.3.1]nonan-9-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of how substitutions on this bicyclic framework influence its spectroscopic signature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both comparative data and standardized protocols for analysis.

The Structural Landscape: Conformation is Key

The 3-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic system that predominantly exists in a twin-chair conformation. However, chair-boat conformations can also be present, and the equilibrium between these is influenced by the nature and orientation of substituents.[3][4][5] Spectroscopic techniques, particularly ¹H and ¹³C NMR, are powerful tools for elucidating the dominant conformation in solution.[6] For instance, the coupling constants and chemical shifts of the bridgehead protons and the protons on the carbons adjacent to the nitrogen and carbonyl groups are highly sensitive to the ring's geometry. A thorough conformational analysis is crucial as the three-dimensional structure of these molecules directly impacts their biological activity.

Spectroscopic Fingerprints: A Comparative Analysis

The following sections provide a detailed comparison of the spectroscopic data for a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives. These compounds are commonly synthesized via a one-pot Mannich condensation reaction.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 3-azabicyclo[3.3.1]nonan-9-one derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and conformational preferences of these molecules.[7][8][9]

¹H NMR Spectral Data Comparison

The proton NMR spectra of these derivatives are characterized by several key regions. The aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The benzylic protons at C-2 and C-4 are diastereotopic and often appear as distinct signals, providing valuable information about their stereochemical environment. The bridgehead protons (H-1 and H-5) and the protons on the piperidine and cyclohexane rings resonate in the upfield region.

Derivative (Aryl Group)H-2a, H-4a (ppm)H-1, H-5 (ppm)Aromatic Protons (ppm)Other Key Signals (ppm)Reference
Diphenyl 4.39 (d, J = 2.40 Hz)2.47 (br s)7.30-7.54 (m)1.87 (br s, NH)[10]
Bis(3-fluorophenyl) 4.42 (d, J = 1.60 Hz)2.49 (br s)7.02-7.40 (m)1.94 (d, NH)[10]
Bis(4-methylphenyl) 4.37 (d, J = 2.20 Hz)2.44 (br s)7.21-7.43 (m)2.36 (s, 2xCH₃), 1.92 (br s, NH)
Bis(4-methoxyphenyl) 4.34 (d, J = 2.56 Hz)2.41 (br s)6.93-7.46 (m)3.28 (s, 2xOCH₃), 1.87 (br s, NH)[10]
Bis(3-methoxyphenyl) 4.37 (d, J = 2.20 Hz)2.48 (br s)6.84-7.31 (m)3.84 (s, 2xOCH₃), 1.90 (s, NH)[10]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information, with the carbonyl carbon (C-9) typically resonating around 208-215 ppm. The chemical shifts of the carbons in the bicyclic framework are also sensitive to substituent effects and conformational changes.

Derivative (Aryl Group)C-9 (ppm)C-2, C-4 (ppm)C-1, C-5 (ppm)Aromatic Carbons (ppm)Reference
Diphenyl ~210~65~48127-142
Bis(p-methoxyphenyl) ~209~64~47114-159 (signals for C-O at ~55)[11]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the 3-azabicyclo[3.3.1]nonan-9-one derivatives. The most prominent absorption bands are those corresponding to the N-H and C=O stretching vibrations.

Derivative (Aryl Group)ν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C) aromatic (cm⁻¹)Reference
Diphenyl 331717081598[10]
Bis(3-fluorophenyl) 331517121614, 1589[10]
Bis(4-methylphenyl) 331517141599, 1564
Bis(4-methoxyphenyl) 330717051610, 1584[10]
Bis(3-methoxyphenyl) 331017081609, 1583[10]

The position of the C=O stretching frequency can be influenced by the electronic nature of the aryl substituents, although the effect is generally modest in this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the 3-azabicyclo[3.3.1]nonan-9-one derivatives, confirming their identity. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves cleavage of the bicyclic ring system.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of 3-azabicyclo[3.3.1]nonan-9-one derivatives.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-azabicyclo[3.3.1]nonan-9-one derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[12]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse width and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Process the spectrum by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

    • Integrate all signals and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the spectrum similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[7]

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation (ATR-FTIR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft cloth dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Lower the press arm to apply firm and even pressure to the sample.

  • Data Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H, C=O, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[13]

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation (ESI-MS):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable and intense signal for the molecular ion ([M+H]⁺).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

    • If fragmentation is desired for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Framework and Workflow

To better understand the structural and analytical concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_mol 3-Azabicyclo[3.3.1]nonan-9-one Core N3 N C2 C2 N3->C2 C4 C4 N3->C4 C9 C=O C1 C1 C1->C9 C8 C8 C1->C8 C2->C1 C5 C5 C4->C5 C5->C9 C6 C6 C5->C6 C7 C7 C6->C7 C8->C7

Caption: Core structure of 3-azabicyclo[3.3.1]nonan-9-one.

G cluster_workflow Spectroscopic Analysis Workflow start Sample (Derivative) nmr NMR Analysis (¹H, ¹³C, 2D) start->nmr ir IR Analysis (ATR-FTIR) start->ir ms MS Analysis (ESI-MS) start->ms data Combined Spectroscopic Data nmr->data ir->data ms->data structure Structural Elucidation & Conformational Analysis data->structure

Caption: General workflow for spectroscopic analysis.

G cluster_conformation Conformation-Spectra Relationship conformation Molecular Conformation (Twin-Chair vs. Chair-Boat) nmr_params NMR Parameters (J-couplings, Chemical Shifts) conformation->nmr_params influences ir_shifts IR Frequencies (C=O, N-H) conformation->ir_shifts influences interpretation Spectroscopic Interpretation nmr_params->interpretation ir_shifts->interpretation

Caption: Relationship between conformation and spectroscopic data.

Conclusion

The spectroscopic analysis of 3-azabicyclo[3.3.1]nonan-9-one derivatives provides a detailed picture of their structural and conformational properties. This guide has presented a comparative analysis of NMR, IR, and MS data for a series of these compounds, highlighting the influence of aryl substituents on their spectroscopic fingerprints. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality, reproducible data. By combining these spectroscopic techniques with a thorough understanding of the conformational preferences of the bicyclic system, scientists can confidently elucidate the structures of novel derivatives and better understand their structure-activity relationships in the context of drug discovery and development.

References

  • Synthesis and Antimicrobial Evaluation of Potent N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their Oximes. (URL not available)
  • Synthesis, stereochemistry and in vitro antimicrobial evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles. Bioorganic & Medicinal Chemistry Letters, 21(21), 6301-6304. [Link]

  • Synthesis, crystal structure, DFT and molecular docking studies of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles: A potential SARS-nCoV-2 Mpro (COVID-19) inhibitor. PLoS ONE, 16(11), e0259580. [Link]

  • Infrared Spectroscopy: A Key to Organic Structure. Yale-New Haven Teachers Institute. [Link]

  • Efficient Synthesis of Novel 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazolines. Synthetic Communications, 38(11), 1769-1778. [Link]

  • Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Bioorganic & Medicinal Chemistry Letters, 22(18), 6004-6009. (URL not available)
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]

  • IR Analysis Tutorial: Step-by-Step Guide with PraxiLabs. YouTube. [Link]

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 203-214. [Link]

  • Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1053-1059. [Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 17(1), 59-65. [Link]

  • 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75-79. (URL not available)
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. [Link]

  • 1H and 13C NMR spectra of methylmaleimido- and methylsuccinimidoanthranilate esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Magnetic Resonance in Chemistry, 45(8), 695-699. [Link]

  • Conformational study of some 2, 4-diaryl-7-(t-butyl) –3-azabicyclo [3.3.1] nonan-9-ones. Detection of minor isomer with chair- boat conformation. Journal of Molecular Structure, 1225, 129188. [Link]

  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
  • Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37. [Link]

  • Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Journal of Materials Science and Chemical Engineering, 2(10), 1-13. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • PART I. SYNTHESIS AND ANTIARRHYTHMIC PROPERTIES OF SUBSTITUTED 3,7-DIAZABICYCL0[3.3. (URL not available)
  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230. [Link]

  • The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure: THEOCHEM, 723(1-3), 169-175. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15286. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • CHEM 344 Lab Manual Appendix. (URL not available)
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 7(10), 1935-1938. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 84-90. [Link]=2043649)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.